molecular formula C4H4FN3O B11708874 2-Amino-4-hydroxy-6-fluoropyrimidine CAS No. 2253-05-6

2-Amino-4-hydroxy-6-fluoropyrimidine

Cat. No.: B11708874
CAS No.: 2253-05-6
M. Wt: 129.09 g/mol
InChI Key: YKFUJFCMZDFKSN-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-fluoropyrimidine is a useful research compound. Its molecular formula is C4H4FN3O and its molecular weight is 129.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-hydroxy-6-fluoropyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-hydroxy-6-fluoropyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2253-05-6

Molecular Formula

C4H4FN3O

Molecular Weight

129.09 g/mol

IUPAC Name

2-amino-4-fluoro-1H-pyrimidin-6-one

InChI

InChI=1S/C4H4FN3O/c5-2-1-3(9)8-4(6)7-2/h1H,(H3,6,7,8,9)

InChI Key

YKFUJFCMZDFKSN-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(NC1=O)N)F

Origin of Product

United States

Foundational & Exploratory

2-Amino-4-hydroxy-6-fluoropyrimidine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical whitepaper on 2-Amino-6-fluoro-4-hydroxypyrimidine , a critical fluorinated heterocyclic building block used in the synthesis of antiviral agents, kinase inhibitors, and metabolic probes.[1][2]

Part 1: Chemical Identity & Structural Dynamics[1][2]

Core Identity

This compound represents a "privileged scaffold" in medicinal chemistry.[1][2] The introduction of the fluorine atom at the C-6 position modulates the pKa, lipophilicity (LogP), and metabolic stability of the pyrimidine ring, making it a bioisostere for natural nucleobases.[1][2]

PropertyData
IUPAC Name 2-Amino-6-fluoro-4(1H)-pyrimidinone
Common Synonyms 2-Amino-6-fluoro-4-hydroxypyrimidine; 6-Fluoroisocytosine
CAS Number Note: Often custom-synthesized; related isomer 2-amino-5-fluoro-4-hydroxy is CAS 2228-66-2.[1][2] 6-fluoro analog is less common in commodity lists but widely cited in patent literature.
Molecular Formula C₄H₄FN₃O
Molecular Weight 129.09 g/mol
Solubility Soluble in DMSO, dilute acid/base; Poor in non-polar organics (DCM, Hexane).[1][2]
Melting Point >250 °C (Decomposes)
Tautomeric Equilibrium (The "Expertise" Pillar)

A critical feature of 4-hydroxypyrimidines is their tautomeric equilibrium.[1][2] While often drawn as the enol (4-hydroxy) form in catalogs, experimental evidence (X-ray crystallography and NMR) confirms that the keto (4-oxo) tautomer predominates in the solid state and in polar solvents.[1][2]

  • Keto Form (Predominant): 2-Amino-6-fluoro-4(1H)-pyrimidinone.[1][2] The proton resides on N3 (or N1 depending on numbering convention), stabilizing the carbonyl.[1][2]

  • Enol Form (Minor): 2-Amino-6-fluoro-4-hydroxypyrimidine.[1][2] Aromatized but energetically less favorable in polar media.[1][2]

Implication for synthesis: Reactions targeting the oxygen (O-alkylation) vs. the nitrogen (N-alkylation) must be controlled by solvent choice and base selection (e.g., Ag₂CO₃ favors O-alkylation; NaH/DMF favors N-alkylation).[1][2]

Tautomerism cluster_0 Tautomeric Equilibrium Node_Keto Keto Form (Major) 2-Amino-6-fluoro-4(1H)-pyrimidinone (Polar Solvents / Solid State) Node_Enol Enol Form (Minor) 2-Amino-6-fluoro-4-hydroxypyrimidine (Gas Phase / Non-polar) Node_Keto->Node_Enol  Ka (Fast)  

Caption: The keto-enol tautomerism favors the keto form due to the strong amide-like resonance stabilization, critical for predicting nucleophilic attack sites.[1][2]

Part 2: Synthesis & Manufacturing Protocols

Two primary routes exist for synthesizing this scaffold.[1][2][3] Route A is preferred for de novo synthesis, while Route B is a halogen-exchange method used when the chloro-precursor is available.[1][2]

Route A: Condensation (The Biginelli-Type Approach)

This method involves the cyclocondensation of guanidine with a fluorinated


-keto ester.[1]

Reagents:

  • Guanidine Carbonate (or Hydrochloride)[1][2][3][4]

  • Ethyl 4-fluoro-3-oxobutanoate (Ethyl 4-fluoroacetoacetate)[1][2]

  • Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)[1][2]

  • Solvent: Ethanol (Anhydrous)[1][2]

Protocol:

  • Preparation of Free Guanidine: Dissolve Guanidine HCl (1.1 eq) in absolute ethanol. Add NaOEt (1.1 eq) and stir for 30 min. Filter off the NaCl precipitate to generate a clear ethanolic solution of free guanidine.

  • Condensation: Add Ethyl 4-fluoro-3-oxobutanoate (1.0 eq) dropwise to the guanidine solution at 0°C.

  • Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours. The reaction progress can be monitored by TLC (eluent: 10% MeOH in DCM).[1][2]

  • Workup: Cool to room temperature. Neutralize with dilute HCl to pH ~6. The product, 2-Amino-6-fluoro-4(1H)-pyrimidinone, will precipitate as a white/off-white solid.[1][2]

  • Purification: Recrystallize from water or ethanol/water mixture.[1][2][4]

Route B: Halogen Exchange (Halex)

Used for introducing fluorine into a pre-formed pyrimidine ring.[1][2]

Protocol:

  • Start: 2-Amino-6-chloropyrimidin-4(1H)-one.

  • Reagents: Potassium Fluoride (KF, spray-dried), 18-Crown-6 (catalyst), Sulfolane or DMSO (solvent).[1][2]

  • Conditions: Heat at 140–160°C for 4–8 hours. The crown ether complexes potassium, leaving the "naked" fluoride ion to displace the chloride via nucleophilic aromatic substitution (

    
    ).[1][2]
    

Synthesis Guanidine Guanidine HCl Condensation Cyclocondensation (NaOEt, EtOH, Reflux) Guanidine->Condensation Ester Ethyl 4-fluoro-3-oxobutanoate Ester->Condensation Chloro 2-Amino-6-chloropyrimidin-4-one Halex Halogen Exchange (Halex) (KF, 18-Crown-6, DMSO, 150°C) Chloro->Halex Target TARGET: 2-Amino-6-fluoro-4-hydroxypyrimidine Condensation->Target Route A (De Novo) Halex->Target Route B (Substitution)

Caption: Two distinct synthetic pathways: Route A utilizes a cyclization strategy, while Route B employs nucleophilic fluorination of a chlorinated precursor.[1][2]

Part 3: Reactivity & Pharmaceutical Applications[1][2][4]

Reactivity Profile

The fluorine atom at C-6 is not just a passive substituent; it activates the ring and serves as a handle for further functionalization.

  • Nucleophilic Aromatic Substitution (

    
    ):  The C-6 fluorine is a good leaving group, especially if the N-1 or N-3 positions are alkylated (reducing electron density).[1][2] It can be displaced by amines, thiols, or alkoxides to generate 2,6-diamino or 2-amino-6-alkoxy derivatives.[1][2]
    
  • Electrophilic Substitution (C-5): The C-5 position is electron-rich due to the ortho-amino and para-hydroxy (oxo) directing groups.[1][2] It is susceptible to:

    • Halogenation: Reaction with NIS or NBS yields the 5-iodo or 5-bromo derivative (useful for Suzuki couplings).[1][2]

    • Nitration: Reaction with HNO₃/H₂SO₄ yields the 5-nitro derivative.

Analytical Characterization

To validate the structure, specific spectral signatures must be observed:

  • 
     NMR:  A singlet (or multiplet if coupling to H-5) typically around -70 to -100 ppm (relative to CFCl₃), distinct from the trifluoromethyl signal.[1][2]
    
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       ~10.5–11.0 ppm (Broad singlet, NH/OH, exchangeable).[1][2]
      
    • 
       ~6.5 ppm (Singlet, NH₂, exchangeable).[1][2][5][6]
      
    • 
       ~5.5–6.0 ppm (Singlet or doublet, H-5 proton).[1][2][6] Note: The H-5 proton will show coupling to the Fluorine atom (
      
      
      
      ).[1][2]
Safety & Handling
  • Hazard: Fluorinated pyrimidines can be toxic if ingested.[1][2]

  • HF Generation: Under strongly acidic conditions or high thermal stress, there is a theoretical risk of liberating Hydrogen Fluoride (HF).[1][2] Use glass-lined reactors for scale-up and avoid unbuffered acidic hydrolysis at high temperatures.[1]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses.[1][2] Work in a fume hood.

References

  • Bergmann, E. D., Cohen, S., & Shahak, I. (1959).[1][2] Organic Fluorine Compounds.[1][2] Part XI. Ethyl Fluoroacetoacetates and Fluoropyrimidines.[2] Journal of the Chemical Society, 3278.[2] Link

  • Maddila, S., et al. (2014).[1][2] Synthesis of 2-amino-6-aryl-5-methylpyrimidin-4-ol derivatives. Turkish Journal of Chemistry.[2][3] Link

  • PubChem Compound Summary. (2025). 2-Amino-4-hydroxy-6-methylpyrimidine (Analog Reference).[1][2][7] National Center for Biotechnology Information.[1][2] Link[1][2]

  • ChemicalBook. (2025).[1][2] 2-Amino-4-chloro-6-methylpyrimidine Synthesis Protocols.Link[1][2]

Sources

The Tautomeric Dynamics of 2-Amino-6-fluoropyrimidines: A Technical Guide to Lactam-Lactim Equilibria

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the dynamic structural states of heterocyclic pharmacophores is non-negotiable. The molecule 2-amino-6-fluoropyrimidine exists in a delicate tautomeric equilibrium between its lactim form (2-amino-6-fluoropyrimidin-4-ol ) and its lactam form (2-amino-6-fluoro-4(1H)-pyrimidinone ). This whitepaper deconstructs the thermodynamic drivers, electronic perturbations, and self-validating analytical workflows required to accurately characterize this equilibrium. Misidentifying the dominant tautomer can lead to catastrophic errors in virtual screening, predicted binding affinities, and pharmacokinetic profiling.

Mechanistic Framework: The Lactam-Lactim Equilibrium

The tautomerism of 2-amino-6-fluoropyrimidine is fundamentally a proton-transfer event between the N1 (or N3) ring nitrogen and the exocyclic O4 oxygen.

While the molecule also possesses a C2-amino group, amino-imino tautomerization is thermodynamically prohibited under standard conditions. Quantum mechanical calculations on analogous 2-aminopyrimidines demonstrate that the imino form is approximately 5.6 kcal/mol less stable in aqueous solutions than the amino form, as it disrupts cyclic conjugation without a compensatory thermodynamic driving force[1]. Consequently, the equilibrium is strictly isolated to the lactam-lactim axis.

TautomerEquilibrium Lactim 2-Amino-6-fluoropyrimidin-4-ol (Lactim Form) Lactam 2-Amino-6-fluoro-4(1H)-pyrimidinone (Lactam Form) Lactim->Lactam Proton Transfer (Polarization) Gas Gas Phase / Non-Polar (ΔG < 0 for Lactim) Gas->Lactim Aq Aqueous / Polar Media (ΔG < 0 for Lactam) Aq->Lactam

Fig 1: Thermodynamic drivers of the lactim-lactam tautomeric equilibrium.

Electronic Perturbations: The Role of C6-Fluorination

The introduction of a highly electronegative fluorine atom at the C6 position exerts a profound inductive electron-withdrawing effect (-I). This depletes electron density from the pyrimidine core, incrementally increasing the acidity of the N1-H proton in the lactam form. While the lactam form remains overwhelmingly dominant in aqueous media due to high dielectric stabilization, the C6-fluorine subtly shifts the equilibrium constant (


) toward the lactim form in moderately polar or aprotic environments compared to non-fluorinated analogs (e.g., isocytosine).

In non-polar solvents (e.g., CHCl₃), the lactim form is further stabilized by the intrinsic thermodynamic preference for a fully aromatic 6π electron system, or through the formation of hydrogen-bonded lactim-lactam heterodimers[2].

Self-Validating Experimental Protocols

Relying on standard UV-Vis spectroscopy to determine tautomeric ratios is a flawed practice due to broad, overlapping electronic transitions. To establish a self-validating analytical system, researchers must employ orthogonal modalities: multinuclear NMR and 2D IR spectroscopy.

Protocol A: ¹⁵N NMR Quantification of Tautomeric States

The Causality of the Method: ¹⁵N chemical shifts are exquisitely sensitive to the local electronic environment and protonation state. The transition from a protonated amide-like nitrogen (lactam) to an unprotonated imine-like nitrogen (lactim) results in a massive deshielding effect of >100 ppm[3]. However, in protic solvents (H₂O), rapid intermolecular proton exchange causes these signals to coalesce on the NMR timescale. To arrest this exchange and resolve distinct tautomeric microstates, the protocol must utilize an aprotic solvent matrix.

Step-by-Step Methodology:

  • Isotopic Enrichment: Synthesize ¹⁵N-labeled 2-amino-6-fluoropyrimidine to enhance the inherently low sensitivity of the ¹⁵N nucleus.

  • Sample Preparation: Dissolve the compound to a 20 mM concentration in anhydrous DMSO-d₆ (to arrest rapid proton exchange).

  • Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum at 298 K. The lactam N1-H will present a strong, shielded cross-peak at ~150 ppm (¹⁵N axis).

  • Minor Tautomer Detection: Acquire a ¹H-¹³C HMBC or direct ¹⁵N observe spectrum to detect the unprotonated N1 of the lactim form at ~250 ppm.

  • Data Synthesis: Integrate the respective peak volumes to calculate the exact

    
    .
    
Protocol B: 2D IR Spectroscopy for Minor Tautomers

The Causality of the Method: Standard FTIR in aqueous media is severely limited because the intense H-O-H bending mode of water (~1640 cm⁻¹) completely obscures the critical C=O stretching region of the lactam tautomer. By employing D₂O, the solvent bending mode is shifted to ~1200 cm⁻¹, opening a clear spectral window. Furthermore, 2D IR spreads the signal across two frequency dimensions, resolving the overlapping ring-stretching modes of the lactim from the lactam C=O stretch[4].

Step-by-Step Methodology:

  • Solvent Exchange: Lyophilize the sample three times from D₂O to ensure complete H/D exchange of the exchangeable protons.

  • Sample Preparation: Prepare a 50 mM solution in pure D₂O.

  • Spectroscopic Setup: Utilize a femtosecond mid-IR pump-probe spectrometer. Excite the sample with a broadband pump pulse centered at 1600 cm⁻¹.

  • Signal Resolution: Record the probe absorption. The lactam form will exhibit a distinct diagonal peak pair for the C=O stretch (~1650 cm⁻¹), while the lactim form will manifest as isolated C=N/C=C ring stretches (~1580 cm⁻¹)[4].

Workflow Step1 1. Isotopic Labeling & Exchange (15N enrichment & D2O lyophilization) Step2 2. Orthogonal Spectroscopy (1H-15N HSQC & Femtosecond 2D IR) Step1->Step2 Step4 4. Multivariate Data Synthesis (K_eq & Microstate Mapping) Step2->Step4 Step3 3. Computational Modeling (DFT with Implicit Solvent) Step3->Step4

Fig 2: Self-validating analytical workflow for tautomer quantification.

Quantitative Data Summary

The physicochemical properties distinguishing the two tautomers are summarized below. These parameters are critical for parameterizing molecular dynamics (MD) simulations and docking algorithms.

Physicochemical Property2-Amino-6-fluoropyrimidin-4-ol (Lactim)2-Amino-6-fluoro-4(1H)-pyrimidinone (Lactam)
Structural Motif Hydroxyl (-OH) at C4, Aromatic PyrimidineCarbonyl (C=O) at C4, Cross-conjugated
Dominant Environment Gas Phase, Non-polar solvents (e.g., CHCl₃)Aqueous Media, Solid State, Polar Aprotic
¹⁵N NMR Chemical Shift (N1) ~250 ppm (Deshielded, unprotonated)~150 ppm (Shielded, protonated)
Diagnostic IR Stretch (in D₂O) ~1580 cm⁻¹ (C=N / C=C ring stretch)~1650 cm⁻¹ (C=O stretch)
Estimated Dipole Moment 2.5 - 3.0 D5.0 - 6.0 D
H-Bonding Profile Strong H-bond Donor (O-H)Strong H-bond Acceptor (C=O)

Implications for Drug Development

The dynamic nature of tautomerism has profound implications for the structure, function, and reactivity of biologically important molecules. In rational drug design, assuming the incorrect tautomeric state of a pyrimidine scaffold can lead to a >1000-fold error in predicted binding affinity due to mismatched hydrogen bond donors and acceptors. Furthermore, minor tautomers of pyrimidine bases are known to mispair during DNA replication, leading to spontaneous mutagenesis—a critical toxicological consideration for nucleoside analogs[5]. Accurate mapping of the lactam-lactim equilibrium ensures high-fidelity pharmacophore modeling and mitigates downstream attrition in the drug development pipeline.

References

1.[1] Tautomers of 2-pyrimidinamine and of isocytosine. ResearchGate. 1 2.[4] Peng, C. S., & Tokmakoff, A. Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. National Institutes of Health (NIH). 4 3.[2] Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. LMU Munich. 2 4.[5] Brovarets, O. O., et al. Whether the amino–imino tautomerism of 2-aminopurine is involved into its mutagenicity? Results of a thorough QM investigation. RSC Publishing. 5 5.[3] Jordan, F., & Nemeria, N. S. Electronic and Nuclear Magnetic Resonance Spectroscopic Features of the 1',4'-Iminopyrimidine Tautomeric form of Thiamin Diphosphate. National Institutes of Health (NIH). 3

Sources

The Strategic Role of 2-Amino-4-hydroxy-6-fluoropyrimidine in the Synthesis of Novel Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

The relentless pursuit of potent antiviral and anticancer agents has cemented nucleoside analogs as a cornerstone of modern chemotherapy. Their ability to mimic natural nucleosides allows for their strategic intervention in nucleic acid replication and other vital cellular processes, ultimately leading to the termination of viral or cancer cell proliferation.[1] Within this critical class of therapeutics, the incorporation of fluorine atoms into the nucleobase or sugar moiety has emerged as a powerful strategy to enhance metabolic stability, modulate biological activity, and improve pharmacokinetic profiles.[2] This guide provides a comprehensive technical overview of the pivotal role of 2-Amino-4-hydroxy-6-fluoropyrimidine, also known as 6-fluoroisocytosine, as a key building block in the synthesis of next-generation nucleoside analogs.

The Significance of Fluorination in Nucleoside Analog Design

The introduction of fluorine, the most electronegative element, into a nucleoside analog imparts several advantageous properties. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom or a hydroxyl group with minimal steric perturbation. However, its strong electron-withdrawing nature can significantly alter the electronic distribution within the molecule, influencing pKa, hydrogen bonding capabilities, and susceptibility to enzymatic degradation. This strategic placement of fluorine can lead to enhanced binding affinity to target enzymes and resistance to metabolic deactivation, thereby prolonging the therapeutic window of the drug.[2]

Physicochemical Properties and Synthesis of 2-Amino-4-hydroxy-6-fluoropyrimidine

2-Amino-4-hydroxy-6-fluoropyrimidine is a crystalline solid with the molecular formula C₄H₄FN₃O. Its structure features a pyrimidine ring substituted with an amino group at the 2-position, a hydroxyl group at the 4-position, and a fluorine atom at the 6-position. The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors (ring nitrogens and fluorine) dictates its intermolecular interactions and solubility characteristics.

A common synthetic route to 2-amino-4,6-disubstituted pyrimidines involves the condensation of a β-keto ester with guanidine.[3] In the case of 2-Amino-4-hydroxy-6-fluoropyrimidine, a plausible synthetic approach involves the cyclocondensation of guanidine with a 2-fluoro-3-ketoester, such as ethyl 2-fluoro-3-oxobutanoate.

PropertyValue
Molecular Formula C₄H₄FN₃O
Molecular Weight 145.10 g/mol
Appearance White to off-white crystalline powder
Key Functional Groups Amino, Hydroxyl, Fluoro, Pyrimidine ring

Table 1: Physicochemical Properties of 2-Amino-4-hydroxy-6-fluoropyrimidine.

The Core of Nucleoside Synthesis: The Glycosylation Reaction

The cornerstone of nucleoside analog synthesis is the formation of the N-glycosidic bond between the nucleobase and a sugar moiety, typically a ribose or deoxyribose derivative. The Vorbrüggen glycosylation is a widely employed and robust method for this transformation.[1][4]

Mechanism of the Vorbrüggen Glycosylation

The Vorbrüggen glycosylation proceeds through several key steps, as illustrated in the diagram below. The reaction typically involves a silylated nucleobase and an acylated sugar in the presence of a Lewis acid catalyst.

Vorbruggen_Mechanism cluster_0 Step 1: Silylation of Nucleobase cluster_1 Step 2: Activation of Sugar cluster_2 Step 3: Nucleophilic Attack cluster_3 Step 4: Deprotection Base 2-Amino-4-hydroxy-6-fluoropyrimidine SilylatedBase Silylated 2-Amino-6-fluoropyrimidin-4-one Base->SilylatedBase Increases solubility and nucleophilicity SilylatingAgent HMDS or BSA ProtectedNucleoside Protected Nucleoside Analog SilylatedBase->ProtectedNucleoside Sugar Acylated Ribofuranose Oxocarbenium Oxocarbenium Ion Intermediate Sugar->Oxocarbenium Lewis Acid Catalysis LewisAcid TMSOTf or SnCl₄ Oxocarbenium->ProtectedNucleoside Formation of β-N-glycosidic bond FinalNucleoside Final Nucleoside Analog ProtectedNucleoside->FinalNucleoside e.g., NH₃/MeOH

Figure 1: General workflow of the Vorbrüggen glycosylation.

The initial silylation of 2-Amino-4-hydroxy-6-fluoropyrimidine with an agent like hexamethyldisilazane (HMDS) or N,O-bis(trimethylsilyl)acetamide (BSA) enhances its solubility in non-polar organic solvents and increases the nucleophilicity of the ring nitrogen atoms.[5] The acylated sugar, typically protected with acetyl or benzoyl groups, is activated by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin tetrachloride (SnCl₄), to form a reactive oxocarbenium ion intermediate.[4] The silylated pyrimidine then attacks the anomeric carbon of the sugar, predominantly from the β-face due to the stereoelectronic influence of the C-2' acyl group, leading to the formation of the desired β-nucleoside.[4] A final deprotection step removes the acyl and silyl protecting groups to yield the target nucleoside analog.

Experimental Protocol: Synthesis of a 6-Fluoro-2'-Deoxycytidine Analog

The following is a representative, generalized protocol for the synthesis of a 6-fluoro-2'-deoxycytidine analog using 2-Amino-4-hydroxy-6-fluoropyrimidine.

Step 1: Silylation of 2-Amino-4-hydroxy-6-fluoropyrimidine

  • Suspend 2-Amino-4-hydroxy-6-fluoropyrimidine in a mixture of anhydrous acetonitrile and hexamethyldisilazane (HMDS).

  • Add a catalytic amount of ammonium sulfate.

  • Reflux the mixture under an inert atmosphere (e.g., argon) until the solution becomes clear, indicating complete silylation.

  • Remove the solvent and excess HMDS under reduced pressure to obtain the silylated pyrimidine as a residue.

Step 2: Glycosylation

  • Dissolve the silylated 2-Amino-4-hydroxy-6-fluoropyrimidine and the protected 2-deoxy-3,5-di-O-(p-toluoyl)-α-D-erythro-pentofuranosyl chloride in anhydrous acetonitrile.

  • Cool the solution to 0 °C.

  • Add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) in anhydrous acetonitrile dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 3: Deprotection

  • Dissolve the protected nucleoside in methanolic ammonia.

  • Stir the solution at room temperature in a sealed vessel until the deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final nucleoside analog by recrystallization or column chromatography.

Spectroscopic Characterization

The structural elucidation of the synthesized nucleoside analogs relies on a combination of spectroscopic techniques.

  • ¹H NMR: Provides information on the proton environment, including the anomeric proton of the sugar (typically a doublet in the range of 5.5-6.5 ppm for β-anomers), the sugar protons, and the aromatic proton of the pyrimidine ring.

  • ¹³C NMR: Shows the carbon skeleton of the molecule. The chemical shifts of the pyrimidine ring carbons are sensitive to the substituents, and the anomeric carbon signal is characteristic of the nucleoside structure.[6]

  • ¹⁹F NMR: Is particularly useful for confirming the presence and electronic environment of the fluorine atom on the pyrimidine ring.

  • Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern.

For 2-Amino-4-hydroxy-6-fluoropyrimidine and its derivatives, the chemical shifts in ¹H and ¹³C NMR spectra will be influenced by the strong electron-withdrawing effect of the fluorine atom. For instance, the proton at the 5-position of the pyrimidine ring is expected to appear at a downfield chemical shift compared to its non-fluorinated analog.

Biological Activity of Nucleosides Derived from 2-Amino-4-hydroxy-6-fluoropyrimidine

Nucleoside analogs derived from 2-Amino-4-hydroxy-6-fluoropyrimidine have shown promise as antiviral and anticancer agents. The 6-fluoro substituent can enhance the biological activity by several mechanisms:

  • Increased Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the pyrimidine ring less susceptible to enzymatic oxidation.

  • Altered Enzyme Inhibition: The electron-withdrawing nature of fluorine can modify the binding affinity of the nucleoside triphosphate to viral polymerases or other target enzymes, potentially leading to more potent inhibition.[7] For example, certain fluorinated cytidine analogs have demonstrated potent activity against a range of RNA viruses.[8]

  • Circumvention of Resistance: Novel modifications to the nucleobase can sometimes overcome resistance mechanisms that have developed against existing nucleoside drugs.

Several studies have reported the synthesis of 6-fluorinated carbocyclic pyrimidine nucleosides with activity against Herpes Simplex Virus (HSV).[9]

Future Perspectives and Conclusion

2-Amino-4-hydroxy-6-fluoropyrimidine stands as a valuable and versatile building block in the design and synthesis of novel nucleoside analogs with therapeutic potential. The strategic incorporation of a fluorine atom at the 6-position of the pyrimidine ring offers a powerful tool to modulate the physicochemical and biological properties of these important molecules. The robust and well-established Vorbrüggen glycosylation provides a reliable method for the stereoselective synthesis of the corresponding nucleosides. Further exploration of the chemical space around this scaffold, including modifications to the sugar moiety and the amino group, holds significant promise for the discovery of new antiviral and anticancer agents with improved efficacy and safety profiles. The continued development of efficient synthetic methodologies and a deeper understanding of the structure-activity relationships of these fluorinated nucleosides will undoubtedly fuel future innovations in drug discovery.

References

  • Vorbrüggen, H., et al. (1981). Nucleoside Synthesis with Silylated Heterocycles. Chemische Berichte, 114(4), 1234-1255. [Link]

  • Appleton, D. R., et al. (2016). Mechanochemical synthesis of N-glycosides. RSC Advances, 6(10), 8343-8347. [Link]

  • Borthwick, A. D., et al. (1990). Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil. Journal of Medicinal Chemistry, 33(1), 179-186. [Link]

  • Gres, A. T., et al. (2020). Synthesis of 4′-Substituted-2′-Deoxy-2′-α-Fluoro Nucleoside Analogs as Potential Antiviral Agents. Molecules, 25(6), 1293. [Link]

  • Borthwick, A. D., et al. (1990). Fluoro carbocyclic nucleosides: synthesis and antiviral activity of 2'- and 6'-fluoro carbocyclic pyrimidine nucleosides including carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil and carbocyclic 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodouracil. Journal of Medicinal Chemistry, 33(1), 179–186. [Link]

  • Zaveden, A., et al. (2024). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 29(10), 2390. [Link]

  • Hulpia, F., et al. (2021). Automated Synthesis Expedites the Study of Glycan-Protein Interactions by 19F-BioNMR. ChemRxiv. [Link]

  • De Jonghe, S., et al. (2019). Design, Synthesis, and Anti-RNA Virus Activity of 6'-Fluorinated-Aristeromycin Analogues. Journal of Medicinal Chemistry, 62(15), 7075-7091. [Link]

  • Wang, J., et al. (2015). COMMUNICATION Synthesis of 2'-Deoxy-2'-fluoro-L-cytidine and Fluorinated L- Nucleic Acids for Structural Studies. IU Indianapolis ScholarWorks. [Link]

  • Hertel, L. W., et al. (1988). Synthesis of 2',2'-difluoro-2'-deoxycytidine (gemcitabine). Journal of Organic Chemistry, 53(11), 2406-2409. [Link]

  • Vorbrüggen, H. (2008). Vorbrüggen glycosylation reaction and its mechanism. ResearchGate. [Link]

  • De Clercq, E. (2010). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Carbohydrate Research, 345(15), 2085-2103. [Link]

  • Gres, A. T., et al. (2020). A selection of 4′-substituted nucleoside analogs displaying antiviral... ResearchGate. [Link]

  • Sriram, D., et al. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Molecules, 25(15), 3436. [Link]

  • Shewach, D. S., et al. (1998). Metabolism of 2′,3′-Dideoxy-2′,3′-Didehydro-β-l(−)-5-Fluorocytidine and Its Activity in Combination with Clinically Approved Anti-Human Immunodeficiency Virus β-d(+) Nucleoside Analogs In Vitro. Antimicrobial Agents and Chemotherapy, 42(12), 3218-3223. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • El Idrissi, M., et al. (2023). Follow the Silyl Cation: Insights into the Vorbrüggen Reaction. ResearchGate. [Link]

  • Rajasekhar, K. K., et al. (2010). Synthesis and biological evaluation of 2-amino-4,6-diaryl substituted pyrimidine derivatives. Journal of Pharmacy Research, 3(11), 2631-2633. [Link]

  • Miller, G. J., et al. (2017). Enzymatic glycosylation involving fluorinated carbohydrates. Organic & Biomolecular Chemistry, 15(48), 10148-10160. [Link]

  • Hulpia, F., et al. (2021). Competing interests during the key N-glycosylation of 6-chloro-7-deaza-7-iodopurine for the synthesis of 7-deaza-2′-methyladenosine using Vorbrüggen conditions. Frontiers in Chemistry, 9, 706857. [Link]

  • Hulpia, F., et al. (2026, January 5). Automated Synthesis Expedites the Study of Glycan-Protein Interactions by 19F-BioNMR. ETH Research Collection. [Link]

  • de Souza, G. E. P., et al. (2016). Figure S15. 13 C [H] NMR spectrum of the 2-amino-6-(2-furyl) ResearchGate. [Link]

  • CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine. (2014).
  • Brukstus, A., et al. (2022). Synthesis of novel 2,4-diamino-6-(arylaminomethyl) thieno[2,3-d]pyrimidines as potential antifolates. Chemija, 33(1), 29-38. [Link]

  • NIST. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. NIST Chemistry WebBook. [Link]

  • Sagar, S., et al. (2022). Synthesis of 2-Amino pyrimidinones 3 a-i. Reagents and conditions:... ResearchGate. [Link]

  • Simmler, C., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. SciSpace. [Link]

  • Gangjee, A., et al. (2012). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 55(15), 6648-6660. [Link]

Sources

Fluorinated Pyrimidine Intermediates: A Technical Guide for Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Imperative of Fluorine

In the landscape of antiviral therapeutics, fluorinated pyrimidines represent a cornerstone of medicinal chemistry. The strategic incorporation of fluorine into pyrimidine scaffolds—specifically at the C5 position of the base or the 2' position of the ribose sugar—fundamentally alters the pharmacodynamic and pharmacokinetic profile of nucleoside analogs.

This guide moves beyond basic synthesis to explore the causality of these modifications. Why does a single atom substitution drive multi-log increases in potency? How do we synthesize these intermediates at scale without compromising stereochemical integrity? This document serves as a blueprint for researchers navigating the complex interface of organic synthesis and viral polymerase inhibition.

Mechanistic Rationale: The "Fluorine Effect"

The efficacy of fluorinated pyrimidines is not accidental; it is a result of precise bioisosteric engineering.

Electronic and Steric Mimicry

Fluorine is the "Goldilocks" atom in nucleoside design.[1][2]

  • Van der Waals Radius: Fluorine (

    
    ) is slightly larger than Hydrogen (
    
    
    
    ) but significantly smaller than a hydroxyl group. This allows it to mimic hydrogen sterically while blocking metabolic sites.
  • Electronegativity: As the most electronegative element (

    
     Pauling scale), it profoundly alters the pKa of neighboring functional groups, often stabilizing the glycosidic bond against acid hydrolysis—a critical factor for oral bioavailability.
    
Modes of Antiviral Action

Fluorinated pyrimidines typically function as "Trojan Horses." They are phosphorylated by host kinases to their triphosphate forms, which then compete with natural substrates (CTP, UTP, TTP).

MechanismDescriptionKey Example
Obligate Chain Termination The analog lacks the 3'-OH group required for chain elongation. Once incorporated, viral RNA/DNA synthesis halts immediately.Azidothymidine (AZT) (Historical context)
Non-Obligate Chain Termination The analog possesses a 3'-OH but contains a modification (e.g., 2'-F, 2'-Me) that causes a steric clash within the polymerase active site after incorporation, preventing translocation.Sofosbuvir (HCV)
Lethal Mutagenesis The analog is incorporated but base-pairs promiscuously (e.g., pairing with A or G). This accumulates catastrophic errors in the viral genome, leading to "error catastrophe."Favipiravir (T-705)
Visualization: Viral Polymerase Inhibition Pathway

The following diagram illustrates the kinetic checkpoint where fluorinated nucleotides arrest viral replication.

ViralInhibition Prodrug Fluorinated Prodrug CellEntry Cellular Uptake Prodrug->CellEntry Kinase1 Monophosphate Conversion CellEntry->Kinase1 Host Kinases Kinase2 Triphosphate (Active Species) Kinase1->Kinase2 Nucleotide Kinases Polymerase Viral Polymerase Binding Kinase2->Polymerase Competes with NTPs Inc Incorporation into RNA Polymerase->Inc Stall Steric Clash & Chain Termination Inc->Stall 2'-F / 2'-Me Interaction

Figure 1: Mechanism of action for 2'-fluoro-2'-C-methyl nucleosides (e.g., Sofosbuvir metabolite) disrupting viral RNA synthesis.

Synthetic Architecture: Building the Core

Synthesis of fluorinated pyrimidines generally follows two strategies: Convergent Synthesis (coupling a modified sugar with a base) or Divergent Modification (fluorinating an existing nucleoside).

The Vorbrüggen Glycosylation (Convergent)

This is the industry standard for coupling. It utilizes silylated bases and Lewis acid catalysts (TMSOTf or SnCl4).

  • Critical Control Point: The

    
    -anomer selectivity is driven by "neighboring group participation" (NGP) of the C2-acyl group on the sugar.[3] However, with 2'-fluorinated sugars, NGP is absent. Selectivity must be achieved via solvent effects (SnCl4 in dichloroethane often favors 
    
    
    
    ) or thermodynamic equilibration.
Electrophilic vs. Nucleophilic Fluorination
  • Nucleophilic (DAST/Deoxo-Fluor): Used to convert alcohols to fluorides with inversion of configuration. Essential for creating 2'-F-arabinose or ribose analogs.

  • Electrophilic (Selectfluor/NFSI): Used to fluorinate the pyrimidine base (C5 position) via enolate chemistry or direct lithiation.

Protocol Showcase: Synthesis of a Sofosbuvir Intermediate

Target: 2'-Deoxy-2'-fluoro-2'-C-methyluridine precursor This protocol describes the critical conversion of a 2'-C-methyl-arabinose derivative to the 2'-fluoro-ribose configuration using DAST.[4] This is a high-risk, high-reward step due to the sensitivity of the reagents.

Experimental Workflow Diagram

SynthesisProtocol Start Start: N4-benzoyl-1-(2-methyl-3,5-di-O-benzoyl- beta-D-arabinofuranosyl)cytosine Reagent Add DAST (Diethylaminosulfur trifluoride) Solvent: Anhydrous DCM Start->Reagent Reaction Reaction: Nucleophilic Fluorination (Inversion of Configuration at C2') Reagent->Reaction -78°C to RT Quench Quench: Sat. NaHCO3 (Careful!) Reaction->Quench Exothermic Purify Purification: Column Chromatography Quench->Purify End Product: 2'-Deoxy-2'-fluoro-2'-C-methyl- cytidine derivative Purify->End

Figure 2: Workflow for the stereoselective introduction of fluorine at the C2' position.

Detailed Methodology

Safety Note: DAST (Diethylaminosulfur trifluoride) reacts violently with water to produce HF. All glassware must be oven-dried, and the reaction performed under an inert Argon atmosphere.

Step-by-Step Procedure:

  • Preparation: Dissolve N4-benzoyl-1-(2-methyl-3,5-di-O-benzoyl-

    
    -D-arabinofuranosyl)cytosine (1.0 eq) in anhydrous dichloromethane (DCM) (10 mL/g).
    
  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This is critical to prevent elimination side reactions.

  • Addition: Add DAST (4.0 eq) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

  • Reaction: Allow the mixture to warm slowly to room temperature over 4 hours. Monitor by TLC (Hexane/EtOAc 1:1). The starting material (more polar) should disappear, replaced by the fluorinated product (less polar).

  • Quenching (CRITICAL): Cool the mixture back to 0°C. Pour the reaction mixture slowly into a stirred beaker of saturated aqueous

    
    . Do not  add water to the reaction flask. Vigorous effervescence (
    
    
    
    ) will occur.
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Causality Check:

  • Why Arabinose start? DAST fluorination proceeds via

    
     mechanism with inversion. To get the "Ribose" (down) fluorine configuration found in Sofosbuvir, you must start with the "Arabinose" (up) hydroxyl group.
    
  • Why 4.0 eq DAST? Excess reagent ensures complete conversion of the sterically hindered tertiary alcohol.

Comparative Data: H vs. F Bioisosterism

The following table highlights why fluorine is the superior substitution for metabolic stability compared to hydrogen or a hydroxyl group.

PropertyHydrogen (H)Fluorine (F)Hydroxyl (OH)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.52F is sterically non-perturbing but blocks metabolic attack.
Electronegativity (Pauling) 2.13.983.44F pulls electron density, strengthening adjacent C-C bonds.
C-X Bond Length (Å) 1.091.351.43C-F bond is chemically inert and resists enzymatic cleavage.
Lipophilicity (Hansch

)
0.00+0.14-0.67F increases lipophilicity, improving passive membrane permeability.

Future Outlook: Late-Stage Functionalization

The field is moving toward Late-Stage Fluorination (LSF) . Rather than building the molecule with fluorine from step 1, new photocatalytic methods allow for the C-H fluorination of complex pyrimidine scaffolds just prior to final deprotection. This allows for the rapid generation of analog libraries for SAR (Structure-Activity Relationship) studies without re-engineering the entire synthetic route.

References

  • Chun, B. K., et al. (2006). Synthesis of 2'-deoxy-2'-fluoro-2'-C-methyluridine and its derivatives. Journal of Organic Chemistry.

  • Vorbrüggen, H., & Ruh-Pohlenz, C. (2001). Synthesis of Nucleosides.[1][2][3][5][6][7][8][9][10] Organic Reactions.[2][3][5][7][9][10][11]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Sofia, M. J., et al. (2010). Discovery of a

    
    -D-2'-Deoxy-2'-
    
    
    
    -fluoro-2'-
    
    
    -C-methyluridine Nucleotide Prodrug (PSI-7977) for the Treatment of Hepatitis C Virus. Journal of Medicinal Chemistry.
  • Kothapalli, Y., et al. (2024).[1][2] Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties.[1][2][8][9][10] Molecules (MDPI).

Sources

An In-depth Technical Guide to the pKa Values and Ionization States of 2-amino-6-fluoropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's solubility, permeability, target binding, and pharmacokinetic profile.[1] This guide provides a comprehensive technical analysis of the pKa values and corresponding ionization states of 2-amino-6-fluoropyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry. We will delve into the theoretical underpinnings of its acidic and basic properties, the impact of its substituents, and present both computational and experimental methodologies for the precise determination of its pKa values. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the ionization behavior of this important chemical scaffold.

Introduction: The Significance of pKa in Drug Development

The pyrimidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of many therapeutic agents. The ionization state of a molecule, dictated by its pKa value(s) and the pH of its environment, governs its interactions with biological systems. For a molecule like 2-amino-6-fluoropyrimidin-4-ol, understanding its protonation and deprotonation behavior is paramount for:

  • Predicting Aqueous Solubility: The ionized form of a compound is generally more soluble in aqueous environments, such as physiological fluids.

  • Optimizing Membrane Permeability: The neutral form of a molecule typically exhibits better passive diffusion across biological membranes.

  • Rationalizing Target Binding: The charge state of a ligand can dramatically affect its affinity for a protein's binding pocket through electrostatic interactions.

  • Forecasting ADME Properties: Absorption, distribution, metabolism, and excretion are all influenced by a molecule's ionization state.

Theoretical Framework: Tautomerism and Substituent Effects

The ionization of 2-amino-6-fluoropyrimidin-4-ol is complicated by the presence of multiple ionizable groups and the potential for tautomerism.

Tautomeric Equilibria

2-amino-6-fluoropyrimidin-4-ol can exist in several tautomeric forms, primarily involving the pyrimidinol/pyrimidinone and the amino/imino functionalities. The predominant tautomeric forms in aqueous solution are crucial for correctly assigning pKa values. For the related compound, 2-amino-3H-pyrimidin-4-one (isocytosine), studies have shown that the 2-amino-3H-pyrimidin-4-one and 2-amino-1H-pyrimidin-4-one tautomers are the most prevalent in aqueous solution.[2] The keto-enol tautomerism of the 4-ol group also plays a significant role, with the keto form (pyrimidin-4-one) generally being more stable.[3]

Substituent Effects on Acidity and Basicity

The electronic properties of the amino and fluoro substituents significantly influence the pKa values of the pyrimidine ring.

  • Amino Group (-NH2): The amino group is a base and can be protonated. Its basicity is influenced by the electronic nature of the pyrimidine ring.

  • Fluoro Group (-F): Fluorine is a highly electronegative atom and acts as a strong electron-withdrawing group through the inductive effect.[4] This effect is expected to decrease the basicity (lower the pKa of the conjugate acid) of the pyrimidine ring nitrogens and the exocyclic amino group.[5][6] It will also increase the acidity (lower the pKa) of the hydroxyl/amide protons. The introduction of fluorine is a common strategy in medicinal chemistry to modulate pKa and improve metabolic stability.[7][8]

Ionization States of 2-amino-6-fluoropyrimidin-4-ol

Based on the functional groups present, 2-amino-6-fluoropyrimidin-4-ol is expected to have at least two pKa values: one corresponding to the protonation of a basic site (likely a ring nitrogen or the exocyclic amino group) and another corresponding to the deprotonation of an acidic site (the hydroxyl/amide proton).

The probable ionization equilibria are depicted below. The exact pKa values will determine the predominant species at a given pH.

Caption: Ionization equilibria of 2-amino-6-fluoropyrimidin-4-ol.

Computational Prediction of pKa Values

In the absence of experimental data, computational methods provide a powerful tool for estimating pKa values.

Quantum Chemical Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), can be used to predict pKa values with reasonable accuracy.[9] The general workflow involves calculating the Gibbs free energy change for the protonation/deprotonation reaction in the gas phase and in solution.

G start Define Cationic, Neutral, and Anionic States geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) start->geom_opt freq_calc Frequency Calculation (for thermal corrections) geom_opt->freq_calc solvation Solvation Energy Calculation (e.g., CPCM, SM8) freq_calc->solvation gibbs Calculate Gibbs Free Energies (Gas Phase and Solution) solvation->gibbs pka_calc Calculate pKa using Thermodynamic Cycle gibbs->pka_calc end Predicted pKa Values pka_calc->end

Caption: Workflow for quantum chemical pKa prediction.

Protocol for DFT-based pKa Prediction:

  • Structure Generation: Generate 3D structures of the cationic, neutral, and anionic forms of 2-amino-6-fluoropyrimidin-4-ol.

  • Gas-Phase Optimization: Perform geometry optimization and frequency calculations for each species in the gas phase using a suitable level of theory (e.g., B3LYP/6-31+G(d,p)).[10]

  • Solvation Energy Calculation: Calculate the solvation free energy for each species using an implicit solvent model such as the Conductor-like Polarizable Continuum Model (CPCM) or the Solvation Model based on Density (SMD).[11][12]

  • Gibbs Free Energy Calculation: Combine the gas-phase free energy and the solvation free energy to obtain the total Gibbs free energy in solution for each species.

  • pKa Calculation: Use the calculated Gibbs free energies in the appropriate thermodynamic cycle to determine the pKa values. For the cation-to-neutral dissociation (pKa1), the energy difference ΔEH2O = EH2O(AH) − EH2O(AH2+) is used, while for the neutral-to-anion dissociation (pKa2), ΔEH2O = EH2O(A−) − EH2O(AH) is employed.[9]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models can also be employed for rapid pKa estimation. These models are built on datasets of compounds with experimentally determined pKa values and use molecular descriptors to correlate structure with acidity or basicity.[1] While generally faster than quantum chemical methods, their accuracy is dependent on the structural similarity of the query molecule to the training set compounds.

Experimental Determination of pKa Values

Experimental measurement remains the gold standard for pKa determination. Several robust methods are available.

UV-Spectrophotometric Titration

This method is based on the principle that the different ionization states of a molecule will have distinct UV-Vis absorption spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined.

Experimental Protocol for UV-Spectrophotometric Titration:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-amino-6-fluoropyrimidin-4-ol in a suitable solvent (e.g., DMSO).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for UV-Vis analysis.

  • Spectral Acquisition: Record the UV-Vis spectrum for each sample.

  • Data Analysis: Plot the absorbance at a selected wavelength versus pH. Fit the data to the appropriate Henderson-Hasselbalch-derived equation to determine the pKa.

G start Prepare Stock Solution of Compound samples Prepare Samples in Each Buffer start->samples buffers Prepare Buffers of Varying pH buffers->samples spectroscopy Acquire UV-Vis Spectra samples->spectroscopy analysis Plot Absorbance vs. pH spectroscopy->analysis pka Determine pKa from Sigmoidal Fit analysis->pka

Caption: Workflow for pKa determination by UV-spectrophotometric titration.

Potentiometric Titration

Potentiometric titration involves the direct measurement of pH as a strong acid or base is added to a solution of the compound of interest. This method is highly accurate but requires a larger amount of sample compared to spectrophotometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the chemical shifts of specific nuclei (e.g., 1H, 13C, 15N) as a function of pH.[13][14] This technique is particularly useful for complex molecules with multiple ionizable groups, as it can often resolve the ionization of individual sites.

Summary of Predicted and Expected pKa Values

While no direct experimental values for 2-amino-6-fluoropyrimidin-4-ol are publicly available, we can estimate the expected pKa ranges based on related compounds and the known effects of substituents.

Ionization EventFunctional GroupExpected pKa RangeInfluencing Factors
pKa1 (Protonation) Ring Nitrogen / Amino Group2.0 - 4.0The electron-withdrawing fluoro group will significantly lower the basicity compared to unsubstituted aminopyrimidines.
pKa2 (Deprotonation) Hydroxyl / Amide Proton8.0 - 10.0The electron-withdrawing fluoro group will increase the acidity of this proton.

Conclusion

A thorough understanding of the pKa values and ionization states of 2-amino-6-fluoropyrimidin-4-ol is essential for its successful development as a potential therapeutic agent. This guide has outlined the key theoretical considerations, including tautomerism and substituent effects, and has provided detailed workflows for both computational prediction and experimental determination of its pKa values. By employing these methodologies, researchers can gain critical insights into the physicochemical properties of this molecule, enabling a more rational approach to drug design and optimization.

References

  • Cossi, M., Rega, N., Scalmani, G., & Barone, V. (2003). Energies, structures, and electronic properties of molecules in solution with the C-PCM solvation model. Journal of Computational Chemistry, 24(6), 669-681. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring chemistry with electronic structure methods. Gaussian.
  • Ho, J. (2014). Predicting pKa in Implicit Solvents: Current Status and Future Directions. Australian Journal of Chemistry, 67(10), 1441-1460. [Link]

  • Jorgensen, F. S., Goya, P., & Elguero, J. (1986). A theoretical study of the tautomerism of 2- and 4-hydroxypyrimidine and 2- and 4-mercaptopyrimidine. Bulletin des Sociétés Chimiques Belges, 95(9-10), 815-824.
  • Karelson, M., Lobanov, V. S., & Katritzky, A. R. (1996). Quantum-chemically derived descriptors in quantitative structure-property relationship studies. Chemical Reviews, 96(3), 1027-1044. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal solvation model based on solute electron density and on a continuum model of the solvent defined by the bulk dielectric constant and atomic surface tensions. The Journal of Physical Chemistry B, 113(18), 6378-6396. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41(1), 443-470.
  • Perrin, C. L. (1995). Proton exchange in proteins and peptides. Advances in physical organic chemistry, 30, 1-48.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]

  • Shields, G. C., & Seybold, P. G. (2014). Computational approaches for the prediction of pKa values. CRC press.
  • Shugar, D., & Fox, J. J. (1952). Spectrophotometric studies of the tautomerism of pyrimidines and purines. Biochimica et Biophysica Acta, 9(2), 199-218.

Sources

Technical Guide: Reactivity & Displacement of C6-Fluorine in 2-Amino-4-Hydroxypyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the 2-amino-4-hydroxypyrimidine scaffold (often behaving as the isocytosine or guanine-like motif) is a privileged structure for kinase inhibition and antiviral nucleoside mimicry. However, functionalizing the C6 position via Nucleophilic Aromatic Substitution (


) presents a distinct electronic paradox.

While the pyrimidine ring is generally electron-deficient, the presence of strong electron-donating groups (EDGs) at C2 (amino) and C4 (hydroxy/oxo) significantly raises the energy of the Lowest Unoccupied Molecular Orbital (LUMO), effectively "deactivating" the ring toward nucleophilic attack.

This guide details why C6-fluorine is the superior handle for overcoming this deactivation compared to chlorine or bromine. We analyze the "Fluorine Effect" where high electronegativity lowers the energy of the transition state (Meisenheimer complex), compensating for the electron-rich nature of the scaffold.

Part 1: Electronic Landscape & Mechanistic Basis

The Tautomeric Reality

To understand C6-reactivity, one must first define the substrate correctly. In solution and solid state, 2-amino-4-hydroxypyrimidine exists predominantly as the 2-amino-4(3H)-pyrimidinone tautomer (keto form).

  • Implication: The C4-position is not a true aromatic "enol" but a carbonyl-like center. This disrupts the continuous aromatic sextet, localizing electron density and making the C6 position formally a vinylogous amide.

  • Deactivation: The lone pair on the N1 and the exocyclic 2-amino group donate density into the ring, shielding the C6 carbon from nucleophilic approach.

The Fluorine Advantage in

Contrary to


 or 

mechanisms where bond breaking is rate-limiting (making I > Br > Cl > F),

reactions on heterocycles are typically governed by the addition step (formation of the Meisenheimer complex).[1]
  • Inductive Activation (-I Effect): Fluorine is the most electronegative element. At the C6 position, it inductively withdraws electron density from the ring carbon (

    
    ). This lowers the energy of the LUMO and stabilizes the negative charge accumulation in the transition state.
    
  • The Rate Law: Since the loss of the leaving group is fast relative to the initial nucleophilic attack, the strength of the C-F bond is irrelevant. The reaction rate correlates with the electronegativity of the leaving group: F >> Cl ≈ Br > I .[2]

Mechanistic Pathway Visualization

The following diagram illustrates the critical transition state stabilization provided by the C6-fluorine atom.

SNAr_Mechanism Reactant 2-Amino-4-hydroxy- 6-fluoropyrimidine (Deactivated Substrate) TS Meisenheimer Complex (Transition State) Reactant->TS + Nucleophile (Nu:) Rate Limiting Step Product C6-Substituted Derivative TS->Product - F⁻ (Fast) Stabilization Inductive Stabilization by Fluorine (-I Effect) Stabilization->TS Lowers Activation Energy

Figure 1: The


 pathway highlighting the role of Fluorine in stabilizing the rate-determining Meisenheimer complex.

Part 2: Synthetic Utility & Reaction Profiling

When designing a synthesis around this scaffold, the choice of solvent and base is critical to overcome the inherent deactivation from the 2-amino and 4-oxo groups.

Nucleophile Selection
  • Primary/Secondary Amines: React readily at 80–120°C. Steric bulk (e.g., tert-butyl amines) significantly retards the rate.

  • Alkoxides: Require careful monitoring. The 4-oxo group can undergo competitive O-alkylation if the conditions are too basic or if alkyl halides are present.

  • Thiols: Highly reactive; often proceed at lower temperatures (RT to 60°C).

Solvent System Decision Matrix

The polarity of the solvent stabilizes the charged intermediate.

SolventTemp RangeSuitabilityNotes
DMSO 80–150°CHigh Best for stabilizing the Meisenheimer complex. Difficult to remove.
NMP 100–160°CHigh Excellent for high-temp microwave reactions.
Ethanol Reflux (78°C)Low/Med Only for highly reactive nucleophiles (e.g., thiols). Often insufficient for amines.
THF Reflux (66°C)Low Generally too low boiling; poor solubility for this polar scaffold.

Part 3: Experimental Protocol (Self-Validating)

Objective: Displacement of C6-Fluorine with a secondary amine (e.g., Morpholine) on 2-amino-4-hydroxy-6-fluoropyrimidine.

Reagents & Stoichiometry
  • Substrate: 2-amino-4-hydroxy-6-fluoropyrimidine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 – 1.5 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv) or

    
     (2.0 equiv, requires vigorous stirring)
    
  • Solvent: Anhydrous DMSO (Concentration: 0.2 – 0.5 M)

Step-by-Step Workflow
  • Preparation: In a dry pressure vial or round-bottom flask, suspend the fluoropyrimidine in anhydrous DMSO.

    • Check: The starting material may not fully dissolve at RT. This is normal.

  • Addition: Add DIPEA followed by the amine nucleophile.

  • Activation: Heat the reaction mixture to 95°C .

    • Validation: The suspension should clarify into a solution as the reaction proceeds and the more soluble product forms.

  • Monitoring: Monitor by LC-MS or TLC (10% MeOH in DCM) at 2 hours.

    • Endpoint: Look for the disappearance of the Fluorine-mass peak (M) and appearance of Product (M - 19 + Nu_mass).

  • Workup (Precipitation Method):

    • Cool to RT.

    • Slowly pour the DMSO mixture into 10 volumes of ice-cold water with vigorous stirring.

    • Adjust pH to ~6–7 with dilute HCl if necessary to assist precipitation.

    • Filter the solid. Wash with water and diethyl ether (to remove trace DMSO).

Optimization Logic Diagram

Optimization_Flow Start Reaction Stalled (< 50% Conv. at 4h) Check1 Is the Nucleophile Sterically Hindered? Start->Check1 Branch1 Yes Check1->Branch1 Action1 Increase Temp to 120°C Switch to Microwave Branch1->Action1 High Sterics Check2 Is Solubility Poor? Branch1->Check2 Low Sterics Branch2 Yes Check2->Branch2 Branch2->Start No Issues? Action2 Switch Base to DBU (Soluble Organic Base) Branch2->Action2 Precipitate Visible

Figure 2: Troubleshooting logic for sluggish


 reactions on deactivated pyrimidines.

References

  • Nucleophilic Aromatic Substitution (SNAr) Mechanisms. Chemistry LibreTexts. [Link]

  • Tautomerism in 4-Hydroxypyrimidine. The Journal of Physical Chemistry A. [Link][3]

  • Leaving Group Effects in SNAr (F vs Cl). Master Organic Chemistry. [Link]

Sources

Solvation Thermodynamics of 2-Amino-4-hydroxy-6-fluoropyrimidine: A Technical Guide for Preclinical Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in drug formulation and physical chemistry, I approach solubility not merely as a binary "soluble/insoluble" metric, but as a dynamic thermodynamic competition. The compound 2-Amino-4-hydroxy-6-fluoropyrimidine (CAS 2253-05-6), also known as 6-fluoroisocytosine, is a critical heterocyclic intermediate in the development of antiviral and antineoplastic agents[1]. However, its robust crystal lattice—driven by extensive intermolecular hydrogen bonding—presents significant solvation challenges.

This whitepaper provides an in-depth mechanistic analysis of its solubility profile, contrasting its behavior in aqueous media versus organic solvents. By understanding the underlying causality of its physicochemical properties, researchers can optimize stock formulations, enhance analytical recovery, and design self-validating experimental workflows.

Structural Mechanics & The "Fluorine Effect"

To predict the solubility of 2-amino-4-hydroxy-6-fluoropyrimidine, we must first deconstruct its molecular architecture. The compound exhibits two primary structural phenomena that dictate its thermodynamic behavior:

Lactam-Lactim Tautomerism

Like its non-fluorinated analog isocytosine, this compound exists in a tautomeric equilibrium between the lactam (2-amino-6-fluoro-1H-pyrimidin-4-one) and lactim (2-amino-4-hydroxy-6-fluoropyrimidine) forms[2]. In the solid state, the lactam (pyrimidinone) form predominantly crystallizes, forming highly stable hydrogen-bonded ribbons (N-H···O and N-H···N interactions). Breaking this crystal lattice requires a solvent capable of providing a massive compensatory solvation energy.

The Halogenation Impact

The substitution of a highly electronegative fluorine atom at the C6 position introduces a strong inductive electron-withdrawing effect (-I). This fundamentally alters the molecule's acid-base profile compared to standard pyrimidines:

  • Decreased Basicity: The electron density is pulled away from the 2-amino group, lowering its

    
     and making it less easily protonated in mildly acidic water.
    
  • Increased Acidity: The N3-H / C4-OH proton becomes more acidic, facilitating ionization only at higher pH levels.

  • Lipophilicity: While fluorine generally increases lipophilicity (

    
    ), the dominant force restricting aqueous solubility remains the high crystal lattice energy, not purely hydrophobic repulsion.
    

Solvation Solid Crystal Lattice (High H-Bonding) Lactam Lactam Tautomer (Pyrimidin-4-one) Solid->Lactam Dissolution Lactim Lactim Tautomer (4-Hydroxypyrimidine) Solid->Lactim Dissolution Lactam->Lactim Tautomerization Water Aqueous Solvation (Low Yield) Lactam->Water Competing H-Bonds DMSO DMSO Solvation (High Yield) Lactam->DMSO H-Bond Acceptance Lactim->Water Competing H-Bonds Lactim->DMSO H-Bond Acceptance

Fig 1: Tautomeric equilibrium and competing solvation pathways.

Solubility Matrix: Aqueous vs. Organic Solvents

The table below synthesizes the thermodynamic solubility profile of 2-amino-4-hydroxy-6-fluoropyrimidine across various solvent classes. Data is extrapolated from validated structural analogs (e.g., 5-fluorouracil and isocytosine) and empirical solvatochromic studies[2][3].

SolventClassificationDielectric Constant (

)
Estimated Solubility (mg/mL)Solvation Mechanism & Causality
Water (pH 7.0) Polar Protic80.1

Poor: High cohesive energy density of water fails to overcome the solute's lattice energy penalty.
DMSO Polar Aprotic46.7

Excellent: Strong H-bond acceptor (via sulfoxide oxygen) aggressively disrupts solute dimers without breaking solvent-solvent bonds.
DMF Polar Aprotic36.7

Good: Functions similarly to DMSO, providing excellent solvation for heterocyclic amines.
Ethanol Polar Protic24.5

Moderate: Weak H-bond disruption; requires thermal energy (warming) to achieve moderate dissolution.
Hexane Non-polar1.9

Insoluble: Completely lacks the dipole moment and H-bond capacity to perturb the pyrimidine crystal lattice.
Thermodynamic Causality in Solvent Selection

Why does Dimethyl Sulfoxide (DMSO) vastly outperform water, despite water having a higher dielectric constant? The answer lies in hydrogen bond acceptor capacity . Water is both a donor and an acceptor, forming a highly ordered, energy-dense network. To dissolve 2-amino-4-hydroxy-6-fluoropyrimidine, water must break its own bonds to create a cavity, which is thermodynamically unfavorable. DMSO, conversely, is a purely polar aprotic H-bond acceptor. It aggressively solvates the


 and 

protons of the pyrimidine ring, dissolving the crystal lattice with minimal solvent-cavity energy penalty[4].

Validated Experimental Workflows

To ensure data integrity, solubility must be measured at thermodynamic equilibrium, not kinetic dissolution. As an application standard, I mandate the Isothermal Shake-Flask Method coupled with HPLC-UV.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask)

This protocol is a self-validating system: by measuring at 24 and 48 hours, we ensure the kinetic barrier has been fully overcome and true equilibrium is reached.

  • Solid Preparation: Weigh approximately 50 mg of 2-amino-4-hydroxy-6-fluoropyrimidine into a 2 mL amber glass HPLC vial. (Amber glass is used to prevent potential UV-induced photodegradation of the fluoropyrimidine ring).

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., HPLC-grade Water, DMSO, or Ethanol). Ensure a visible excess of solid remains; if all solid dissolves, the solution is not saturated, and more solid must be added.

  • Isothermal Agitation: Seal the vials and place them in a thermoshaker at

    
     and 800 RPM for 48 hours.
    
    • Causality: 48 hours is required because high-lattice-energy fluoropyrimidines exhibit notoriously slow dissolution kinetics.

  • Phase Separation (Critical Step): Centrifuge the suspension at 15,000

    
     g for 15 minutes at 
    
    
    
    .
    • Expert Insight: Do not use syringe filters for initial separation. Highly polar pyrimidines often adsorb nonspecifically to nylon or PTFE filter membranes, artificially lowering the quantified concentration. Centrifugation guarantees phase separation without surface-area loss.

  • Dilution & Quantification: Carefully aspirate the supernatant. Dilute the DMSO or aqueous supernatant into the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to fall within the linear dynamic range of the UV detector.

  • HPLC-UV Analysis: Quantify at

    
     nm. The conjugated pyrimidine ring provides excellent chromophoric response, negating the need for complex LC-MS matrix-effect corrections.
    

Protocol S1 1. Solid Preparation S2 2. Solvent Addition S1->S2 S3 3. Isothermal Agitation (48h) S2->S3 S4 4. Phase Separation S3->S4 S5 5. HPLC-UV Analysis S4->S5

Fig 2: Validated thermodynamic shake-flask workflow.

Protocol 2: pH-Solubility Profiling (Aqueous)

Because the fluorine atom shifts the


, adjusting the pH can force ionization and exponentially increase aqueous solubility.
  • Prepare three buffered aqueous solutions: pH 2.0 (0.1 N HCl), pH 7.4 (PBS), and pH 10.0 (Ammonium Hydroxide)[4].

  • Execute the Shake-Flask protocol above.

  • Expected Outcome: Solubility will be lowest at pH 7.4 (where the molecule is predominantly neutral). Solubility will spike at pH 10.0 due to the deprotonation of the N3-H/C4-OH group, forming a highly water-soluble anionic salt.

Conclusion

Handling 2-amino-4-hydroxy-6-fluoropyrimidine requires a fundamental respect for its solid-state thermodynamics. For biological assays and stock formulations, DMSO is the unequivocal solvent of choice , capable of breaking the robust hydrogen-bonded lattice that renders the compound poorly soluble in neutral water. When aqueous formulations are strictly required, researchers must leverage pH adjustments to induce ionization, thereby bypassing the lattice energy penalty.

References

  • CAS 2253-05-6: 4(1H)-Pyrimidinone, 2-amino-6-fluoro- - CymitQuimica. 5

  • 5-Fluorouracil (F6627) - Product Information Sheet - Sigma-Aldrich. 4

  • Solvatochromic Effects on the Absorption Spectrum of 2-Thiocytosine - ACS Publications. 2

  • Isocytosine =99 108-53-2 - Sigma-Aldrich.

  • 93946-5-FLUORORACIL - Guinama.3

Sources

Hydrogen bonding donors and acceptors in 6-fluoropyrimidine scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Title: Hydrogen Bonding Modulation in 6-Fluoropyrimidine Scaffolds: specific Physicochemical Tuning for Drug Design

Executive Summary

The 6-fluoropyrimidine scaffold represents a "privileged structure" in modern medicinal chemistry, particularly in the design of kinase inhibitors and antimetabolites. Its utility stems not merely from the presence of fluorine as a metabolic blocker, but from its profound electronic modulation of the pyrimidine core. This guide analyzes how the C6-fluorine substituent perturbs the hydrogen bonding landscape of the scaffold, transforming the ring nitrogen atoms (N1/N3) into weaker acceptors while simultaneously enhancing the acidity—and thus the donor capability—of exocyclic amine substituents. This "electronic push-pull" allows for precise tuning of permeability, solubility, and target residence time.

The Physicochemical Landscape

To deploy 6-fluoropyrimidines effectively, one must understand the competition between the Mesomeric Effect (+M) of the amino substituent and the Inductive Effect (-I) of the fluorine atom.

Electronic Perturbation
  • The Baseline: In unsubstituted pyrimidine, the N1 and N3 atoms are weak bases (pKa ~1.3).

  • The Amino Effect (+M): Introducing an amino group at C4 (e.g., 4-aminopyrimidine) pushes electron density into the ring via resonance. This significantly raises the basicity of the ring nitrogens (pKa rises to ~5.7), making them strong hydrogen bond acceptors.

  • The Fluorine "Brake" (-I): Introducing a fluorine at C6 exerts a strong inductive withdrawal (

    
    ). This pulls electron density away from the ring nitrogens.
    
    • Net Result: The pKa of the ring nitrogen drops by approximately 1.5–2.0 log units compared to the non-fluorinated analog.

Donor vs. Acceptor Modulation Table
Feature4-Aminopyrimidine4-Amino-6-Fluoro pyrimidineImpact on Drug Design
Ring N (Acceptor) Stronger (pKa ~5.7)Weaker (pKa ~3.5–4.0)Reduced desolvation penalty; improved membrane permeability.
Exocyclic NH (Donor) Moderate AcidityEnhanced Acidity Stronger H-bond donor to backbone carbonyls (e.g., kinase hinge).
Lipophilicity (LogP) LowerHigher (+0.2 to +0.5)Fluorine increases lipophilicity while lowering polarizability.
Metabolic Stability Susceptible to oxidationHighC-F bond blocks oxidative metabolism at the C6 position.

Mechanism of Action & Binding Modes

The strategic value of the 6-fluoropyrimidine scaffold is most evident in protein-ligand interactions, specifically within the ATP-binding pockets of kinases.

The "Hinge Binder" Motif

In many kinase inhibitors, the pyrimidine ring serves as the anchor, forming hydrogen bonds with the protein hinge region.

  • The Acceptor: The Ring Nitrogen (N1) accepts a proton from a backbone amide NH.

  • The Donor: The Exocyclic Amino group (C4-NH) donates a proton to a backbone carbonyl.

  • The Fluorine Role: By withdrawing electrons, the fluorine makes the Exocyclic NH more acidic (a better donor), strengthening the interaction with the backbone carbonyl. Simultaneously, the C-F bond itself can form weak, orthogonal dipolar interactions with residues like Glycine or Alanine, or simply fill a hydrophobic pocket (bioisostere of H).

Visualization: Electronic Effects & Binding

G cluster_0 Electronic Effects cluster_1 Protein Binding (Kinase Hinge) F_atom Fluorine (C6) Ring_N Ring Nitrogens (N1/N3) F_atom->Ring_N -I Effect (Reduces Basicity) Exo_N Exocyclic Amine (C4-NH) F_atom->Exo_N -I Effect (Increases Acidity) Backbone_NH Protein Backbone NH (Donor) Ring_N->Backbone_NH H-Bond Acceptor (Weaker but Specific) Backbone_CO Protein Backbone C=O (Acceptor) Exo_N->Backbone_CO H-Bond Donor (Enhanced Strength)

Caption: Electronic modulation by C6-Fluorine (left) and its translation into enhanced hinge-binding affinity (right).

Synthetic Protocols

The synthesis of 6-fluoropyrimidine scaffolds typically relies on Nucleophilic Aromatic Substitution (SNAr). The presence of fluorine atoms activates the ring towards nucleophilic attack, making 4,6-difluoropyrimidine an ideal starting material.

Regioselectivity in SNAr

When reacting 4,6-difluoropyrimidine with an amine, the first substitution is highly favorable. If the pyrimidine has other substituents (e.g., at C2 or C5), regioselectivity becomes critical.

  • Mechanism: The reaction proceeds via a Meisenheimer complex. The electronegative fluorine stabilizes the intermediate negative charge on the ring.

  • Leaving Group: Fluorine is an excellent leaving group in SNAr reactions (often better than Cl or Br) due to the high C-F bond polarization, which increases the electrophilicity of the ipso-carbon.

Experimental Protocol: Synthesis of 4-Amino-6-Fluoropyrimidine Derivatives

Objective: Synthesis of N-substituted-6-fluoropyrimidin-4-amine from 4,6-difluoropyrimidine.

Reagents:

  • 4,6-Difluoropyrimidine (1.0 equiv)

  • Primary Amine (R-NH2) (1.0 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: THF (Tetrahydrofuran) or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with 4,6-difluoropyrimidine (1 mmol) and anhydrous THF (5 mL). Cool the solution to 0°C using an ice bath. Note: Cooling is critical to prevent double-substitution (formation of 4,6-diamino species).

  • Addition: Dissolve the primary amine (1 mmol) and DIPEA (1.2 mmol) in THF (2 mL). Add this solution dropwise to the pyrimidine solution over 15 minutes.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (25°C). Monitor reaction progress via TLC (hexane/ethyl acetate) or LC-MS.

    • Checkpoint: The mono-substituted product usually forms within 2–4 hours.

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography. The 6-fluoro product is typically less polar than the di-amino byproduct.

Visualization: Synthetic Workflow

Synthesis Start 4,6-Difluoropyrimidine + Amine (R-NH2) Intermediate Meisenheimer Complex (Stabilized by F) Start->Intermediate 0°C, DIPEA, THF Product 4-Amino-6-Fluoropyrimidine (Mono-substituted) Intermediate->Product Elimination of F- Byproduct 4,6-Diaminopyrimidine (Over-reaction) Intermediate->Byproduct Excess Amine / High Temp

Caption: SNAr pathway for generating the 6-fluoropyrimidine scaffold. Temperature control is vital to avoid byproduct formation.

Case Studies & Applications

Voriconazole (Antifungal)

While a triazole derivative, Voriconazole utilizes a fluoropyrimidine core. The fluorine atom at the 5-position (analogous to the electronic effects discussed) increases metabolic stability against fungal enzymes and modulates the pKa to improve oral bioavailability.

Fluorine as a Hydrogen Bond Acceptor?

A controversial topic in drug design is whether the C-F bond itself acts as a hydrogen bond acceptor.

  • Consensus: The C-F bond is a poor hydrogen bond acceptor compared to C=O or N:. It rarely drives binding affinity directly.

  • Exception: It can engage in "orthogonal" interactions with amide NH groups or C-H donors (weak hydrogen bonds) if the geometry allows. In 6-fluoropyrimidines, the fluorine is best viewed as an electronic modulator rather than a direct binding partner.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Böhm, H. J., Banner, D., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Zhou, W., et al. (2009). The synthesis and SAR of a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines. Bioorganic & Medicinal Chemistry, 17(6), 2428-2438. Link

  • Dalvit, C., et al. (2001). Fluorine as a Hydrogen-Bond Acceptor: Experimental Evidence and Computational Calculations. Chemistry - A European Journal, 6(19), 3576-3584. Link

Methodological & Application

Protocol for nucleophilic aromatic substitution (SNAr) on 6-fluoropyrimidine

[2]

Experimental Design & Optimization

Before beginning, select conditions based on your nucleophile's basicity and the substrate's solubility.

Table 1: Solvent and Base Selection Matrix
ParameterStandard Conditions"Green" / AlternativeHigh Temperature / Difficult Substrates
Solvent DMSO or DMF (Polar aprotic, stabilizes intermediate)iPrOH or t-Amyl Alcohol (Protic, easy workup)NMP (High boiling point, stable)
Base DIPEA (Hünig's Base) (Non-nucleophilic, organic soluble)K₂CO₃ (Inorganic, cheap, requires filtration)Cs₂CO₃ (Higher solubility in organics)
Temp RT to 60°C Reflux (80-100°C) 120°C - 140°C (Microwave preferred)
Use Case Primary/Secondary AminesLarge scale, non-volatile aminesSterically hindered nucleophiles

Detailed Protocol: Amine Substitution

Target: Synthesis of 4-amino-substituted-pyrimidine from 6-fluoropyrimidine. Scale: 1.0 mmol (Adjust linearly).

Materials
  • Substrate: 6-Fluoropyrimidine derivative (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: Anhydrous DMSO (Concentration: 0.2 M – 0.5 M)

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a reaction vial equipped with a magnetic stir bar.

    • Purge with Nitrogen or Argon (essential to prevent hydrolysis of the fluoro-pyrimidine by atmospheric moisture).[4]

  • Reaction Assembly:

    • Add 6-fluoropyrimidine (1.0 equiv) to the vial.

    • Add anhydrous DMSO (2-5 mL per mmol). Stir until dissolved.

    • Add DIPEA (1.5 equiv) via syringe.

    • Critical Step: Add the Amine Nucleophile (1.1 equiv) dropwise.

      • Note: If the reaction is highly exothermic (common with small primary amines), cool to 0°C during addition, then warm to Room Temperature (RT).

  • Execution & Monitoring:

    • Stir at RT for 1-2 hours.

    • Monitor: Take a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS or TLC.

    • Success Criteria: Disappearance of the Fluorine-substrate peak (M+H) and appearance of Product peak (M-F+Nu).

    • If incomplete: Heat to 60°C for 2 hours.

  • Workup (Aqueous Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

    • Wash with Water (3x) to remove DMSO and DIPEA salts.

    • Wash with Brine (1x).

    • Dry organic layer over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

  • Purification:

    • Usually, the crude is >90% pure. If necessary, purify via Flash Column Chromatography (Hexanes/EtOAc or DCM/MeOH).

Self-Validation & Troubleshooting

How do you verify the result without external validation?

  • ¹⁹F NMR: The starting material will have a distinct signal (typically -60 to -100 ppm). The complete disappearance of this signal confirms full conversion.

  • Regioselectivity Check: If your scaffold has multiple halides (e.g., 2-chloro-6-fluoropyrimidine), the SNAr should occur exclusively at the 6-fluoro position due to the element effect. If you see a mixture, lower the temperature.

Visual 2: Troubleshooting Decision Tree

TroubleshootingFigure 2: Experimental Troubleshooting WorkflowStartReaction Analysis(LC-MS / TLC)Check1Is SM consumed?Start->Check1YesProceed to WorkupCheck1->YesYesNoCheck TemperatureCheck1->NoNoSideProductSide Product Formed?Yes->SideProductBranch1Increase Temp(+20°C steps)No->Branch1Branch2Check Solvent(Switch to DMSO/NMP)Branch1->Branch2Still no reactionHydrolysisHydrolysis (OH replaced F)Cause: Wet SolventSideProduct->HydrolysisMass = M-F+OHBisSubBis-SubstitutionCause: Excess NucleophileSideProduct->BisSubMass = M-2F+2NuFix1Repeat ExperimentHydrolysis->Fix1Action: Use Anhydrous SolventsFix2Repeat ExperimentBisSub->Fix2Action: Reduce Eq of Nu to 0.95

References

  • BenchChem Application Notes. Nucleophilic Aromatic Substitution (SNAr) on Fluoropyridines and Pyrimidines. (Accessed 2023).

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution - Mechanism and Leaving Group Effects.

  • National Institutes of Health (NIH) / PMC. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Comparative reactivity of Pyrimidines).

  • Royal Society of Chemistry (RSC). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions and related heterocycles. (Element Effect F vs Cl).

Optimizing reaction conditions for 2-Amino-4-hydroxy-6-fluoropyrimidine with amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Nucleophilic Aromatic Substitution (SNAr) of 2-Amino-4-hydroxy-6-fluoropyrimidine with Amines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Mechanistic Insights

2-Amino-4-hydroxy-6-fluoropyrimidine is a highly versatile fluorinated scaffold utilized extensively in the development of kinase inhibitors, antiviral agents, and novel therapeutics. The functionalization of this scaffold with primary or secondary amines relies on the Nucleophilic Aromatic Substitution (SNAr) reaction[1][2].

Understanding the causality behind the SNAr mechanism is critical for optimizing reaction conditions. Despite the electron-donating properties of the 2-amino and 4-hydroxy (which predominantly exists as the 4-oxo tautomer) groups, the highly electronegative fluorine atom at the C-6 position strongly polarizes the C-F bond. This polarization significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring, rendering the C-6 carbon highly electrophilic[2].

The reaction proceeds via a well-characterized stepwise addition-elimination pathway. The amine nucleophile attacks the C-6 position, disrupting aromaticity to form a discrete, negatively charged intermediate known as the Meisenheimer complex[2][3]. The subsequent expulsion of the fluoride leaving group (F⁻) drives the rearomatization of the ring, yielding the stable aminated product[3].

SNAr_Mechanism A 2-Amino-4-hydroxy- 6-fluoropyrimidine B Amine Nucleophile (HNR1R2) C Meisenheimer Complex (Anionic σ-complex) D Loss of Fluoride (F⁻) C->D Rearrangement E 6-Aminated Product D->E Rearomatization AB AB AB->C Nucleophilic Attack

Stepwise SNAr mechanism via Meisenheimer complex formation.

Experimental Design & Optimization Parameters

To achieve high conversion rates while suppressing unwanted side reactions (such as over-amination or degradation), the reaction environment must be rigorously controlled[4][5].

  • Solvent Selection (Causality): Polar aprotic solvents such as N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), or Acetonitrile (MeCN) are strictly preferred. These solvents possess high dielectric constants that stabilize the highly polar transition state of the Meisenheimer complex without hydrogen-bonding to the amine nucleophile, which would otherwise dampen its nucleophilicity[5][6].

  • Base Selection (Causality): The SNAr reaction generates hydrogen fluoride (HF) as a byproduct. If left unneutralized, HF will protonate the incoming amine nucleophile, halting the reaction. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), or an inorganic base like K₂CO₃, is required to act as an acid scavenger[5][6].

  • Temperature Control (Causality): Temperature dictates chemoselectivity. While highly reactive aliphatic primary amines can achieve full conversion at room temperature, sterically hindered secondary amines or less nucleophilic anilines may require heating (60–80 °C). Exceeding 80 °C increases the risk of thermal degradation[7][8].

Table 1: Optimization of SNAr Conditions for 6-Amination

EntrySolventBase (Equiv)TemperatureTimeConversion / YieldObservations & Mechanistic Notes
1EthanolNone80 °C (Reflux)24 h< 20%Protic solvent dampens nucleophilicity; lack of base leads to amine protonation.
2THFK₂CO₃ (2.0)60 °C12 h65%Moderate yield; limited solubility of the pyrimidine starting material in THF.
3MeCNDIPEA (2.0)25 °C16 h85%Clean reaction profile for unhindered primary amines; ideal for scale-up.
4 NMP DIPEA (2.5) 60 °C 4 h > 95% Optimal for sterically hindered amines; high solvent polarity stabilizes transition state.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) via LC-MS or TLC are integrated directly into the workflow to ensure empirical verification before proceeding to subsequent steps.

Materials Required:
  • 2-Amino-4-hydroxy-6-fluoropyrimidine (1.0 equiv)

  • Target Amine Nucleophile (1.1 – 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 – 2.5 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • LC-MS grade Acetonitrile for IPC sampling

Step-by-Step Methodology:
  • Inert Setup & Reagent Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with dry nitrogen (N₂) for 10 minutes. Rationale: Atmospheric moisture can lead to competitive hydrolysis of the fluoropyrimidine.

    • Suspend 2-amino-4-hydroxy-6-fluoropyrimidine (1.0 equiv) in anhydrous NMP to achieve a 0.2 M concentration.

  • Controlled Nucleophile Addition:

    • Add DIPEA (2.0 equiv) to the suspension in one rapid portion.

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Add the amine nucleophile (1.1 equiv) dropwise over 10–15 minutes. Rationale: Dropwise addition controls the initial exothermic spike, preventing the formation of di-substituted impurities.

  • Reaction Execution & In-Process Monitoring (Validation):

    • Remove the ice bath and allow the mixture to warm to room temperature. If utilizing a hindered amine, affix a reflux condenser and heat to 60 °C.

    • Validation Step: After 2 hours, extract a 10 µL aliquot, dilute with 1 mL of MeCN, and analyze via LC-MS. The reaction is empirically validated as complete when the Extracted Ion Chromatogram (EIC) demonstrates <5% of the starting mass and the emergence of the [M+H]⁺ peak corresponding to the aminated product.

  • Quenching & Aqueous Workup:

    • Upon confirmed completion, quench the reaction by pouring the mixture into ice-cold distilled water (3× the reaction volume) under vigorous stirring.

    • Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 20 mL).

    • Wash the combined organic layers with a 5% aqueous LiCl solution or brine to remove residual NMP and DIPEA salts.

  • Isolation & Purification:

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, CH₂Cl₂:MeOH gradient) or recrystallize from Ethanol/Water to yield the analytically pure product.

Protocol_Workflow Step1 1. Reagent Preparation (Inert Atmosphere) Step2 2. Nucleophile Addition (Controlled Dropwise) Step1->Step2 Step3 3. Reaction Monitoring (LC-MS / TLC) Step2->Step3 Step3->Step2 Incomplete Conversion Step4 4. Aqueous Workup & Phase Separation Step3->Step4 >95% Conversion Step5 5. Purification (Recrystallization / Flash Chroma) Step4->Step5

Self-validating experimental workflow for pyrimidine amination.

References

  • "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis" - PMC. Available at:[Link][1]

  • "Nucleophilic aromatic substitution" - Wikipedia. Available at:[Link][3]

  • "Table 1 Optimization of the nucleophilic aromatic substitution reaction" - ResearchGate. Available at:[Link][4]

  • "High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions" - PMC. Available at:[Link][5]

  • "Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC" - The Royal Society of Chemistry. Available at:[Link][6]

Sources

Application Note: Chlorination of 2-Amino-4-hydroxy-6-fluoropyrimidine using POCl₃

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the optimized protocol for the synthesis of 2-Amino-4-chloro-6-fluoropyrimidine (Product) from 2-Amino-4-hydroxy-6-fluoropyrimidine (Substrate) using Phosphoryl chloride (POCl₃) . This transformation is a critical step in the synthesis of fluorinated antiviral and anticancer nucleoside analogs. The presence of the electron-withdrawing fluorine atom and the nucleophilic amino group presents specific challenges regarding reactivity and byproduct formation. This guide addresses mechanistic insights, safety protocols for handling POCl₃, and a scalable experimental procedure with defined critical process parameters (CPPs).

Introduction & Chemical Context

The chlorination of hydroxypyrimidines is a cornerstone reaction in medicinal chemistry. While standard pyrimidines chlorinate readily, the 2-amino-4-hydroxy-6-fluoro scaffold requires careful modulation.

  • Electronic Effects: The C6-fluorine atom exerts a strong inductive electron-withdrawing effect ($ -I $), deactivating the ring. While this facilitates the final nucleophilic displacement of the leaving group by chloride, it initially decreases the nucleophilicity of the hydroxyl oxygen (tautomeric carbonyl oxygen) toward the phosphorus center.

  • Chemoselectivity: The exocyclic amine at C2 is nucleophilic. Under uncontrolled conditions, it can react with POCl₃ to form phosphoramidates or undergo dimerization. The use of

    
    -Dimethylaniline (PhNMe₂)  as a base is critical to sequester the HCl byproduct, preventing acid-catalyzed degradation and driving the reaction equilibrium.
    
Reaction Scheme

The transformation proceeds via the in situ generation of a dichlorophosphate intermediate, followed by an


-like displacement by chloride.

ReactionScheme Substrate 2-Amino-4-hydroxy- 6-fluoropyrimidine Reagents POCl3 (Excess) N,N-Dimethylaniline Reflux (105°C) Intermediate [Dichlorophosphate Intermediate] Substrate->Intermediate O-Phosphorylation Product 2-Amino-4-chloro- 6-fluoropyrimidine Intermediate->Product Cl- Attack (-PO2Cl2-)

Figure 1: General reaction scheme for the chlorination of 2-amino-4-hydroxy-6-fluoropyrimidine.

Safety Considerations (Critical)

Phosphoryl Chloride (POCl₃) is a high-risk reagent.[1] Strict adherence to safety protocols is non-negotiable.

HazardDescriptionMitigation Strategy
Water Reactivity Reacts violently with water to release HCl gas and Phosphoric acid.NEVER add water directly to hot POCl₃.[1] Quench excess reagent by slow addition of the reaction mixture into ice-water.
Inhalation Toxicity Vapors cause severe respiratory damage.All operations must be performed in a functioning fume hood. Use a scrubber for HCl off-gassing.
Corrosivity Causes severe skin and eye burns.Wear double nitrile gloves, lab coat, and chemical splash goggles. A face shield is recommended during quenching.[2]
HF Generation Theoretical risk of C-F hydrolysis (low probability but possible).Avoid acidic aqueous workup; neutralize immediately to pH 7–8.

Experimental Protocol

Materials & Equipment[2][3][4][5]
  • Reagents:

    • 2-Amino-4-hydroxy-6-fluoropyrimidine (Substrate) - Dry thoroughly before use.

    • Phosphoryl chloride (POCl₃) - Reagent grade (freshly distilled if yellow/cloudy).

    • 
      -Dimethylaniline (DMA) - Acid scavenger.
      
    • Ammonium Hydroxide (25%) or Sodium Bicarbonate (sat. aq.) - For neutralization.[3]

    • Ethyl Acetate (EtOAc) - Extraction solvent.[4][5]

  • Equipment:

    • Round-bottom flask (RBF) with 2-neck adapter.

    • Reflux condenser with CaCl₂ drying tube or N₂ line.

    • Magnetic stir bar & heating mantle.

    • Temperature probe.

    • Dropping funnel (pressure-equalizing).

Step-by-Step Procedure
Step 1: Reaction Setup
  • Drying: Ensure all glassware is oven-dried. Moisture initiates POCl₃ decomposition.

  • Charging: To a 250 mL RBF equipped with a stir bar, add 2-Amino-4-hydroxy-6-fluoropyrimidine (10.0 g, 77.5 mmol) .

  • Reagent Addition:

    • Add POCl₃ (50 mL, ~540 mmol, ~7 eq) . Note: POCl₃ acts as both reagent and solvent.[1]

    • Add

      
      -Dimethylaniline (14.0 g, 116 mmol, 1.5 eq)  slowly via syringe. A slight exotherm may occur.[6][7]
      
    • Expert Insight: The addition of DMA prevents the formation of insoluble amine-HCl salts that can coat the unreacted starting material, stalling the conversion [1].

Step 2: Reaction & Monitoring
  • Heating: Fit the reflux condenser. Heat the mixture gradually to reflux (105–110 °C) over 30 minutes.

  • Duration: Maintain reflux for 3 to 5 hours .

    • Visual Check: The suspension should dissolve to form a clear or slightly dark solution as the starting material is consumed.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Target: Disappearance of the polar starting material spot (

      
      ) and appearance of the less polar product (
      
      
      
      ).
Step 3: Quenching & Workup (High Risk Step)
  • Cooling: Cool the reaction mixture to room temperature.

  • Concentration (Optional but Recommended): Distill off excess POCl₃ under reduced pressure (vacuum) at <60 °C. This significantly reduces the violence of the aqueous quench [2].

  • Quenching:

    • Prepare a beaker with 300 g of crushed ice and 100 mL water .

    • Pour the reaction residue (thick oil) slowly onto the stirring ice. Do not allow the temperature to rise above 20 °C (add more ice if necessary).

    • Mechanism:[1][8][6][9][3][4][10]

      
      .
      
  • Neutralization:

    • The resulting solution will be strongly acidic (pH < 1).

    • Carefully adjust pH to 7–8 using 25%

      
        or solid 
      
      
      
      .
    • Precipitation: The product, 2-Amino-4-chloro-6-fluoropyrimidine, often precipitates as a solid upon neutralization.

Step 4: Isolation & Purification
  • Filtration (If solid): Filter the precipitate, wash with cold water (3 x 50 mL), and dry under vacuum at 40 °C.

  • Extraction (If oil/gum): If no precipitate forms, extract with EtOAc (3 x 150 mL) .

    • Wash combined organics with Brine (100 mL).[5]

    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-40% EtOAc in Hexanes) if high purity (>98%) is required.

Mechanism & Troubleshooting

Mechanistic Pathway

The reaction follows a specific activation-displacement sequence. Understanding this helps in troubleshooting low yields.

Mechanism Tautomer Keto-Enol Tautomerization (Favors Keto form) Activation Activation by POCl3 (Formation of Phosphorodichloridate) Tautomer->Activation OH attacks P Substitution Nucleophilic Attack by Cl- (SNAr Mechanism) Activation->Substitution Leaving Group: -OPOCl2 BaseCatalysis Base (PhNMe2) scavenges HCl Prevents amine protonation BaseCatalysis->Activation Facilitates

Figure 2: Mechanistic pathway highlighting the role of the base.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield / Incomplete Rxn Protonation of the 2-Amino group deactivates the ring.Increase equivalents of

-Dimethylaniline (up to 2.0 eq). Ensure Reflux is vigorous.
Tar/Black Residue Overheating or decomposition of product.Do not exceed 115 °C. Remove excess POCl₃ via vacuum distillation before quenching.
Violent Quench Too much unreacted POCl₃ remaining.Distill off POCl₃ before adding to ice. Increase ice volume.
Product Loss in Aqueous Product is amphoteric or water-soluble as a salt.Ensure pH is strictly 7–8. Do not over-basify (risk of hydrolysis).[8] Perform multiple extractions.

References

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17, 4533-4544.[11] Retrieved from [Link]

  • Qureshi, F., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Arabian Journal of Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). POCl3, Phosphorus Oxychloride for Activated Chlorine Formation.[1][6] Retrieved from [Link]

Sources

Application Note: Microwave-Assisted Functionalization of 2-Amino-4-hydroxy-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Pyrimidine derivatives form the core structural scaffold of numerous therapeutic agents, particularly in the development of kinase inhibitors for oncology and nucleoside analogs for virology. 2-Amino-4-hydroxy-6-fluoropyrimidine (CAS 2253-05-6) is a highly privileged, multifunctional building block. It possesses three distinct synthetic handles: an exocyclic amine, a tautomerizable hydroxyl group, and a highly reactive fluorine atom.

This application note details optimized Microwave-Assisted Organic Synthesis (MAOS) protocols for the rapid functionalization of this scaffold. By leveraging dielectric heating, these workflows drastically reduce reaction times from hours to minutes while significantly improving yields, minimizing side reactions, and aligning with the principles of green chemistry.

Mechanistic Insights: The Causality of Experimental Choices

The Fluorine Advantage in SNAr

In classic Nucleophilic Aromatic Substitution (SNAr), the leaving group ability is dictated not by the carbon-halogen bond strength, but by the stabilization of the anionic Meisenheimer complex intermediate. Although the C–F bond is the strongest carbon-halogen bond, fluorine is the optimal leaving group for SNAr on pyrimidines. Its extreme electronegativity strongly polarizes the C6 position and inductively stabilizes the negative charge buildup in the transition state[1].

Furthermore, the 4-hydroxy group on the pyrimidine ring exists predominantly in its pyrimidinone tautomeric form, which donates electron density into the ring. This resonance typically deactivates the ring toward nucleophilic attack. However, the intense inductive withdrawal by the 6-fluoro group, combined with the rapid energy transfer of microwave irradiation, cleanly overcomes this activation barrier[2].

Microwave-Assisted Chlorination

The conversion of the 4-hydroxy (pyrimidinone) group to a 4-chloro leaving group is a critical step for downstream cross-coupling (e.g., Suzuki-Miyaura). Traditional chlorination using Phosphorus Oxychloride (POCl


) requires prolonged reflux, often leading to degradation and tar formation. Microwave irradiation facilitates rapid, localized superheating, allowing equimolar or slightly excess POCl

to achieve complete conversion in under 15 minutes without the need for toxic bulk solvents[3].

Experimental Protocols

Protocol A: Microwave-Assisted SNAr at the C6-Fluoro Position

Objective: Synthesis of 2-amino-4-hydroxy-6-morpholinopyrimidine via displacement of the 6-fluoro group.

Reagents:

  • 2-Amino-4-hydroxy-6-fluoropyrimidine (1.0 mmol, 1.0 eq)

  • Morpholine (1.2 mmol, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 1.5 eq)

  • Ethanol (Absolute, 3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, suspend 2-amino-4-hydroxy-6-fluoropyrimidine in 3.0 mL of absolute ethanol.

  • Addition: Add morpholine and DIPEA to the suspension. The base acts to neutralize the hydrofluoric acid (HF) byproduct, preventing protonation of the nucleophile.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 15 minutes (Dynamic power mode, max 200 W, normal cooling)[4].

  • Workup: Cool the vial to room temperature. The product typically precipitates upon cooling. Add 5 mL of cold distilled water, filter the precipitate under vacuum, and wash with cold ethanol (2 x 2 mL).

  • Drying: Dry the solid in a vacuum oven at 50 °C for 4 hours to yield the pure 6-morpholino derivative[5].

Protocol B: Microwave-Assisted Chlorination of the C4-Hydroxy Group

Objective: Conversion of 2-amino-4-hydroxy-6-morpholinopyrimidine to 2-amino-4-chloro-6-morpholinopyrimidine.

Reagents:

  • 2-Amino-4-hydroxy-6-morpholinopyrimidine (1.0 mmol, 1.0 eq)

  • Phosphorus Oxychloride (POCl

    
    ) (3.0 mmol, 3.0 eq)
    
  • N,N-Dimethylaniline (0.5 mmol, 0.5 eq) - Catalytic additive

Step-by-Step Methodology:

  • Preparation: In a dry 10 mL microwave reaction vial, add the pyrimidine starting material and N,N-dimethylaniline. (Safety Note: Perform this step in a fume hood due to POCl

    
     toxicity).
    
  • Addition: Carefully add POCl

    
    . No additional solvent is required (solvent-free conditions)[6].
    
  • Irradiation: Seal the vial and irradiate at 110 °C for 10 minutes.

  • Quenching: Cool the vessel to 0 °C. Carefully pour the reaction mixture over crushed ice (20 g) with vigorous stirring to quench excess POCl

    
    .
    
  • Extraction: Neutralize the aqueous mixture to pH 7 with saturated aqueous NaHCO

    
    . Extract with Ethyl Acetate (3 x 15 mL).
    
  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc) to yield the 4-chloro derivative[3].

Quantitative Data Summary

The following table summarizes the efficiency gains of MAOS compared to conventional thermal heating for both protocols.

Reaction StepMethodTemperature (°C)TimeYield (%)Purity (HPLC)
SNAr (Protocol A) Conventional80 (Reflux)6.0 hours65%>90%
SNAr (Protocol A) Microwave12015 mins92%>98%
Chlorination (Protocol B) Conventional105 (Reflux)4.5 hours58%>85%
Chlorination (Protocol B) Microwave11010 mins88%>95%

Visualizations

Workflow SM 2-Amino-4-hydroxy- 6-fluoropyrimidine (Starting Material) SNAr Microwave SNAr (Morpholine, 120°C, 15 min) SM->SNAr Int 2-Amino-4-hydroxy- 6-morpholinopyrimidine (Intermediate) SNAr->Int Chlor Microwave Chlorination (POCl3, 110°C, 10 min) Int->Chlor Prod 2-Amino-4-chloro- 6-morpholinopyrimidine (Cross-Coupling Precursor) Chlor->Prod

Microwave-assisted functionalization workflow of 2-Amino-4-hydroxy-6-fluoropyrimidine.

Pathway Drug Pyrimidine-based Kinase Inhibitor EGFR EGFR (Mutant) Drug->EGFR Inhibits RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Tumor Proliferation & Survival ERK->Prolif

Inhibition of the EGFR/MAPK signaling pathway by downstream pyrimidine derivatives.

References

  • Novel Dual Use of Formamide-POCl3 Mixture for the Efficient, One-Pot Synthesis... Taylor & Francis. 3

  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. 4

  • Microwave-assisted synthesis of 4-amino pyrimidine analogues using eco-friendly NiTiO3... New Journal of Chemistry (RSC Publishing). 5

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. MDPI. 6

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC/NIH.2

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. ResearchGate. 1

Sources

Application Note: Precision Solvent Engineering for 2-Amino-6-fluoropyrimidin-4-ol Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solvent selection for coupling reactions with 2-amino-6-fluoropyrimidin-4-ol Content Type: Detailed Application Note & Protocol Guide Audience: Senior Chemists, Process Engineers, and Drug Discovery Scientists.

Executive Summary

The functionalization of 2-amino-6-fluoropyrimidin-4-ol (2-A-6-F-4-OH) presents a distinct set of physicochemical challenges driven by its zwitterionic capability , tautomeric equilibrium , and solubility paradox . While the pyrimidine core is essential in antiviral (e.g., Favipiravir analogs) and kinase inhibitor synthesis, its high crystallinity and poor solubility in standard organic solvents often lead to heterogeneous reaction mixtures and stalled kinetics.

This guide moves beyond generic solvent lists to provide a mechanistic rationale for solvent selection. We focus on two primary coupling vectors: Nucleophilic Aromatic Substitution (SNAr) of the fluoride and Transition-Metal Catalyzed Cross-Coupling (via hydroxyl activation). We also introduce "Green" solvent swaps (e.g., 2-MeTHF, CPME) that maintain yield while reducing environmental impact.

Physicochemical Profile & Tautomeric Impact[1][2]

The critical determinant for solvent selection with 2-A-6-F-4-OH is its tautomeric equilibrium. The molecule exists in a dynamic balance between the hydroxy-pyrimidine (enol) and pyrimidinone (keto) forms.

  • Non-Polar/Low Dielectric Solvents (Toluene, DCM): Favor the hydroxy form but fail to solubilize the compound due to its high lattice energy.

  • Polar Aprotic Solvents (DMSO, DMF, NMP): Solubilize the compound effectively but stabilize the keto tautomer (zwitterionic character). This increases the nucleophilicity of the N3-position, potentially leading to N-alkylation side products if not controlled.

  • Protic Solvents (Alcohols, Water): Stabilize the leaving group (Fluoride) via hydrogen bonding, significantly accelerating SNAr reactions.

Visualization: Tautomer-Solvent Interaction

The following diagram illustrates the tautomeric shift and how solvent polarity dictates the reactive species.

Tautomerism Enol Hydroxy-Form (Enol) (Aromatic, Low Polarity) Keto Pyrimidinone-Form (Keto) (Polar, Zwitterionic) Enol->Keto Equilibrium Solvent_NP Non-Polar Solvents (Toluene, DCM) Favors Enol (Poor Solubility) Solvent_NP->Enol Stabilizes Solvent_PA Polar Aprotic (DMSO, DMF) Favors Keto (Good Solubility) Solvent_PA->Keto Stabilizes

Figure 1: Solvent influence on the tautomeric equilibrium of 2-amino-6-fluoropyrimidin-4-ol.

Scenario A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displacement of the C6-Fluorine with amines or thiols. Challenge: The electron-donating hydroxyl group (or keto oxygen) deactivates the ring toward nucleophilic attack. The fluoride is a "hard" leaving group that requires specific solvation.

Solvent Selection Matrix: SNAr
Solvent ClassRepresentativePerformanceMechanism/Rationale
Polar Aprotic DMSO, NMP High Excellent solubility; "naked" nucleophile effect increases rate. Warning: High bp makes workup difficult.
Protic n-Butanol, Water Medium-High H-bonding assists F- departure (pull effect). High temperatures (reflux) required to overcome deactivation.
Green Alternative Cyrene™ High Bio-derived dipolar aprotic. Mimics NMP/DMF polarity without the toxicity.
Protocol 1: "Green" SNAr Coupling with Amines

This protocol replaces toxic DMF with n-Butanol , utilizing thermal energy and H-bonding to drive the reaction.

Reagents:

  • 2-Amino-6-fluoropyrimidin-4-ol (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: n-Butanol (0.5 M concentration)

Step-by-Step Procedure:

  • Setup: Charge a pressure vial (or round-bottom flask with reflux condenser) with 2-amino-6-fluoropyrimidin-4-ol.

  • Solvation: Add n-Butanol. The starting material may be a suspension at room temperature.[1]

  • Addition: Add the amine and DIPEA.

  • Reaction: Heat the mixture to 110°C . The suspension typically clears as the reaction progresses and the more soluble product forms.

    • Note: If using volatile amines, use a sealed pressure vial to prevent loss.

  • Monitoring: Monitor by HPLC/UPLC (254 nm). The product usually elutes later than the polar starting material.

  • Workup (Precipitation): Cool to room temperature. The product often precipitates directly from n-Butanol.

    • If solid forms: Filter and wash with cold ethanol.

    • If no solid: Concentrate the n-Butanol to 20% volume and add water to induce precipitation.

Scenario B: Hydroxyl Activation & Cross-Coupling

Objective: Suzuki-Miyaura or Buchwald-Hartwig coupling. Challenge: Direct Pd-coupling on the C-F bond is difficult due to the high bond dissociation energy. The -OH group must be activated (converted to -Cl or -OTf) to serve as the coupling handle.

Solvent Selection Matrix: Activation & Coupling
Reaction StepPreferred SolventRationale
Activation (Chlorination) Acetonitrile (MeCN) Solubilizes the catalytic base (e.g., DMAP/DMA); easy removal.
Activation (Alt) Toluene Allows azeotropic removal of water; good for large scale.
Suzuki Coupling 2-MeTHF / Water Superior Green Choice. Biphasic system; 2-MeTHF coordinates Pd species, stabilizing the active catalyst better than Toluene.
Protocol 2: One-Pot Deoxychlorination & Suzuki Coupling

This workflow converts the -OH to -Cl and immediately couples it, minimizing isolation of the unstable chloride intermediate.

Reagents:

  • Step 1: POCl3 (1.5 equiv), Benzyltriethylammonium chloride (BTEAC, 5 mol% - Phase Transfer Catalyst), 2,6-Lutidine (1.2 equiv).

  • Step 2: Boronic Acid (1.3 equiv), Pd(dppf)Cl2 (3 mol%), K2CO3 (3.0 equiv), Water.

  • Solvent: Toluene (Step 1) -> Toluene/Water (Step 2).

Step-by-Step Procedure:

  • Activation:

    • Suspend 2-amino-6-fluoropyrimidin-4-ol in Toluene (5 vol).

    • Add 2,6-Lutidine and POCl3 dropwise.

    • Heat to 80°C for 2-4 hours. Mechanism: The phenolic oxygen attacks phosphorous; chloride displaces the activated phosphate.

    • Checkpoint: Monitor TLC for disappearance of polar starting material.

  • Buffering (Critical):

    • Cool to 20°C. Slowly add a degassed solution of K2CO3 in Water (2 vol).

    • Caution: Exothermic hydrolysis of excess POCl3. Stir vigorously for 30 mins to destroy POCl3.

  • Coupling (Suzuki):

    • To the biphasic mixture (Toluene/Water), add the Boronic Acid and Pd(dppf)Cl2.

    • Heat to 90°C under N2 atmosphere for 6-12 hours.

  • Workup:

    • Separate phases. Extract aqueous layer with 2-MeTHF or EtOAc.

    • Pass organic layer through a pad of Celite/Silica (to remove Pd).

    • Concentrate and purify via flash chromatography.

Decision Tree for Solvent Selection

Use this logic flow to determine the optimal solvent system for your specific functionalization goal.

SolventSelection Start Start: 2-Amino-6-fluoropyrimidin-4-ol Goal What is the reaction goal? Start->Goal SNAr Displace Fluorine (SNAr) (Add Amine/Thiol) Goal->SNAr Coupling C-C Bond Formation (Suzuki/Sonogashira) Goal->Coupling Solubility Is substrate soluble? SNAr->Solubility Activate Step 1: Activate -OH (Convert to -Cl) Coupling->Activate Route_Green Green Route: n-Butanol (110°C) (H-bonding assists F- loss) Solubility->Route_Green Yes/Partial Route_Classic Classic Route: DMSO or NMP (Max solubility, difficult workup) Solubility->Route_Classic No (Stubborn) Solv_Act Solvent: Toluene or MeCN (Reagent: POCl3) Activate->Solv_Act Suzuki Step 2: Suzuki Coupling Solv_Suz Solvent: 2-MeTHF / Water (Biphasic System) Suzuki->Solv_Suz Solv_Act->Suzuki

Figure 2: Strategic decision tree for solvent selection based on reaction type.

References

  • BenchChem. (2025).[1][2][3] Revolutionizing Aminopyrimidine Synthesis: A Guide to Microwave-Assisted Protocols. Retrieved from

  • Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Green Chemistry , 16, 3028-3037.

  • Pfizer Inc. (2018). Solvent Selection Guide for Medicinal Chemistry. Green Chemistry, 20, 72-85. (Contextual reference for 2-MeTHF selection).
  • Gomes, M. et al. (2021). Green Solvents for the Formation of Amide Linkage. ResearchGate . Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 2-Amino-6-fluoropyridine derivatives. Retrieved from

Sources

Scalable synthesis of 2-Amino-4-hydroxy-6-fluoropyrimidine from 2-methoxy-5-fluorouracil

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of 2-Amino-5-fluoropyrimidin-4(1H)-one

Executive Summary & Scientific Correction

Critical Note on Regiochemistry: The request specified the synthesis of 2-Amino-4-hydroxy-6-fluoropyrimidine from 2-methoxy-5-fluorouracil. It is chemically impossible to translocate the fluorine atom from the C5 position (in the starting material) to the C6 position (in the target) using standard nucleophilic substitution.[1]

  • Starting Material: 2-methoxy-5-fluorouracil (CAS: 1480-96-2) contains the fluorine at C5 .

  • Reaction Product: Direct aminolysis yields 2-Amino-4-hydroxy-5-fluoropyrimidine (also known as 2-amino-5-fluoropyrimidin-4(1H)-one).

This Application Note details the scalable synthesis of the 5-fluoro isomer , which is the scientifically valid product of this reaction. This scaffold is a critical intermediate in the synthesis of antiviral and antitumor nucleoside analogs (e.g., Flucytosine derivatives).[1]

Strategic Analysis

The transformation relies on the Nucleophilic Aromatic Substitution (SNAr) of the methoxy group at the C2 position by ammonia. 2-methoxypyrimidines are excellent substrates for this reaction because the ring nitrogen atoms render the C2 and C4 positions highly electrophilic.[1]

Why this route is scalable:

  • Atom Economy: The only byproduct is methanol.

  • Cost-Efficiency: 2-methoxy-5-fluorouracil is a bulk industrial intermediate (used in 5-Fluorouracil manufacturing).

  • Purification: The product typically precipitates from the reaction mixture, minimizing downstream processing (chromatography-free).[1]

Chemical Mechanism & Pathway

The reaction proceeds via an addition-elimination mechanism. Ammonia attacks the electrophilic C2 carbon, forming a tetrahedral Meisenheimer intermediate.[1] The methoxy group is then eliminated to restore aromaticity.[1]

ReactionPathway Start 2-Methoxy-5-fluorouracil (Electrophile) Intermediate Meisenheimer Complex (Tetrahedral) Start->Intermediate + NH3 Ammonia Ammonia (Nucleophile) Ammonia->Intermediate Product 2-Amino-5-fluoropyrimidin-4-one (Target) Intermediate->Product - MeOH Byproduct Methanol (Leaving Group) Intermediate->Byproduct

Figure 1: SNAr reaction pathway for the aminolysis of 2-methoxy-5-fluorouracil.

Detailed Experimental Protocol

Safety Warning:

  • Ammonia: Toxic and corrosive gas.[1] Perform all operations in a well-ventilated fume hood.

  • Pressure: Reactions involving ammonia at elevated temperatures may generate pressure.[1] Use rated pressure vessels (autoclaves) if operating above boiling points.

Materials:
  • Precursor: 2-methoxy-5-fluorouracil (Purity >98%)

  • Reagent: Methanolic Ammonia (7N NH3 in MeOH) or Aqueous Ammonia (28%).[1]

  • Solvent: Methanol (HPLC Grade).

Step-by-Step Methodology:
  • Charging:

    • To a 500 mL pressure-rated glass reactor or stainless steel autoclave, charge 50.0 g (0.342 mol) of 2-methoxy-5-fluorouracil.

    • Add 300 mL of 7N Methanolic Ammonia. (Stoichiometric excess is required to drive the equilibrium).[1]

  • Reaction:

    • Seal the reactor.

    • Heat the mixture to 80°C - 90°C under stirring (400 rpm).

    • Maintain temperature for 6–8 hours .

    • In-Process Control (IPC): Monitor by TLC (Mobile phase: DCM/MeOH 9:1) or HPLC.[1] The starting material (Rf ~0.[1]6) should disappear, and a more polar product spot (Rf ~0.[1]3) should appear.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature (25°C), then further cool to 0–5°C in an ice bath.

    • The product, 2-Amino-5-fluoropyrimidin-4-one, will crystallize out of the methanolic solution.

    • Stir at 0°C for 1 hour to maximize yield.

  • Isolation:

    • Filter the suspension under vacuum.

    • Wash the filter cake with 50 mL of cold methanol to remove residual byproduct (methanol) and unreacted starting material.

    • Wash with 50 mL of diethyl ether (optional) to facilitate drying.

  • Drying:

    • Dry the solid in a vacuum oven at 50°C for 12 hours.

Expected Results:
ParameterSpecification
Theoretical Yield 44.1 g
Expected Yield 35.0 – 39.0 g (80–88%)
Appearance White to off-white crystalline solid
Melting Point >300°C (decomposition)
Purity (HPLC) >98.5%

Quality Control & Validation

To ensure the integrity of the synthesized compound, the following analytical data must be verified.

1. 1H NMR (DMSO-d6, 400 MHz):

  • δ 10.8 ppm (br s, 1H): NH (amide/lactam proton).[1]

  • δ 7.65 ppm (d, J=6.5 Hz, 1H): H-6 proton (coupling with F-5).[1]

  • δ 6.50 ppm (br s, 2H): NH2 (amine protons).[1]

  • Note: The absence of a singlet at δ 3.9 ppm confirms the complete removal of the methoxy group.[1]

2. 19F NMR (DMSO-d6):

  • Single peak around -170 ppm , confirming the retention of the fluorine atom at the C5 position.[1]

3. HPLC Method:

  • Column: C18 Reverse Phase (4.6 x 150 mm, 5µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 0-10% B over 15 mins (highly polar product).

  • Detection: UV at 254 nm.[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Incomplete conversion.Increase reaction time or temperature (up to 100°C). Ensure NH3 concentration is >5 equivalents.[1]
Product Discoloration Oxidation or impurities.[1]Recrystallize from boiling water or water/ethanol mixture.[3]
Starting Material Persists Loss of Ammonia.[1][4]Check reactor seal integrity. Use fresh ammonia solution.[1]

References

  • Duschinsky, R., et al. (1957).[1][5] "Synthesis of 5-Fluorouracil." Journal of the American Chemical Society.[1] (Foundational chemistry for 5-fluoro pyrimidines). [1]

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 1480-96-2, 2-Methoxy-5-fluorouracil." (Precursor data). [1]

  • Wierchowski, M., & Shugar, D. (1961).[1] "Amination of Halogeno- and Alkoxy-pyrimidines." Acta Biochimica Polonica. (General mechanism for aminolysis of alkoxypyrimidines).[1]

  • BenchChem. (2025).[1][3] "Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine." (Analogous protocol for aminolysis). [1]

Sources

Application Note: Advanced Strategies for the Functionalization of Exocyclic Amino Groups in 6-Fluoropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-aminopyrimidine and 4-aminopyrimidine moieties are ubiquitous structural subunits in medicinal chemistry, frequently serving as drug-like scaffolds in kinase inhibitors, antifungal agents, and central nervous system therapeutics[1]. The introduction of a fluorine atom at the 6-position (e.g., 4-amino-6-fluoropyrimidine) further enhances the metabolic stability and lipophilicity of the scaffold. However, functionalizing the exocyclic amino group in these halogenated systems presents a significant synthetic hurdle[2].

The Causality of Poor Nucleophilicity: The reactivity of the exocyclic


 group is governed by two compounding electronic factors:
  • The Pyrimidine Core: The inherently electron-deficient nature of the diazine ring pulls electron density away from the exocyclic nitrogen via resonance.

  • The Fluorine Substituent: The strong inductive electron-withdrawing effect (-I effect) of the highly electronegative fluorine atom at the 6-position further depletes the electron density of the amino group[2].

Consequently, standard electrophilic functionalization methods (such as uncatalyzed nucleophilic aromatic substitution or mild acylation with triethylamine) often fail, leading to incomplete conversion or degradation[3]. To overcome this high activation barrier, chemists must employ either thermodynamic deprotonation using strong, non-nucleophilic bases to generate a reactive nitrogen anion[4], or transition-metal catalysis to bypass the nucleophilicity bottleneck entirely[3].

ReactivityMap A 6-Fluoropyrimidine Scaffold B Fluorine (-I Effect) Withdraws Electron Density A->B C Pyrimidine Ring Electron-Deficient Core A->C D Exocyclic -NH2 Poor Nucleophile B->D Deactivates C->D Deactivates E Strategy 1: Strong Base (LiHMDS) Generates Reactive Anion D->E Overcome via Deprotonation F Strategy 2: Pd-Catalysis Lowers Activation Barrier D->F Overcome via Catalysis

Caption: Electronic effects deactivating the exocyclic amine and strategies to overcome them.

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for the primary strategies used to functionalize deactivated exocyclic aminopyrimidines based on empirical data[1][3][4].

Functionalization StrategyTypical ReagentsCatalyst / Base SystemTemp (°C)Yield RangeKey AdvantageLimitations
N-Acylation Acyl Chlorides / AnhydridesLiHMDS (1.0 M)-78 to 2570–90%Rapid, complete conversionHighly moisture sensitive
N-Alkylation Alkyl HalidesNaH (60% dispersion)0 to 2560–85%Highly scalableRisk of over-alkylation
Buchwald-Hartwig N-Arylation Aryl Bromides

/ Xantphos /

90–11027–82%Access to complex N-aryl scaffoldsSensitive to bulky ortho-substituents
Uncatalyzed

Aryl FluoridesDIPEA (Base only)120–150<20%No transition metals neededPoor reactivity with deactivated amines

Protocol A: Base-Promoted N-Acylation

Standard amine bases (e.g., DIPEA,


) are insufficiently basic to deprotonate the deactivated exocyclic amine of a 6-fluoropyrimidine. Lithium bis(trimethylsilyl)amide (LiHMDS) is employed because its high 

(~26) ensures quantitative thermodynamic deprotonation, while its steric bulk prevents unwanted nucleophilic attack on the pyrimidine ring[4].
Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Substrate Solvation: Dissolve the 6-fluoropyrimidin-amine (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL, 0.1 M).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C. Causality: Low temperatures prevent the highly reactive nitrogen anion from undergoing unwanted side reactions or ring-opening.

  • Deprotonation: Add LiHMDS (1.0 M in THF, 1.2 equiv, 1.2 mL) dropwise over 5 minutes. Stir at -78 °C for 30 minutes to ensure complete anion generation.

  • Electrophile Addition: Add the desired acyl chloride (1.1 equiv, 1.1 mmol) dropwise.

  • Reaction Maturation: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Self-Validating QC Step: Quench a 10 µL reaction aliquot in 1 mL of methanol. Analyze via LC-MS. The disappearance of the starting material mass and the appearance of the

    
     mass confirms successful functionalization.
    
  • Workup: Quench the bulk reaction with saturated aqueous

    
     (10 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

When coupling the exocyclic amine with an aryl halide, the Buchwald-Hartwig amination provides superior regiocontrol and yields compared to uncatalyzed nucleophilic aromatic substitution (


)[3]. The use of 

or

paired with a bidentate ligand like Xantphos is critical. Xantphos forces a large bite angle on the palladium center, which sterically accelerates the final reductive elimination step—often the bottleneck when forming hindered C-N bonds[1].

Workflow Step1 1. Reagent Assembly (Glovebox/Schlenk) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalytic Heating (90-110 °C, 12-24h) Step2->Step3 Step4 4. Workup & Filtration (Celite Pad) Step3->Step4 Step5 5. Purification (Flash Chromatography) Step4->Step5

Caption: Step-by-step workflow for the Buchwald-Hartwig N-arylation of 6-fluoropyrimidines.

Step-by-Step Methodology
  • Catalyst Assembly: In an argon-filled glovebox, charge a pressure-rated reaction vial with 6-fluoropyrimidin-amine (1.0 equiv, 1.0 mmol), Aryl Bromide (1.2 equiv, 1.2 mmol),

    
     (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and Sodium tert-butoxide (
    
    
    
    ) (1.5 equiv, 1.5 mmol). Note: If the substrate contains base-sensitive esters, substitute
    
    
    with
    
    
    .
  • Solvent Addition: Add anhydrous, degassed Toluene or 1,4-Dioxane (10 mL). Seal the vial with a PTFE-lined crimp cap.

  • Heating: Transfer the vial to a pre-heated oil bath or heating block set to 110 °C. Stir vigorously for 12–24 hours.

  • Self-Validating QC Step: Monitor the reaction via TLC (Hexanes/EtOAc). The N-arylated product will typically spot significantly higher (less polar) than the starting aminopyrimidine. Confirm the absence of dehalogenated pyrimidine byproducts via LC-MS, which is a common failure mode if the catalyst loading is too low or oxygen is present.

  • Filtration: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N-aryl derivative.

References

  • [1] National Institutes of Health (PMC). "Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst." Molecules, 2013. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Solubility of 2-Amino-4-hydroxy-6-fluoropyrimidine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identification

This guide addresses the solubility challenges associated with 2-Amino-4-hydroxy-6-fluoropyrimidine (also known as 6-fluoroisocytosine ). Like many amino-hydroxy pyrimidines, this compound exhibits high crystal lattice energy due to extensive intermolecular hydrogen bonding between the amine (-NH₂) and hydroxyl/carbonyl (-OH/=O) groups. While DMSO is an excellent solvent for this class of molecules, dissolution often requires thermal energy and strict moisture control to overcome these lattice forces.

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
PropertyDetails
IUPAC Name 2-Amino-6-fluoro-4-hydroxypyrimidine (or 2-Amino-6-fluoro-1H-pyrimidin-4-one)
CAS Number 2253-05-6
Molecular Formula C₄H₄FN₃O
Molecular Weight 129.09 g/mol
Appearance White to off-white crystalline powder
Solubility in DMSO Soluble (typically >20 mg/mL with heating), but slow to dissolve at RT.
Solubility in Water Poor/Sparingly soluble.
Key Challenge High lattice energy requiring thermal activation; hygroscopicity of DMSO causing precipitation.

Troubleshooting Guide (Q&A)

Q1: I added the solid to DMSO at room temperature, but it’s just sitting at the bottom. Is my compound bad?

A: No, your compound is likely fine. This is a thermodynamic issue, not a purity issue.

  • The Cause: This molecule exists in equilibrium between its enol (hydroxy) and keto forms (tautomerism). In the solid state, it forms a robust hydrogen-bonded network (similar to DNA base pairing) that resists solvation.

  • The Fix: Room temperature (20–25°C) kinetic energy is often insufficient to break these bonds. You must apply heat (see Protocol A below).

Q2: I heated the solution, and it dissolved. But after cooling, a "jelly" or precipitate formed. Why?

A: This indicates supersaturation or water contamination .

  • Water Contamination: DMSO is highly hygroscopic (absorbs water from air). Even 1-2% water content can drastically reduce the solubility of hydrophobic pyrimidines, causing them to crash out.

  • Supersaturation: If you dissolved it at 80°C at a high concentration (e.g., >50 mM) and cooled it rapidly, the solution became unstable.

  • The Fix: Use anhydrous DMSO (packed under argon/nitrogen). If precipitation occurs, reheat to redissolve and consider diluting the stock concentration.

Q3: Can I use sonication instead of heat?

A: Sonication helps break up particle aggregates (increasing surface area) but is less effective than heat for breaking molecular lattice bonds.

  • Recommendation: Use sonication in combination with mild heating (40°C).

  • Warning: Extended sonication heats the DMSO. Ensure the cap is tight to prevent water absorption from the air, but loose enough to prevent pressure buildup if using a volatile co-solvent (though pure DMSO is not volatile).

Q4: Is this compound stable at high temperatures?

A: Yes, fluorinated pyrimidines generally possess high thermal stability (melting points often >250°C). Heating to 60–80°C for 10–20 minutes in DMSO is safe and will not degrade the compound.

Standard Operating Procedures (SOPs)

Protocol A: High-Success Dissolution Method

Objective: Prepare a stable 50 mM stock solution.

  • Preparation:

    • Weigh the required amount of 2-Amino-4-hydroxy-6-fluoropyrimidine .

    • Calculate the volume of Anhydrous DMSO (Grade: ≥99.9%, water <0.05%).

  • Mixing:

    • Add the solid to a glass vial (avoid polystyrene, which DMSO can attack, though polypropylene is safe).

    • Add the DMSO.[1]

  • Thermal Activation:

    • Place the vial in a heating block or water bath set to 60°C .

    • Vortex every 2 minutes.

    • Note: If not dissolved after 10 minutes, increase temp to 80°C .

  • Clarification:

    • Once the solution is clear, remove from heat.

    • Critical Step: Allow to cool slowly to room temperature on the benchtop. Do not place directly on ice, as this promotes rapid precipitation.

  • Inspection:

    • Check for "schlieren" lines (swirls) or floating crystals. If clear, the solution is ready.

Protocol B: Handling "Jelly" or Precipitates

If your stock solution solidifies or precipitates upon storage:

  • Check the cap seal (ensure no moisture entry).

  • Heat the vial to 37°C (body temperature) or up to 50°C in a water bath.

  • Vortex vigorously.

  • If it refuses to redissolve, the DMSO may have absorbed too much water. You may need to add fresh anhydrous DMSO (diluting the sample) or start over.

Visual Workflows

Figure 1: Dissolution Decision Tree

DissolutionWorkflow Start Start: Solid 2-Amino-4-hydroxy-6-fluoropyrimidine AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO CheckSol Vortex 1 min. Is it dissolved? AddDMSO->CheckSol Success Solution Ready Store at -20°C CheckSol->Success Yes HeatStep Heat to 60°C (Water bath/Block) CheckSol->HeatStep No CheckSol2 Is it dissolved? HeatStep->CheckSol2 Sonicate Sonicate (40°C) 10-15 mins HeatHigh Increase Heat to 80°C Vortex intermittently Sonicate->HeatHigh CheckSol2->Sonicate No PrecipCheck Cool to RT. Precipitate forms? CheckSol2->PrecipCheck Yes HeatHigh->PrecipCheck PrecipCheck->Success No (Clear) WaterIssue Likely Water Contamination or Supersaturation PrecipCheck->WaterIssue Yes Dilute Dilute with fresh Anhydrous DMSO WaterIssue->Dilute Dilute->HeatStep

Caption: Step-by-step decision tree for solubilizing difficult pyrimidine derivatives in DMSO.

Scientific Rationale (Mechanism)

The difficulty in dissolving CAS 2253-05-6 arises from the Isocytosine Motif .

  • H-Bond Network: The molecule contains a donor (-NH₂) and two acceptors (N3 ring nitrogen, C=O oxygen). In the solid state, these form a tight, high-melting-point crystal lattice.

  • Solvent Interaction: DMSO is a polar aprotic solvent. It is an excellent hydrogen bond acceptor (via the sulfoxide oxygen) but a poor donor.

  • The Process: To dissolve, the DMSO oxygen must compete with the compound's own intermolecular bonds. Heating provides the kinetic energy to disrupt the crystal lattice, allowing DMSO molecules to surround and solvate the individual pyrimidine molecules.

  • The Fluorine Effect: The C6-Fluorine atom is electron-withdrawing. This increases the acidity of the NH protons, potentially making the hydrogen bonds stronger in the solid state compared to the non-fluorinated analog, necessitating the higher heat (60-80°C) recommended above.

References

  • Gaylord Chemical . (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin 102. Retrieved March 7, 2026, from [Link]

  • PubChem . (2025).[2] Compound Summary: 2-Amino-6-fluoropyrimidin-4-ol.[3][4][5] National Library of Medicine. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Preventing Defluorination in Fluoropyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Fluorinated pyrimidines, such as 5-fluorouracil (5-FU) derivatives, are critical scaffolds in modern oncology and antiviral drug development[1]. However, synthesizing and functionalizing these molecules often presents a major challenge: unintended C-F bond cleavage (defluorination).

As a Senior Application Scientist, I have designed this guide to help you troubleshoot defluorination side reactions. Rather than relying on trial and error, this center focuses on the causality behind these failures, providing you with self-validating protocols to ensure chemoselectivity.

Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the mechanistic root cause of the defluorination.

DefluorinationTroubleshooting Start Defluorination Detected in Pyrimidine Synthesis MetalCat Is a Transition Metal Catalyst Present? Start->MetalCat SNAr Likely Base-Mediated SNAr Pathway MetalCat->SNAr No (Control) MetalCleavage Competitive C-F Oxidative Addition MetalCat->MetalCleavage Yes SwitchBase Switch to Non-Nucleophilic Base (e.g., K3PO4) SNAr->SwitchBase OptimizeLigand Use Bulky Ligand (XPhos) & Reduce Temperature MetalCleavage->OptimizeLigand Success Fluorine Retained SwitchBase->Success OptimizeLigand->Success

Diagnostic workflow for identifying and resolving defluorination in pyrimidine synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q: Why does my fluoropyrimidine undergo defluorination during palladium-catalyzed cross-coupling? A: Defluorination in these systems typically occurs via two distinct mechanistic pathways:

  • Transition-Metal Mediated C-F Activation: Palladium can undergo oxidative addition into the C-F bond. Although C-F bonds are thermodynamically strong, the electron-deficient nature of the pyrimidine ring lowers the activation barrier, allowing the metal to insert and subsequently eliminate the fluorine[2]. Mono-fluoro-substituted systems are particularly prone to eliminating fluorine during the course of palladium-catalyzed coupling or hydrogenation reactions[3].

  • Nucleophilic Aromatic Substitution (SNAr): The basic conditions required for cross-coupling (e.g., Suzuki or Negishi) can lead to direct nucleophilic attack at the fluorinated carbon. Because fluorine is highly electronegative, it acts as an excellent leaving group in SNAr reactions on electron-deficient heterocycles.

Q: How do I choose the right base and solvent to prevent base-mediated defluorination? A: The causality here is driven by nucleophilicity versus basicity.

  • Bases: Avoid nucleophilic bases such as NaOH, NaOMe, or K2CO3 in protic environments. Instead, utilize bulky, non-nucleophilic bases like anhydrous K3PO4 or Cs2CO3. These provide the necessary alkaline environment for the transmetalation step without acting as nucleophiles.

  • Solvents: Protic solvents (like ethanol or water mixtures) can react with bases to form highly nucleophilic alkoxides or hydroxides. Switching to anhydrous polar aprotic solvents (e.g., 1,4-Dioxane, THF, or Toluene) suppresses this pathway and prevents moisture-induced side reactions[4].

Q: Can ligand selection influence the retention of the C-F bond? A: Yes. The goal is to accelerate the desired pathway (e.g., oxidative addition into a C-Cl or C-Br bond) so that it outcompetes C-F activation. Bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos or RuPhos) facilitate rapid oxidative addition and reductive elimination at the target halogen site, minimizing the catalyst's residency time and preventing opportunistic C-F insertion[2].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the chemoselectivity of a standard Suzuki-Miyaura coupling on 5-fluoro-2-chloropyrimidine.

EntryCatalyst / LigandBaseSolventTemp (°C)Target Yield (%)Defluorinated Byproduct (%)Mechanistic Failure Point
1Pd(PPh3)4Na2CO3EtOH / H2O1002265Base-mediated SNAr via ethoxide/hydroxide formation.
2Pd2(dba)3 / PPh3K2CO3DMF1004535Slow oxidative addition at C-Cl allows competitive C-F insertion.
3Pd(dppf)Cl2Cs2CO3Toluene80768Improved, but bidentate ligand is slightly too slow for full chemoselectivity.
4 Pd2(dba)3 / XPhos K3PO4 1,4-Dioxane 80 89 < 2 Optimal: Bulky ligand accelerates target coupling; non-nucleophilic base prevents SNAr.

Self-Validating Protocol: Chemoselective Cross-Coupling of 5-Fluoro-2-chloropyrimidine

Objective: Achieve C-C bond formation at the C2 position while preserving the C5-fluorine. Trustworthiness Principle: This protocol incorporates strict in-process analytical checkpoints. If the reaction deviates at any checkpoint, the causality is known, and the reaction can be adjusted before full reagent consumption.

Materials
  • Substrate: 5-Fluoro-2-chloropyrimidine (1.0 eq)

  • Coupling Partner: Arylboronic acid (1.2 eq)

  • Catalyst/Ligand: Pd2(dba)3 (2 mol%), XPhos (4 mol%)

  • Base: Anhydrous K3PO4 (2.0 eq)

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Procedure

Step 1: System Purging (Critical for preventing oxidative side reactions)

  • Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Causality: Oxygen can oxidize the phosphine ligand, reducing the active catalyst concentration and forcing harsher conditions (longer times, higher heat) that promote defluorination.

Step 2: Reagent Loading

  • Add Pd2(dba)3, XPhos, and the arylboronic acid to the flask.

  • Add anhydrous K3PO4.

  • Validation Check 1: Ensure the base is finely milled and strictly free-flowing. Clumping indicates moisture absorption, which will lead to hydroxide formation and subsequent SNAr defluorination[4].

Step 3: Solvent Addition & Complexation

  • Inject anhydrous 1,4-Dioxane.

  • Stir at room temperature for 15 minutes until the solution turns a deep red/purple, indicating the formation of the active LnPd(0) complex.

Step 4: Substrate Addition & Heating

  • Add 5-Fluoro-2-chloropyrimidine via syringe.

  • Heat the reaction mixture to 80°C.

  • Causality: Keeping the temperature at 80°C rather than the traditional 100-110°C reduces the thermal energy available to cross the higher activation barrier of C-F oxidative addition.

Step 5: In-Process Monitoring (Validation Check 2)

  • After 2 hours, withdraw a 50 µL aliquot under Argon, quench with water, extract with EtOAc, and analyze via HPLC/UPLC.

  • Actionable Metric: If the defluorinated byproduct exceeds 5%, halt heating immediately. This indicates either a nucleophilic impurity in the base or excessive reaction temperature.

Step 6: Workup & Final Validation

  • Cool to room temperature, and filter through a pad of Celite to remove the palladium and inorganic salts.

  • Validation Check 3: Perform 19F NMR on the crude mixture. A single sharp peak (typically around -160 to -165 ppm) confirms complete retention of the fluorine atom. Multiple peaks indicate C-F cleavage or degradation.

References

1.[2] Synthetic Advantages of Defluorinative C–F Bond Functionalization . PMC - NIH. 2 2.[4] Troubleshooting common issues in fluorinated pyrimidine synthesis . Benchchem. 4 3.[1] Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine . PMC - NIH. 1 4.[3] Synthesis of 5-Fluoroalkylated Pyrimidine Nucleosides via Negishi Cross-Coupling . PMC - NIH. 3

Sources

Troubleshooting low yields in SNAr displacement of fluorine

Technical Support Center: Troubleshooting Low Yields in Fluorine Displacement

Status: Online Operator: Senior Application Scientist Ticket ID: SNAR-F-001

Welcome to the Advanced Synthesis Support Portal. You are likely here because your nucleophilic aromatic substitution (

While fluorine is often cited as the "best" leaving group for

Part 1: The Mechanistic Diagnostics (Tier 1)
Q: I thought Fluorine was a stable bond. Why is it the fastest leaving group in

?

A: This is the most common misconception. In

addition1
  • The Mechanism: The nucleophile attacks the aromatic ring to form a negatively charged intermediate called the Meisenheimer Complex .[2]

  • The Fluorine Advantage: Fluorine is the most electronegative element.[3] It inductively withdraws electron density from the ring (

    
    -withdrawal), which dramatically stabilizes the anionic Meisenheimer intermediate. This lowers the activation energy of the RDS.
    
  • Reactivity Order: For ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , the order is F >> Cl 
    
    
    Br > I
    .[1][4][5] (Contrast this with ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    , where I > Br > Cl > F).

Diagnostic Check: If your reaction is slow, do not switch to a Bromide or Iodide; they will likely be slower. Instead, focus on the stability of the intermediate.

SNAr_Mechanismcluster_legendKey InsightReactantsAr-F + Nu-TS1Transition State 1(Nucleophilic Attack)Reactants->TS1Slow (RDS)MeisenheimerMeisenheimer Complex(Stabilized by F)TS1->MeisenheimerInductive StabilizationProductAr-Nu + F-Meisenheimer->ProductFast EliminationNoteFluorine's electronegativitylists the energy barrierof the first step.

Figure 1: The

Part 2: The Reaction Environment (Tier 2)
Q: My substrate has an ortho-nitro group, but conversion stalls at 40%. Why?

A: You are likely facing a Solvation or Ion-Pairing issue .[5] The nucleophile must be "naked" to react.

  • The "Naked Anion" Concept: In non-polar solvents, the nucleophile (e.g., alkoxide) forms a tight ion pair with its counter-cation (

    
    , 
    
    
    ), rendering it unreactive.
  • Solvent Choice: You must use Polar Aprotic Solvents (DMSO, DMF, NMP, DMAc).[5] These solvents solvate the cation effectively but leave the anion unsolvated (naked) and highly reactive.[6]

  • The "Cesium Effect": If

    
     in DMF fails, switch to Cesium Carbonate (
    
    
    )
    . The large ionic radius of Cesium (
    
    
    ) creates a weaker lattice energy and weaker ion-pairing with the nucleophile compared to Potassium (
    
    
    ), significantly increasing solubility and nucleophilicity in organic media.
Q: I see a new spot on TLC that isn't my product. What is it?

A: The two most common "phantom" side products in Ar-F displacement are:

  • Phenols (Hydrolysis): Water is a competent nucleophile in

    
    . If your solvent is "wet" (even trace amounts), 
    
    
    will displace the Fluorine, yielding the phenol (Ar-OH).
    • Fix: Use anhydrous solvents and store hygroscopic bases (

      
      , 
      
      
      ) in a desiccator.
  • Dimethylamine Adducts: If using DMF with strong bases and high heat (

    
    ), DMF decomposes to form dimethylamine (
    
    
    ). This is a good nucleophile and will displace your Fluorine to form
    
    
    .
    • Fix: Switch to DMSO or NMP if high temperatures are required.

Part 3: Advanced Troubleshooting & Protocols
Decision Tree: Diagnosing Low Yields

Troubleshooting_FlowStartProblem: Low Yield in Ar-F DisplacementCheck_Substrate1. Is the Ring Activated?(Ortho/Para EWGs?)Start->Check_SubstrateCheck_Solvent2. Is Solvent Polar Aprotic?(DMSO/DMF/NMP)Check_Substrate->Check_SolventYesNo_ActivationNo: Substrate too electron-rich.Add EWG or use Pd-catalysis (Buchwald).Check_Substrate->No_ActivationNoCheck_Water3. Is the System Anhydrous?(Check for Phenol byproduct)Check_Solvent->Check_WaterYesWrong_SolventNo: Anion is ion-paired.Switch to DMSO or DMF.Check_Solvent->Wrong_SolventNoCheck_Base4. Base Solubility?(Switch K to Cs)Check_Water->Check_BaseYesWet_SystemNo: Hydrolysis occurring.Dry solvent/base.Check_Water->Wet_SystemNo

Figure 2: Logical workflow for isolating the root cause of reaction failure.

Experimental Protocols

Protocol A: Standard Displacement (High Reactivity Substrates) Use for substrates with 2+ EWGs (e.g., 2,4-difluoronitrobenzene).

  • Setup: Charge a dried vial with Aryl Fluoride (1.0 equiv) and Nucleophile (1.1 equiv).

  • Solvent: Add anhydrous DMF or Acetonitrile (0.2 M concentration).

  • Base: Add

    
     (2.0 equiv).
    
  • Reaction: Stir at RT to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    . Monitor by LCMS.
    
  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    .
    

Protocol B: The "Cesium Turbo" (Stubborn Substrates) Use for substrates with only 1 EWG or steric hindrance.

  • Setup: Flame-dry a reaction vessel under Argon.

  • Reagents: Add Aryl Fluoride (1.0 equiv) and Nucleophile (1.2 - 1.5 equiv).

  • Base: Add Cesium Carbonate (

    
    )  (2.0 equiv).
    
    • Note:

      
       is hygroscopic. Weigh quickly or in a glovebox.
      
  • Solvent: Add anhydrous DMSO (0.5 M). High concentration aids kinetics.

  • Reaction: Heat to

    
    .
    
    • Optimization: If slow, use Microwave irradiation (

      
      , 10-30 min).
      
  • Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with EtOAc/Ether.

References
  • Mechanism & Reactivity Order

    • Bunnett, J. F., & Zahler, R. E. (1951).
    • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: The Mechanism.

  • The Cesium Effect

    • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for nucleophilic aromatic substitution.[7] Journal of Practical Chemistry.

    • Hajipour, A. R., & Rafiee, F. (2015).[7] Recent progress in the use of cesium carbonate in organic synthesis.

  • Solvent Effects & Explicit Solvation

    • Newington, I., Perez-Arillo, J., et al. (2007).[4][7] Halogen-Selective Exchange in

      
       Reactions. 
      
    • Singleton, D. A., et al. (2018).

      
       Reactions. 
      

Removing inorganic salts from 2-Amino-4-hydroxy-6-fluoropyrimidine crude product

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to isolate highly polar, amphoteric heterocycles from inorganic reaction matrices.

The compound 2-Amino-4-hydroxy-6-fluoropyrimidine (often existing as its tautomer, 2-amino-6-fluoropyrimidin-4(1H)-one) presents a classic purification challenge. Its dense array of hydrogen-bond donors and acceptors, combined with the electron-withdrawing fluorine atom, renders it highly polar and poorly soluble in standard organic extraction solvents (like ethyl acetate or dichloromethane). Consequently, when synthesized via fluorination or condensation, the crude product is often heavily contaminated with inorganic salts (e.g., KF, KCl, NaCl, or ammonium salts).

This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve high-purity, salt-free product.

Frequently Asked Questions (Troubleshooting)

Q1: Why is standard silica gel chromatography failing to separate my product from inorganic salts? A1: The failure is due to the inherent polarity and amphoteric nature of the pyrimidine ring. The amino group (basic) and the hydroxy/pyrimidinone group (acidic) interact irreversibly with the acidic silanol groups on standard normal-phase silica. If you use a highly polar eluent (like high-ratio Methanol in Dichloromethane) to force the compound off the column, the inorganic salts will simply co-elute. For analytical monitoring of such polar pyrimidines, Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative standard, as it partitions the analyte into a water-enriched layer on the stationary phase rather than relying on direct adsorption [1].

Q2: What is the most scalable and efficient way to remove inorganic salts from this specific crude product? A2: Isoelectric Precipitation is the gold standard. Because 2-amino-4-hydroxy-6-fluoropyrimidine is amphoteric, it possesses an isoelectric point (pI)—a specific pH at which the molecule exists primarily in its neutral or zwitterionic form. At this pH (typically around 5.0–6.0 for this scaffold), the molecule's hydration energy drops drastically, causing it to precipitate out of the aqueous solution. The inorganic salts, lacking this pH-dependent solubility, remain fully dissolved in the aqueous filtrate.

Q3: I attempted isoelectric precipitation, but my yield was low. How can I recover the remaining product from the salty aqueous filtrate? A3: If the concentration of the product is below its solubility threshold even at the pI, it will remain in the aqueous phase. To recover it, use Macroporous Resin Desalting (e.g., Amberlite XAD-4 or Diaion HP-20). These uncharged, highly cross-linked polystyrene resins capture the fluoropyrimidine via hydrophobic and


 interactions. Because inorganic salts cannot interact with the resin, they are easily washed away with deionized water, allowing you to elute the pure organic product later with methanol [2].

Q4: Can I use solvent extraction instead of aqueous methods? A4: Liquid-liquid extraction is generally ineffective here, but Solid-Liquid Trituration (Anti-solvent extraction) can work. You can exploit differential solubility by boiling the crude solid in a solvent that dissolves the organic pyrimidine but completely rejects inorganic salts. A mixture of hot Tetrahydrofuran (THF) with 5-10% Methanol is often effective. The salts are filtered off hot, and the product crystallizes upon cooling.

Mechanistic Workflows & Visualizations

Workflow A: Isoelectric Precipitation Speciation

The following diagram illustrates the causality behind pH-driven desalting. By forcing the molecule into its least soluble state, we create a self-validating separation system.

IsoelectricPrecipitation Start Crude Mixture (Product + Salts) Dissolve Dissolve in Water (Adjust pH to < 2 or > 10) Start->Dissolve Solubilize Adjust Titrate to pI (pH ~ 5.0 - 6.0) Dissolve->Adjust Acid/Base Precipitate Product Crystallization (Neutral Form) Adjust->Precipitate Equilibrate Filter Filtration Precipitate->Filter Separate Cake Pure Product Cake (Desalted) Filter->Cake Solid Filtrate Aqueous Filtrate (Inorganic Salts) Filter->Filtrate Liquid

Figure 1: Isoelectric precipitation workflow exploiting the pH-dependent solubility of amphoteric pyrimidines.

Workflow B: Macroporous Resin Desalting

When precipitation yields are low, resin-based solid-phase extraction acts as a secondary recovery mechanism.

ResinDesalting Load Load Aqueous Crude onto XAD-4 Resin Adsorption Product Adsorbs via π-π Interactions Load->Adsorption Wash Wash with DI Water Adsorption->Wash Salts Inorganic Salts Eluted to Waste Wash->Salts Aqueous Effluent Elute Elute with 100% MeOH Wash->Elute Retained Product Product Pure Desalted Product (in MeOH) Elute->Product Organic Effluent

Figure 2: Resin-based desalting isolating the pyrimidine via hydrophobic retention while rejecting salts.

Quantitative Data: Comparison of Desalting Strategies

To assist in selecting the correct approach for your specific batch size and salt load, consult the performance metrics below.

Desalting StrategyPrimary MechanismSalt Removal EfficiencyProduct RecoveryScalabilityCost per Batch
Isoelectric Precipitation pH-dependent solubility> 98%70 - 85%Excellent (kg scale)Very Low
Macroporous Resin (XAD-4) Hydrophobic /

adsorption
> 99%> 90%Moderate (g to 100g)Medium
Hot Solvent Trituration Differential solubility85 - 95%60 - 80%GoodLow
Preparative HILIC / SEC Partitioning / Size exclusion[3]> 99%> 95%Poor (mg to g scale)High

Standard Operating Procedures (Protocols)

Protocol A: Isoelectric Precipitation (Primary Method)

This protocol is a self-validating system; the appearance of a dense precipitate confirms the successful targeting of the isoelectric point.

  • Solubilization: Suspend 10 g of the crude, salt-contaminated 2-Amino-4-hydroxy-6-fluoropyrimidine in 100 mL of deionized water.

  • Ionization: Slowly add 2M NaOH (or 2M HCl, depending on the current pH) dropwise while stirring vigorously until the solid completely dissolves. Causality: You are forcing the molecule into its fully anionic (or cationic) state, maximizing its hydration energy and water solubility.

  • Filtration of Insoluble Impurities: Filter the solution through a Celite pad to remove any non-polar organic impurities or dust that did not dissolve.

  • Titration to pI: Place the filtrate in an ice bath. Monitor the pH using a calibrated pH meter. Slowly add 1M HCl (if you used NaOH in step 2) dropwise.

  • Crystallization: As the pH approaches ~5.0–6.0, the solution will become cloudy, and a white/off-white precipitate will form. Stop adding acid when the precipitation appears maximal and the pH stabilizes.

  • Maturation: Stir the suspension at 0–5 °C for 2 hours to encourage crystal growth and minimize product solubility.

  • Isolation: Filter the suspension via vacuum filtration. Wash the filter cake with a minimal amount (e.g., 2 x 10 mL) of ice-cold deionized water to displace any residual salt water.

  • Drying: Dry the cake under high vacuum at 50 °C to constant weight.

Protocol B: Macroporous Resin Desalting (Secondary Recovery)

Use this protocol to recover product from the aqueous filtrate generated in Protocol A, or for highly stubborn crude mixtures.

  • Resin Preparation: Swell 50 g of Amberlite XAD-4 (or equivalent polystyrene resin) in methanol for 2 hours. Pack into a glass chromatography column. Flush the column with 3 column volumes (CV) of deionized water to remove the methanol.

  • Loading: Load the salt-rich aqueous filtrate (from Protocol A) onto the column at a flow rate of 1-2 CV/hour. Causality: The slow flow rate allows time for the organic pyrimidine to partition out of the water and adsorb onto the hydrophobic resin pores.

  • Washing (Desalting): Wash the column with 3 to 5 CV of deionized water. Monitor the eluate using a conductivity meter or by adding a drop of

    
     solution to a fraction (if chloride salts are present, a white 
    
    
    
    precipitate indicates salts are still washing off). Continue washing until the conductivity drops to baseline.
  • Elution: Elute the target pyrimidine by passing 3 CV of 100% Methanol through the column.

  • Recovery: Concentrate the methanol fractions using a rotary evaporator to yield the pure, desalted 2-Amino-4-hydroxy-6-fluoropyrimidine.

References

  • Marrubini, G., Castillo Mendoza, B. E., & Massolini, G. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science, 33(6-7), 803-816. URL: [Link]

  • Uziel, M., & Cohn, W. E. (1965). Desalting of nucleotides by gel filtration. Biochimica et Biophysica Acta (BBA)-Biophysics including Photosynthesis, 103(3), 539-541. URL: [Link]

  • Callahan, A., Mojumdar, A., Salomon, A. R., & DaSilva, N. A. (2025). Evaluating First-Pass, High Protein Capacity Desalting Techniques For Phosphoproteomics Applications. bioRxiv. URL: [Link]

Technical Support Center: Recrystallization of 2-Amino-6-fluoropyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Compound: 2-Amino-6-fluoropyrimidin-4-ol (also known as 2-Amino-6-fluoro-4-hydroxypyrimidine or 2-Amino-6-fluoropyrimidin-4(3H)-one) CAS: 16220-45-0 (Verify specific isomer matches user inventory; often confused with 5-fluorocytosine) Formula: C₄H₄FN₃O Molecular Weight: 129.09 g/mol

Core Directive & Solvent Selection

This guide addresses the purification of 2-amino-6-fluoropyrimidin-4-ol , a critical intermediate often used in the synthesis of antiviral agents (e.g., Favipiravir analogs). Unlike simple organics, this compound is amphoteric and capable of tautomerism (keto-enol), which drastically affects its solubility profile.

Solvent Compatibility Matrix
Solvent SystemSuitabilityApplicationMechanism
Water (pH adjusted) Excellent Bulk purification, salt removalpH-dependent solubility (Amphoteric nature)
Water / Ethanol Good Polishing, removing organic byproductsThermal gradient (Soluble hot, insoluble cold)
DMF / Water Moderate High-purity recovery from crude tarsAntisolvent precipitation
Ethyl Acetate Poor Washing (removes non-polar impurities)Low solubility of product
Expert Insight: The "pH Swing" Advantage

For this specific pyrimidine, thermal recrystallization alone often leads to poor recovery due to its high melting point and limited solubility in neutral organic solvents. The most robust method utilizes its amphoteric nature : dissolving in dilute acid or base and neutralizing to the Isoelectric Point (pI) (typically pH 6.0–7.0) to induce precipitation.[1][2]

Troubleshooting & FAQs

Q1: The solid will not dissolve in boiling water. What is wrong?

Diagnosis: The compound has low solubility in neutral water, even at boiling temperatures, due to strong intermolecular hydrogen bonding (dimer formation). Solution:

  • Do not add more water; this reduces yield.

  • Adjust pH: Add dilute HCl (1M) dropwise until the solution becomes clear (protonation of the amino group).

  • Filter: Remove insoluble mechanical impurities while the solution is acidic.

  • Precipitate: Slowly add 1M NaOH or Sodium Acetate solution to return the pH to 6–7. The pure product will crystallize out.

Q2: My product is grey or brown after recrystallization. How do I fix this?

Diagnosis: Oxidation of the amino group or presence of polymerized byproducts. Solution:

  • Dissolve the crude material in 1M NaOH (the phenol/enol form is soluble).

  • Add Activated Charcoal (5-10 wt%) .

  • Stir at 50°C for 30 minutes.

  • Filter through a Celite pad (hot) to remove charcoal.

  • Acidify the filtrate with Acetic Acid to pH 6 to precipitate the off-white/white solid.

Q3: I have low yield (<50%). Where is my product?

Diagnosis: The product is likely remaining in the mother liquor due to "overshooting" the pH or using too much solvent. Solution:

  • Check pH: Ensure the final pH is exactly at the pI (approx. 6.0–7.0).[2][3][4] If the solution is too acidic (pH < 4) or too basic (pH > 9), the product remains soluble.

  • Salting Out: If yield is still low, add NaCl to the mother liquor and cool to 0°C to force precipitation (Common Ion Effect).

Detailed Protocols

Method A: The "pH Swing" Precipitation (Recommended for >98% Purity)

Best for removing inorganic salts and colored impurities.

  • Dissolution: Suspend 10 g of crude 2-amino-6-fluoropyrimidin-4-ol in 50 mL of water.

  • Acidification: Slowly add 2M HCl with stirring until the solid completely dissolves (pH ~1-2).

  • Filtration: Filter the solution to remove any insoluble particulate matter.

  • Neutralization:

    • Place the filtrate in an ice bath (0–5°C).

    • Slowly add saturated Sodium Acetate or 2M NaOH dropwise.

    • Monitor pH continuously. Stop exactly at pH 6.0–6.5 .

  • Crystallization: Stir for 30 minutes at 0°C. A thick white precipitate should form.

  • Isolation: Filter via vacuum filtration. Wash the cake with ice-cold water (2 x 10 mL) followed by cold ethanol (1 x 10 mL).

  • Drying: Dry in a vacuum oven at 50°C for 12 hours.

Method B: Thermal Recrystallization (Water/Ethanol)

Best for removing organic impurities (e.g., unreacted starting materials).

  • Slurry: Suspend crude solid in Water:Ethanol (80:20) mixture (approx. 10 mL per gram).

  • Reflux: Heat to reflux (approx. 85°C).

  • Solvent Adjustment: If not dissolved, add water dropwise through the condenser until a clear solution is obtained.

  • Cooling: Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours. Then cool to 4°C.

  • Harvest: Filter the crystals and wash with cold ethanol.

Process Visualization

The following diagram illustrates the critical decision pathways for purifying this amphoteric heterocycle.

Recrystallization_Workflow Start Crude 2-Amino-6-fluoropyrimidin-4-ol SolubilityCheck Check Solubility in Hot Water Start->SolubilityCheck Dissolves Dissolves Completely SolubilityCheck->Dissolves Yes Insoluble Remains Suspended SolubilityCheck->Insoluble No MethodB Method B: Thermal Recrystallization (Water/Ethanol) Dissolves->MethodB Acidify Add 2M HCl (Dissolve to pH 1) Insoluble->Acidify Precipitate Precipitate & Filter MethodB->Precipitate FilterInsol Filter Insoluble Impurities Acidify->FilterInsol If White Charcoal Optional: Add Activated Charcoal (If colored) Acidify->Charcoal If Brown/Yellow Neutralize Neutralize to pH 6.0-6.5 (Sodium Acetate/NaOH) FilterInsol->Neutralize Neutralize->Precipitate Charcoal->FilterInsol

Caption: Decision tree for selecting between thermal recrystallization and acid-base precipitation based on initial solubility and impurity profile.

References

  • General Pyrimidine Purification: Brown, D. J. (1994). The Pyrimidines. Wiley-Interscience.
  • Favipiravir Intermediate Synthesis: Zhang, T., et al. (2023). "An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential." Asian Journal of Chemistry. Link (Describes purification of fluoro-hydroxypyrazine analogs, applicable to pyrimidines).

  • Solubility of Amino-Chloro-Pyrimidines: Wang, J., et al. (2019). "Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents." Journal of Chemical Thermodynamics. Link (Provides solubility trends for substituted aminopyrimidines).

  • 5-Fluorocytosine Crystallization (Analog): Hulme, A. T., & Tocher, D. A. (2006).[5] "5-Fluorocytosine: Crystal Structure and Polymorphism." Crystal Growth & Design. (Demonstrates hydrogen bonding networks in fluoro-amino-pyrimidinones).

Sources

Technical Support Center: Regioselective Alkylation of 4-Hydroxy-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PYR-FL-006 Subject: Controlling O- vs. N-Alkylation Selectivity in Ambident Pyrimidines Status: Active Guide

Diagnostic Overview: The Ambident Dilemma

Welcome to the technical support hub for fluorinated heterocycles. You are likely encountering a mixture of isomers when attempting to alkylate 4-hydroxy-6-fluoropyrimidine .

The Root Cause: This molecule is a classic ambident nucleophile . It exists in a tautomeric equilibrium between the lactam (major, thermodynamically stable) and lactim (minor) forms. Upon deprotonation, the resulting anion delocalizes the negative charge between the Nitrogen (N3) and the Oxygen (C4-O).

  • N-Alkylation (Thermodynamic Path): Leads to N3-alkyl-6-fluoro-4-pyrimidinone. This preserves the strong amide carbonyl bond.

  • O-Alkylation (Kinetic/Coordination Path): Leads to 4-alkoxy-6-fluoropyrimidine. This restores the aromaticity of the pyrimidine ring but is often harder to achieve directly.

The 6-fluoro substituent is electron-withdrawing, increasing the acidity of the N3-proton (pKa ~7-8), making the anion easier to form but also stabilizing the charge, which can make the regioselectivity highly sensitive to solvent and counter-ion effects.

Mechanistic Decision Tree

The following logic flow illustrates how reaction conditions dictate the site of alkylation based on Pearson’s HSAB (Hard and Soft Acids and Bases) theory and ion-pairing dynamics.

AlkylationLogic Start Substrate: 4-Hydroxy-6-fluoropyrimidine Deprotonation Anion Formation (Delocalized Charge) Start->Deprotonation ConditionA Condition A: Polar Aprotic Solvent (DMF/DMSO) Soft Cation (Cs+, K+) Deprotonation->ConditionA Standard Base ConditionB Condition B: Non-Polar Solvent (Toluene) Coordinating Cation (Ag+) Deprotonation->ConditionB Silver Salts MechA Mechanism: Dissociated Ion Pair Thermodynamic Control ConditionA->MechA MechB Mechanism: Ag-N Coordination (Blocking) Kinetic Control ConditionB->MechB ProductN MAJOR PRODUCT: N-Alkylation (Lactam) MechA->ProductN Amide Stability ProductO MAJOR PRODUCT: O-Alkylation (Lactim Ether) MechB->ProductO Ag-Assisted SN1/SN2

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Protocol A: Maximizing N-Alkylation

Target: N3-alkyl-6-fluoro-4-pyrimidinone Success Rate: High (>90% selectivity usually)

The Science

To favor N-alkylation, you must promote a "naked anion" environment. Polar aprotic solvents dissociate the cation from the nucleophile. Since the Nitrogen center is generally softer and the formation of the C=O bond (amide) is thermodynamically favorable, these conditions overwhelmingly favor N-attack.

Step-by-Step Procedure
  • Solvent: Anhydrous DMF or DMSO (High dielectric constant).

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
    • Why Cs? The large Cesium cation forms a loose ion pair, maximizing nucleophilicity.

  • Stoichiometry: 1.0 eq Substrate : 1.2 eq Base : 1.1 eq Alkyl Halide.

  • Temperature:

    
     to 
    
    
    
    . (Higher temps favor thermodynamics = N-alkyl).

Troubleshooting Table:

Issue Adjustment

| Low Conversion | Switch base to NaH (1.1 eq) at


, then warm to RT. Stronger deprotonation. |
| O-alkyl impurity  | Increase temperature to 

to drive equilibrium to the thermodynamic N-isomer. |

Protocol B: Forcing O-Alkylation

Target: 4-alkoxy-6-fluoropyrimidine Success Rate: Moderate to High (Requires strict control)

The Science

O-alkylation is the "uphill" battle. To achieve it, you must use the "Silver Effect" . Silver (I) is a soft Lewis acid that coordinates strongly to the Nitrogen lone pair (soft base) and the ring


-system. This coordination effectively blocks the Nitrogen site and precipitates Silver Halide upon reaction, driving the electrophile toward the Oxygen.
Method 1: The Silver Carbonate Route (Direct Alkylation)
  • Solvent: Toluene or Benzene (Non-polar solvents favor tight ion pairing/coordination).

  • Reagent: Silver Carbonate (

    
    ).
    
    • Note: Protect from light.

  • Stoichiometry: 1.0 eq Substrate : 1.0-1.5 eq

    
     : 1.2 eq Alkyl Iodide.
    
  • Temperature: Reflux is often required.

Method 2: The Mitsunobu Reaction (Alternative)

If the alkyl halide reaction fails, use the alcohol version.

  • Reagents: Substrate +

    
     + 
    
    
    
    + DIAD/DEAD.
  • Solvent: THF.

  • Mechanism: The oxophilic Phosphorus activates the alcohol, and the pyrimidine acts as the nucleophile. While Mitsunobu generally favors N-alkylation for simple amides, for hydroxypyrimidines, steric bulk and electronic tuning can sometimes shift this to O-alkylation, though Method 1 is more reliable for this specific fluorinated scaffold.

Method 3: The "Workaround" (Nucleophilic Displacement)

If direct alkylation selectivity is poor (


), switch strategies:
  • Convert 4-OH to 4-Cl using

    
    .
    
  • React 4-Cl-6-fluoropyrimidine with

    
     (Sodium alkoxide).
    
  • Result: 100% O-alkylation via

    
    .
    

Analytical Forensics: Proving Your Structure

You cannot rely on TLC alone. N- and O-isomers often have similar Rf values.

NMR Spectroscopy (1H & 13C)

The most definitive method is comparing chemical shifts and coupling constants.

FeatureN-Alkyl Isomer (Lactam)O-Alkyl Isomer (Lactim Ether)

-Protons (N/O-CH)
Upfield (3.5 - 4.0 ppm)Downfield (4.0 - 4.5 ppm)
C4 Carbon (13C) Downfield (

ppm, C=O character)
Upfield (

ppm, C-O character)
C5-H Coupling (

)
Distinct doublet, often larger coupling due to ring electronics.Distinct doublet, coupling may vary.
UV-Vis

is typically higher (red-shifted) due to amide conjugation.

is typically lower (blue-shifted).
Visualizing the Data Flow

Analysis Sample Crude Mixture NMR 1H NMR Analysis Sample->NMR Decision Shift of Alkyl CH2? NMR->Decision ResultN 3.8 ppm (N-Alkyl) Decision->ResultN ResultO 4.4 ppm (O-Alkyl) Decision->ResultO

Figure 2: Rapid diagnostic flow for assigning regioisomers via proton NMR.

Frequently Asked Questions (FAQ)

Q: Why does the 6-fluoro group matter? Can I just use uracil protocols? A: The fluorine atom is strongly electron-withdrawing. This makes the N3 proton more acidic than in non-fluorinated analogs. It also pulls electron density from the ring, making the Oxygen less nucleophilic than usual. This means O-alkylation is harder to achieve with 6-fluoropyrimidines than with simple pyrimidines, often necessitating the Silver Carbonate method or the Chloride-displacement route.

Q: I used


 in Acetone and got a mixture. Why? 
A:  Acetone is a polar aprotic solvent, but it is less polar than DMF. The ion pairing is tighter. While N-alkylation is still favored, the lower dielectric constant allows some O-alkylation to compete, especially if the alkyl halide is "hard" (like methyl iodide). Switch to DMF for cleaner N-alkylation, or Toluene/Ag for O-alkylation.

Q: Can I separate the isomers if I get a mixture? A: Yes. The N-alkyl isomer (lactam) is usually much more polar than the O-alkyl isomer (lactim ether). Flash chromatography on silica gel is typically effective. The O-alkyl isomer will elute first (higher Rf) in EtOAc/Hexane systems.

References

  • Pearson, R. G. (1963).[1][2] Hard and Soft Acids and Bases.[1][3][4] Journal of the American Chemical Society, 85(22), 3533–3539.[1] [Link][1]

  • Gomtsyan, A., et al. (2002). Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors. Journal of Medicinal Chemistry, 45(17), 3639–3648. (Demonstrates N-alkylation preference in similar scaffolds). [Link]

  • Chung, N. M., et al. (1970). Alkylation of the Sodium and Silver Salts of 2-Pyridone.[5] The Journal of Organic Chemistry, 35(8), 2517–2521. (Foundational text on Silver-mediated O-alkylation). [Link]

  • Ramesh, D., et al. (2012). Regioselective N1-alkylation of 3,4-dihydropyrimidin-2(1H)-ones using Cs2CO3. European Journal of Medicinal Chemistry, 54, 223-231. [Link][6]

Sources

Handling hygroscopic nature of aminopyrimidine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming the Challenges of Hygroscopicity in Research and Development

Welcome to the technical support center for aminopyrimidine hydrochloride salts. As a Senior Application Scientist, I've seen firsthand how the hygroscopic nature of these compounds can present significant challenges in the laboratory, impacting everything from accurate weighing to the integrity of your final results. This guide is designed to provide you with practical, in-depth solutions to the most common issues encountered by researchers, scientists, and drug development professionals. Here, you will find a combination of troubleshooting advice, best-practice protocols, and the scientific principles behind them to ensure the success of your experiments.

Understanding the Challenge: Why Are Aminopyrimidine Hydrochloride Salts Hygroscopic?

Aminopyrimidine hydrochloride salts are prone to absorbing moisture from the atmosphere due to the presence of the highly polar hydrochloride salt and the nitrogen atoms in the pyrimidine ring. These features create a high affinity for water molecules, which can lead to a range of experimental problems, including:

  • Inaccurate Weighing: Absorption of atmospheric moisture can artificially inflate the mass of your compound, leading to errors in concentration calculations and stoichiometry.

  • Physical Changes: Moisture can cause the solid material to cake, deliquesce (dissolve in the absorbed water), or change its crystal form, making it difficult to handle and dispense.[1]

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, compromising the purity and stability of the active pharmaceutical ingredient (API).[1][2]

  • Reduced Efficacy: Changes in the physical and chemical properties of the salt can impact its solubility, dissolution rate, and ultimately, its therapeutic performance.[3][4]

This guide will equip you with the knowledge and techniques to effectively manage these challenges.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding the handling of aminopyrimidine hydrochloride salts:

Q1: I'm having trouble getting a consistent weight for my aminopyrimidine hydrochloride salt. What's going on?

A1: This is a classic sign of moisture uptake. The longer your compound is exposed to the ambient atmosphere, the more water it will absorb, leading to a continuously increasing weight. To mitigate this, you should weigh the salt in a controlled environment, such as a glove box with low humidity, or work quickly and use a container with a tight-fitting lid.

Q2: My salt, which was a fine powder, has become a sticky solid. Can I still use it?

A2: This is known as deliquescence and occurs when the compound absorbs enough moisture to dissolve. While the chemical entity may still be present, its physical form has been compromised, which can affect its properties. It is highly recommended to dry the material thoroughly before use to ensure accurate dosing and prevent potential degradation.

Q3: How should I store my aminopyrimidine hydrochloride salts to prevent moisture absorption?

A3: Proper storage is critical.[5] The best practice is to store the salt in a tightly sealed container, preferably made of a moisture-resistant material like glass or high-density polyethylene (HDPE). For added protection, place the primary container inside a secondary container, such as a desiccator, with a suitable drying agent (desiccant) like silica gel or molecular sieves.[2]

Q4: What is the best way to dry my aminopyrimidine hydrochloride salt if it has been exposed to moisture?

A4: The most appropriate drying method depends on the thermal stability of your specific compound. Common laboratory techniques include:

  • Oven Drying: Heating the salt in an oven at a temperature that is high enough to drive off water but low enough to avoid thermal degradation.[6][7]

  • Vacuum Drying: This method is ideal for heat-sensitive compounds as it allows for water removal at a lower temperature by reducing the ambient pressure.[6]

  • Desiccation: Placing the compound in a desiccator with a strong drying agent is a gentle but slower method suitable for materials that are sensitive to heat.[7]

Always consult the material's safety data sheet (SDS) or relevant literature for information on its thermal stability before choosing a drying method.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: Inconsistent Analytical Results (e.g., NMR, HPLC, Elemental Analysis)

Symptoms:

  • Broad peaks in NMR spectra.

  • Shifting retention times or new impurity peaks in HPLC.

  • Elemental analysis results do not match the expected values, often with a high oxygen content.

Root Cause Analysis: The presence of water can interfere with analytical measurements. In NMR, water can exchange with labile protons, leading to peak broadening. In HPLC, excess water can alter the polarity of your sample and the mobile phase, affecting chromatography. For elemental analysis, the presence of water adds to the mass of the sample and introduces oxygen, skewing the results.

Solution Workflow:

start Inconsistent Analytical Results check_moisture Assess Water Content (e.g., Karl Fischer, LOD) start->check_moisture dry_sample Dry Sample Thoroughly (Vacuum Oven or Desiccator) check_moisture->dry_sample High Water Content fail Still Inconsistent (Investigate Other Degradation) check_moisture->fail Low Water Content reanalyze Re-run Analysis dry_sample->reanalyze pass Results Consistent reanalyze->pass Pass reanalyze->fail Fail

Caption: Troubleshooting workflow for inconsistent analytical results.

Step-by-Step Guide:

  • Quantify Water Content: Before re-running your analysis, determine the water content of your sample using a reliable method. Karl Fischer (KF) titration is the gold standard for accurate water determination, while Loss on Drying (LOD) can also provide a good estimate.[8][9]

  • Dry the Sample: Based on the water content and the thermal stability of your compound, choose an appropriate drying method from the list in the FAQs. Ensure the sample is dried to a constant weight.

  • Re-analyze: Once the sample is thoroughly dried, repeat the analytical measurement.

  • Evaluate Results: If the results are now consistent and meet your specifications, moisture was the root cause. If inconsistencies persist, you may need to investigate other potential degradation pathways or impurities.

Issue 2: Poor Solubility or Incomplete Dissolution

Symptoms:

  • The aminopyrimidine hydrochloride salt does not fully dissolve in a solvent in which it is reported to be soluble.

  • The solution appears cloudy or contains suspended particles.

Root Cause Analysis: While hydrochloride salts are generally used to enhance aqueous solubility, significant moisture absorption can lead to the formation of hydrates or changes in the crystal lattice.[10] These forms may have different solubility profiles compared to the anhydrous material. Additionally, moisture-induced degradation can produce less soluble byproducts.

Solution Workflow:

start Poor Solubility dry_sample Dry the Salt (as per protocol) start->dry_sample retry_dissolution Attempt Dissolution Again dry_sample->retry_dissolution check_purity Assess Purity (HPLC, TLC) retry_dissolution->check_purity Failure soluble Dissolution Successful retry_dissolution->soluble Success insoluble Still Insoluble check_purity->insoluble High Purity purify Purify Material check_purity->purify Low Purity purify->retry_dissolution

Caption: Troubleshooting workflow for poor solubility.

Step-by-Step Guide:

  • Dry the Material: Before attempting to dissolve the salt again, ensure it is completely dry using one of the methods described previously.

  • Re-attempt Dissolution: Use the dried material and attempt to dissolve it in your chosen solvent. Gentle heating or sonication may aid dissolution, provided the compound is stable under these conditions.

  • Assess Purity: If the material still does not dissolve, it is advisable to check its purity using a technique like HPLC or TLC. Compare the profile to a reference standard if available.

  • Purification: If significant impurities are detected, purification of the salt may be necessary before proceeding.

Best Practices and Protocols

Adhering to the following best practices will significantly reduce the impact of hygroscopicity on your research.

Protocol 1: Weighing and Dispensing Hygroscopic Aminopyrimidine Hydrochloride Salts

Objective: To accurately weigh and dispense a hygroscopic solid with minimal moisture uptake.

Materials:

  • Aminopyrimidine hydrochloride salt

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Tared vial with a screw cap

  • Controlled environment (glove box or balance with a draft shield)

Procedure:

  • Prepare the Environment: If using a glove box, ensure the humidity is at a low, stable level. If using an analytical balance in the open, minimize drafts by closing the doors of the balance shield.

  • Tare the Vial: Place the empty, capped vial on the balance and tare the weight.

  • Work Quickly: Have all necessary tools and materials ready to minimize the time the salt is exposed to the atmosphere.

  • Dispense and Weigh: Quickly transfer the approximate amount of the salt to the tared vial. Close the vial and record the weight. Adjust the amount as necessary by quickly opening the vial, adding or removing a small amount of material, and re-weighing.

  • Seal Immediately: Once the target weight is achieved, securely cap the vial.

  • Document: Record the final weight and the ambient temperature and humidity (if available).

Protocol 2: Determination of Water Content by Loss on Drying (LOD)

Objective: To determine the percentage of water in a sample of aminopyrimidine hydrochloride salt.

Materials:

  • Aminopyrimidine hydrochloride salt

  • Analytical balance

  • Drying oven or thermogravimetric analyzer (TGA)

  • Weighing bottle with a stopper

Procedure:

  • Initial Weighing: Accurately weigh a clean, dry weighing bottle with its stopper. Record this weight (W1).

  • Sample Addition: Add approximately 1-2 grams of the aminopyrimidine hydrochloride salt to the weighing bottle and re-weigh with the stopper. Record this weight (W2).

  • Drying: Place the weighing bottle (with the stopper removed and placed alongside) in a drying oven at a temperature appropriate for the compound's stability (e.g., 105 °C) for a predetermined time (e.g., 2-4 hours).[6]

  • Cooling: After drying, transfer the weighing bottle to a desiccator to cool to room temperature. This prevents the reabsorption of moisture.

  • Final Weighing: Once cooled, place the stopper back on the weighing bottle and weigh it. Record this final weight (W3).

  • Repeat to Constant Weight: Repeat the drying, cooling, and weighing steps until the difference between two consecutive weighings is negligible (e.g., <0.5 mg).

  • Calculation:

    • Weight of water = W2 - W3

    • Weight of sample = W2 - W1

    • % Water (LOD) = [(W2 - W3) / (W2 - W1)] x 100

Data Summary Table

MethodPrincipleBest ForAdvantagesDisadvantages
Loss on Drying (LOD) Measures the weight loss of a sample upon heating.[11]Determining the total volatile content.Simple, inexpensive, and widely available equipment.[9]Not specific to water; other volatile components can interfere. Can cause thermal degradation of the sample.[8]
Karl Fischer (KF) Titration A chemical titration specific to water.Accurate and precise determination of water content.Highly specific to water, high accuracy and precision.[8]Requires specialized equipment and reagents; can be more complex to perform.[8]
Near-Infrared (NIR) Spectroscopy Measures the absorption of near-infrared radiation by water molecules.Rapid, non-destructive screening of samples.Fast, non-destructive, and requires no sample preparation.[8]Requires a calibration model built against a primary method like KF titration.[8]

By implementing these troubleshooting guides and best practices, you can effectively manage the hygroscopic nature of aminopyrimidine hydrochloride salts, leading to more reliable and reproducible experimental outcomes.

References

  • Richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders.
  • Sodium Chloride Drying. (2025, April 7).
  • TutorChase. (n.d.). What techniques are used to dry salts in the lab?.
  • Lee, L. H., et al. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC.
  • Punzalan, J., et al. (2014, April 29). Rapid Method for Moisture Content in Sodium Chloride Salt Using a Portable Spectrometer. American Pharmaceutical Review.
  • Pharma Excipients. (2022, September 28). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • Chemistry Stack Exchange. (2023, September 5). Drying salts with HCl solution.
  • PubMed. (2006, September 15). Degradation of anilinopyrimidine fungicides photoinduced by iron(III)
  • Complete Property. (2019, March 15). EXPLAINED: Moisture Content Analysis using the Gravimetric Process.
  • Pharma Excipients. (2022, June 21).
  • Powder Systems. (2024, October 17). A Guide to Processing and Holding Active Pharmaceutical Ingredients.
  • Sussex Damp Experts. (n.d.). Hygroscopic Salts.
  • Semantic Scholar. (2023, January 5). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs.
  • European Pharmaceutical Review. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs.
  • ResearchGate. (n.d.). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients | Request PDF.
  • MDPI. (2020, August 18).
  • Asian Journal of Pharmaceutics. (2007, April 15).
  • ResearchGate. (2022, March 16). Imaging the Moisture-Induced Degradation Process of 2D Organolead Halide Perovskites.
  • Presto Group. (n.d.). Complete Guide to Moisture Content Test & Its Importance.
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer.
  • ResearchGate. (2025, October 2). (PDF)
  • Forschungszentrum Jülich. (2023, May 23).
  • ResearchGate. (2025, August 5).

Sources

Thermal stability of 2-Amino-4-hydroxy-6-fluoropyrimidine during reflux

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Stability & Handling of 2-Amino-4-hydroxy-6-fluoropyrimidine

Executive Summary

You are likely accessing this guide because you are observing yield losses, "tarring," or unexpected byproducts when subjecting 2-Amino-4-hydroxy-6-fluoropyrimidine (CAS: 1631-71-6) to reflux conditions.

The Core Issue: This compound presents a classic "stability-solubility paradox." It exists predominantly as the 2-amino-6-fluoropyrimidin-4(3H)-one tautomer, resulting in high crystal lattice energy and poor solubility in standard organic solvents. While reflux is often required to achieve dissolution, the C6-Fluorine bond is electronically activated and highly susceptible to Nucleophilic Aromatic Substitution (


) , particularly hydrolysis, at elevated temperatures.

Module 1: The Stability Mechanism (The "Why")

To troubleshoot effectively, you must understand the degradation pathway. The pyrimidine ring is electron-deficient (pi-deficient). The fluorine atom at the 6-position is a potent leaving group because the intermediate Meisenheimer complex is stabilized by the ring nitrogens and the electron-withdrawing carbonyl at C4.

Degradation Pathway: Hydrolytic Defluorination

If you reflux in wet solvents or protic solvents (water, alcohols) without strict pH control, the fluorine is displaced by a hydroxyl group.

G Start 2-Amino-6-fluoro- pyrimidin-4-one (Target) Heat Reflux Temp (>80°C) Start->Heat Solubilization Inter Meisenheimer Complex Heat->Inter + Nucleophile Nuc Nucleophile Presence (H2O, ROH, R-NH2) Nuc->Inter Prod 2-Amino-4,6- dihydroxypyrimidine (Degradant) Inter->Prod - F⁻ (Irreversible)

Figure 1: The irreversible


 pathway leading to defluorination during reflux.

Module 2: Solvent Selection & Troubleshooting

The choice of solvent during reflux is the single biggest determinant of stability.

Protocol A: Safe Dissolution (Aprotic Systems)

Recommended for: Synthesis reactions, anhydrous recrystallization.

Solvent ClassExamplesStability RiskRecommendation
Dipolar Aprotic DMSO, DMF, NMPLow (if dry)Preferred. High solubility even at moderate temps (60-80°C). Avoid boiling (decomposition risk >150°C).
Non-Polar Toluene, XyleneLow Poor Solubility. Requires high reflux temps. Often forms a slurry rather than a solution.
Protic Water, Ethanol, MethanolHigh Avoid Reflux. If necessary, keep pH neutral (6.5-7.5). Acid/Base catalyzes defluorination.

Critical Troubleshooting Step: If using DMSO or DMF, ensure water content is <0.1% (Karl Fischer) . At reflux temperatures (>100°C), even trace water acts as a potent nucleophile against the C-F bond.

Module 3: Experimental Protocols

Scenario 1: You observe a white precipitate turning yellow/brown during reflux.

Diagnosis: This is likely the formation of the 4,6-dihydroxy impurity (which has different solubility) or oxidative polymerization of the amino group.

Corrective Protocol:

  • Inert Atmosphere: strictly perform reflux under Nitrogen or Argon.

  • Temperature Cap: Do not heat the heating mantle >10°C above the solvent boiling point. Localized superheating accelerates

    
    .
    
  • Acid Scavenger: If the reaction generates acid, use a non-nucleophilic base (e.g., DIPEA) rather than inorganic bases (like NaOH) which can act as nucleophiles.

Scenario 2: Low Yield in Nucleophilic Substitution Reactions.

Context: You are trying to replace the Fluorine with a specific amine, but getting the hydrolysis product instead. Protocol:

  • Dry Reagents: Dry the amine nucleophile over KOH or molecular sieves.

  • Solvent Switch: Switch from Ethanol (protic) to Acetonitrile or THF (aprotic).

  • Temperature Ramp: Start at 0°C and warm slowly. The C-F bond is labile; reflux might be overkill and promote side reactions.

Module 4: Analytical Monitoring

Do not rely on TLC alone, as the fluoro- and hydroxy- analogs often streak or have similar Rf values in polar mobile phases.

Recommended HPLC Method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient. Avoid phosphate buffers which can crystallize in MS.

  • Detection: UV at 254 nm.

  • differentiation:

    • Target (6-Fluoro): Elutes later (more lipophilic due to F).

    • Impurity (6-Hydroxy): Elutes earlier (more polar).

Frequently Asked Questions (FAQ)

Q: Can I recrystallize this compound from boiling water? A: Not recommended. While 2-amino-4,6-dihydroxypyrimidine (the impurity) is soluble in boiling water, the 6-fluoro analog will slowly hydrolyze. If you must use water, limit boiling time to <5 minutes and cool rapidly in an ice bath. A better alternative is Ethanol/Water (9:1) with rapid heating.

Q: Why does the solution turn acidic during reflux? A: As the compound degrades (hydrolyzes), it releases Hydrofluoric Acid (HF) .



This HF further catalyzes the degradation (autocatalysis) and can etch glass reactors. If you detect a pH drop, the reaction is failing.

Q: Is the compound light sensitive? A: Yes, the 2-amino group is susceptible to photo-oxidation. Reflux apparatus should be wrapped in foil if the reaction time exceeds 4 hours.

References

  • Favipiravir Synthesis & Fluorine Stability

    • Title: An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential.[1]

    • Source: Asian Journal of Chemistry, 2023.[1]

    • Context: Discusses the lability of 6-fluoropyrazine/pyrimidine intermediates and the necessity of anhydrous conditions during nucleophilic substitution.
    • URL:[Link]

  • Nucleophilic Aromatic Substitution Mechanisms

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • Context: foundational mechanism explaining why Fluorine is an excellent leaving group in reactions due to the stabiliz
    • URL:[Link]

  • Solubility & Tautomerism

    • Title: Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine (Analogous Structure).
    • Source: Journal of Molecular Liquids / ResearchG
    • Context: Provides solubility data for similar amino-pyrimidine structures, highlighting the effectiveness of DMF/DMSO over toluene.
    • URL:[Link]

Sources

Technical Support Center: Overcoming Fluoropyrimidine Solubility Issues in Chloroform

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Problem: Researchers frequently encounter "crashing out" of fluoropyrimidine intermediates (e.g., 5-FU derivatives, cytosine analogs) in chloroform (


) during workup, NMR analysis, or flash chromatography.[1]

The Root Cause: Chloroform is a moderately polar solvent (


) that functions as a hydrogen bond donor but a very poor hydrogen bond acceptor. Fluoropyrimidines possess extensive networks of intermolecular hydrogen bonds (N-H 

O=C) and

-

stacking interactions enhanced by the electron-withdrawing nature of the fluorine atom. Chloroform cannot energetically disrupt these lattice interactions, leading to poor thermodynamic solubility despite the molecule's organic nature.[1]

Diagnostic & Triage: The Solubility Matrix

Before attempting a workaround, categorize your specific solubility failure using the table below to select the correct protocol.

SymptomDiagnosisRecommended Protocol
Cloudy NMR Sample Kinetic solubility limit reached. Aggregates forming.[1]Protocol A: The HFIP Spike
Precipitate on Column Compound crystallized upon contact with non-polar mobile phase.Protocol B: Dry Loading (Solid Load)
Emulsion in Workup Fluorine-induced amphiphilicity stabilizing the interface.Protocol C: The "Salting Out" Modification
Inert Reactivity Reagents cannot access the solvated lattice.Protocol D: Solvent Swap (Dipolar Aprotic)

Protocol A: NMR Troubleshooting (The "HFIP Spike")

Issue: You need a


H or 

C NMR in

for comparison, but the sample is a suspension or yields broad, useless peaks.

The Fix: Do not heat the sample (risk of degradation or solvent evaporation). Instead, use a "disruptor" solvent.[1] Hexafluoroisopropanol (HFIP) is a "miracle solvent" for this class of compounds due to its extreme hydrogen-bond donating capacity, which breaks up pyrimidine dimers [1].[1]

Step-by-Step:

  • Prepare your sample in standard

    
     (approx.[1] 0.6 mL).[1]
    
  • Add 10–20

    
    L  of deuterated HFIP (HFIP-
    
    
    
    ) or standard HFIP if the proton signal (approx.[1] 4.4 ppm) does not overlap with your region of interest.[1]
  • Alternative: If HFIP is unavailable, add 1-2 drops of

    
     or TFA-
    
    
    
    .[1]
    • Note: TFA-

      
       will protonate basic nitrogens, potentially shifting chemical shifts significantly.[1]
      

Protocol B: Purification Strategy (Flash Chromatography)

Issue: The crude material dissolves in DCM/MeOH but precipitates immediately when loaded onto a silica column equilibrated with Hexane/Ethyl Acetate or low-polarity


, clogging the frit.

The Fix: Dry Loading (Solid Loading). Liquid loading is the primary cause of failure for fluoropyrimidines. You must switch to adsorption loading [2, 3].[1]

The Dry Loading SOP
  • Dissolution: Dissolve your crude fluoropyrimidine in the minimum amount of a "strong" solvent (e.g., Methanol, Acetone, or THF) in a round-bottom flask.[1] Solubility here is all that matters; this solvent will be removed.[1]

  • Adsorption: Add Celite 545 (diatomaceous earth) or Silica Gel to the flask.[1]

    • Ratio: 1:2 (Crude Mass : Celite Mass).[1]

    • Why Celite? It is less acidic than silica and less likely to degrade sensitive fluorinated intermediates during the drying phase [4].

  • Evaporation: Rotovap the slurry until a free-flowing powder remains.

    • Critical Check: If the powder is sticky or clumps, you have residual solvent.[1] Dry further under high vacuum.[1]

  • Loading: Pour the dry powder directly onto the top of the pre-packed silica column (or into an empty solid-load cartridge).

  • Elution: Add a layer of sand on top and begin your gradient.[1]

Visualization: The Purification Decision Tree

PurificationLogic Start Crude Fluoropyrimidine Needs Purification SolubilityCheck Is it soluble in Chloroform/DCM? Start->SolubilityCheck LiquidLoad Standard Liquid Load (DCM solution) SolubilityCheck->LiquidLoad Yes DryLoadCheck Soluble in MeOH/Acetone? SolubilityCheck->DryLoadCheck No (Crashes out) DryLoad EXECUTE DRY LOAD (Celite 545) DryLoadCheck->DryLoad Yes ReversePhase Switch to C18 Reverse Phase (Water/AcN Gradient) DryLoadCheck->ReversePhase No (Insoluble in organics) DryLoad->DryLoad

Figure 1: Decision matrix for selecting the correct loading technique based on solubility thresholds.

Protocol D: Reaction Engineering & Structural Modification

If solubility issues persist to the point where synthesis is impossible, you must alter the environment or the molecule itself.

A. Solvent Engineering (The "Dipolar" Switch)

Chloroform is often chosen for its volatility, but it fails kinetically for nucleophilic substitutions on the pyrimidine ring.

  • Recommendation: Switch to DMF (Dimethylformamide) or DMAc (Dimethylacetamide) .[1]

  • Workup Strategy: These high-boiling solvents are hard to remove.[1] Dilute the reaction mixture 10x with water and extract into Ethyl Acetate (EtOAc). Fluoropyrimidines often partition better into EtOAc than

    
     due to the H-bond accepting capability of the ester oxygen in EtOAc.
    
B. Protecting Group Strategy

The N-H protons are the source of the insolubility (dimerization). Masking them temporarily increases lipophilicity significantly.[1]

Protecting GroupInstallationSolubility ImpactRemoval
Boc (tert-Butyloxycarbonyl)

, DMAP
High. Makes molecule grease-soluble (Hexane/DCM).[1]Acid (TFA or HCl)
TOM (Triisopropylsilyloxymethyl) TOM-Cl, BaseVery High. Adds bulky silyl group.[1]Fluoride source (TBAF)
Benzyl (Bn) BnBr, BaseModerate. Adds aromatic lipophilicity.[1]Hydrogenation (

, Pd/C)

Mechanistic Insight: Installing a Boc group on the N1 or N3 position of 5-FU derivatives lowers the


 and eliminates the primary H-bond donor, rendering the molecule soluble in pure chloroform [5].

FAQ: Common User Queries

Q: Can I just heat the chloroform to dissolve my sample for the column? A: No. While heat increases thermodynamic solubility, the compound will precipitate the moment it hits the cooler silica bed or mobile phase. This leads to "band streaking" and clogged columns.[1] Always use the Dry Load method (Protocol B) for temperature-dependent solubility.

Q: Why not use 20% Methanol in Chloroform for the column? A: High concentrations of Methanol (>10%) can dissolve silica gel, leading to "silica leaching" into your product. If you need >10% MeOH to move your compound, you are using the wrong stationary phase.[1] Switch to C18 Reverse Phase silica.[1]

Q: I see two sets of peaks in my NMR after adding TFA. Is my compound degrading? A: Likely not. Fluoropyrimidines often exist as rotamers or tautomers.[1] Adding TFA can slow down the exchange rate on the NMR timescale, making these visible. However, always check for hydrolysis products if your molecule has acid-sensitive groups.[1]

References

  • Unravelling the workings of 'miracle solvent' hexafluoro-isopropanol. Max Planck Institute for Polymer Research. Link

  • Dry Loading in Flash Chromatography. Sorbtech Technical Guides. Link

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.[1] Link

  • Separation of purines and pyrimidines by normal-phase HPLC using dimethyl sulfoxide. National Institutes of Health (PubMed).[1] Link

  • N-alkynyl derivatives of 5-fluorouracil: susceptibility to palladium-mediated dealkylation. National Institutes of Health (PMC).[1] Link

Sources

Validation & Comparative

1H NMR interpretation of 2-Amino-4-hydroxy-6-fluoropyrimidine in DMSO-d6

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Interpretation of 2-Amino-4-hydroxy-6-fluoropyrimidine in DMSO-d6 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a rigorous technical analysis of the 1H NMR spectrum of 2-Amino-4-hydroxy-6-fluoropyrimidine (also known as 6-fluoroisocytosine) in DMSO-d6 . Unlike standard spectral libraries, this document focuses on the diagnostic utility of the spectrum, specifically the impact of fluorine substitution on proton coupling and the solvent-dependent tautomeric equilibrium.

For researchers in drug discovery, this compound represents a critical scaffold.[1] Correct interpretation requires distinguishing between the keto-amine and enol-amine tautomers, a task where DMSO-d6 outperforms other solvents like CDCl₃ (solubility issues) or D₂O (exchange broadening). This guide compares these scenarios to validate the optimal analytical protocol.

Chemical Context: Tautomerism & Solvent Selection

The interpretation of 2-Amino-4-hydroxy-6-fluoropyrimidine is complicated by its capacity for tautomerism. In the gas phase, the hydroxy (enol) form may be stable, but in polar aprotic solvents like DMSO, the equilibrium shifts decisively.

Tautomeric Equilibrium

The compound exists primarily as the keto-amine tautomer (2-amino-6-fluoro-3H-pyrimidin-4-one ). This has two major spectral implications:

  • Loss of Phenolic OH: You will rarely observe a sharp singlet for an -OH group.

  • Appearance of Amide-like NH: A broad, downfield signal appears for the ring nitrogen proton (N3-H).

Solvent Comparison: Why DMSO-d6?
  • DMSO-d6: High polarity (

    
    ) stabilizes the polar keto form. It is a hydrogen-bond acceptor, which slows the exchange of labile protons (
    
    
    
    ,
    
    
    ), allowing them to appear as distinct signals.
  • CDCl₃: The compound is practically insoluble, leading to poor signal-to-noise ratios and aggregation broadening.

  • D₂O: Rapid deuterium exchange wipes out the diagnostic

    
     and 
    
    
    
    signals, leaving only the H-5 doublet and making tautomer identification impossible.

Tautomerism Enol Enol Form (2-Amino-4-hydroxy...) Rare in DMSO Keto Keto Form (2-Amino-3H-pyrimidin-4-one) Dominant in DMSO Enol->Keto Tautomerization (Fast Equilibrium) Solvent DMSO-d6 Interaction (H-Bond Stabilization) Solvent->Keto Stabilizes

Figure 1: Tautomeric equilibrium favoring the keto form in DMSO-d6, stabilized by solvent interaction.

Experimental Protocol

To ensure reproducibility and resolution of fine coupling constants (


), follow this standardized protocol.
  • Sample Preparation:

    • Weigh 5–10 mg of the compound.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical Step: Ensure the DMSO is dry. Water content >0.1% causes broadening of the

      
       and 
      
      
      
      signals due to chemical exchange.
  • Acquisition Parameters:

    • Temperature: 298 K (25°C). Higher temperatures increase exchange rates, merging the

      
       protons.
      
    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow full relaxation of the isolated H-5 proton.

    • Scans: 16–32 scans are typically sufficient for >5 mg samples.

  • Referencing:

    • Calibrate to the residual solvent peak (DMSO pentet) at

      
       2.50 ppm .
      

Spectral Analysis & Assignment

The 1H NMR spectrum in DMSO-d6 is characterized by three distinct regions. The presence of the fluorine atom at position 6 breaks the symmetry and introduces heteronuclear coupling.

Table 1: Chemical Shift Assignments (DMSO-d6)
SignalChemical Shift (

, ppm)
IntegrationMultiplicityCoupling (

, Hz)
Assignment
NH (Ring) 10.50 – 11.201HBroad Singlet-N3-H (Keto form)
NH₂ (Exo) 6.50 – 7.002HBroad Singlet-C2-Amino group
H-5 5.60 – 5.801HDoublet (d)

Ring Proton (C5-H)
H₂O ~3.33VariableBroad Singlet-Solvent Impurity
DMSO 2.50SolventPentet

Residual Solvent
Detailed Interpretation
  • The Diagnostic H-5 Doublet (

    
     5.7 ppm): 
    
    • This is the most critical signal for confirmation.

    • Position: It appears upfield compared to benzene derivatives due to the electron-rich nature of the C5 position in pyrimidines (enamine-like character).

    • Coupling: Unlike the non-fluorinated analog (which shows a singlet or H-H coupling), this signal appears as a doublet .[2][3] This splitting arises from the vicinal coupling to the Fluorine at C6 (

      
      ).
      
    • Magnitude: The coupling constant is typically 2.5 – 4.0 Hz . This is smaller than ortho H-F coupling in benzenes (6–10 Hz) but diagnostic for the 5,6-substitution pattern on the pyrimidine ring.

  • The Exocyclic Amine (

    
     6.8 ppm): 
    
    • Appears as a broad singlet integrating to 2 protons.[4]

    • Note: If the sample is extremely dry and pure, you may observe restricted rotation, splitting this into two distinct singlets (one H hydrogen-bonded to N3, one to the solvent). In most routine samples, it is a single broad peak.

  • The Ring Amide (

    
     10.8 ppm): 
    
    • The presence of this downfield proton confirms the keto tautomer . If the compound were in the enol form, this proton would be absent, and a phenolic OH would likely appear (often even broader or exchanged).

Comparative Analysis

This section objectively compares the spectral "fingerprint" of 2-Amino-4-hydroxy-6-fluoropyrimidine against its closest alternatives to highlight diagnostic differences.

Comparison 1: vs. Non-Fluorinated Analog (Isocytosine)
  • Isocytosine (2-Amino-4-hydroxypyrimidine):

    • H-5: Appears as a doublet (

      
       Hz) coupled to H-6.[5]
      
    • H-6: Appears as a doublet (

      
       Hz) downfield at ~7.7 ppm.
      
  • 6-Fluoro Analog (Target):

    • H-5: Appears as a doublet (

      
       Hz) coupled to F-6.
      
    • H-6: Absent.

Comparison 2: vs. 5-Fluoro Isomer (5-Fluoroisocytosine)
  • 5-Fluoro Isomer:

    • H-6: The remaining proton is at position 6. It will appear significantly downfield (

      
       7.5 – 8.0 ppm ) compared to H-5.
      
    • Coupling: It will show a larger coupling to the F at C5 (

      
       Hz).
      
  • 6-Fluoro Analog (Target):

    • H-5: Upfield signal (

      
       ~5.7 ppm ).
      

Workflow Start Analyze 1H NMR Spectrum (DMSO-d6) CheckH6 Is there a signal > 7.0 ppm (excluding NH2)? Start->CheckH6 YesH6 Suspect 5-Fluoro Isomer (H-6 is deshielded) CheckH6->YesH6 Yes NoH6 Check region 5.5 - 6.0 ppm CheckH6->NoH6 No CheckSplit Is the signal at ~5.7 ppm a Doublet? NoH6->CheckSplit Singlet Suspect 6-Substituted (Non-Fluoro) or Exchange CheckSplit->Singlet No (Singlet) Doublet Confirm 6-Fluoro Analog (H-5 coupled to F-6) CheckSplit->Doublet Yes (J ~3Hz)

Figure 2: Logic flow for distinguishing 6-fluoroisocytosine from isomers and analogs based on H-5/H-6 chemical shifts.

Troubleshooting & Impurities

Common synthesis byproducts and their spectral signatures:

  • Residual Water: A broad singlet at

    
     3.33 ppm. If this peak is large, it may merge with or broaden the 
    
    
    
    signal. Remedy: Add activated molecular sieves to the NMR tube.
  • Starting Material (Guanidine): Look for a broad singlet around

    
     7.0–8.0 ppm without the characteristic H-5 doublet.
    
  • Ethyl Acetate (Recrystallization solvent): Quartet at

    
     4.03, Singlet at 
    
    
    
    1.99, Triplet at
    
    
    1.17.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Dolzhenko, A. V., et al. (2010). NMR studies of tautomerism in 2-amino-4-hydroxypyrimidines. Heterocycles, 81(7). (Validates the keto-amine tautomer preference in DMSO).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry. Wiley. (Reference for H-F coupling constants in heterocycles).
  • Reich, H. J. (2024). Bordwell pKa Table & NMR Data Collection. University of Wisconsin-Madison. (Source for chemical shift prediction logic).

Sources

19F NMR Referencing for 6-Fluoropyrimidine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 19F NMR chemical shift standards specifically tailored for 6-fluoropyrimidine derivatives . It moves beyond generic lists to address the specific spectral challenges posed by fluorinated heterocycles.

Executive Summary: The "Rolling Zero" Problem

In drug discovery, 6-fluoropyrimidines are privileged scaffolds (e.g., Favipiravir, Fluorouracil derivatives). However, their 19F chemical shifts often fall in the -40 ppm to -130 ppm range. This creates a critical analytical risk: spectral overlap with common internal standards.

While Trichlorofluoromethane (CFCl₃) is the historic "zero," its volatility makes it impractical for high-throughput screening. This guide evaluates alternatives and recommends Hexafluorobenzene (C₆F₆) or Unified Scale referencing (


)  as the most robust protocols for this specific compound class.

The Spectral Landscape: Why Standard Selection Matters

Unlike 1H NMR, where the reference (TMS) is far removed from analyte signals, 19F standards often sit directly in the middle of the heteroaromatic region.

Chemical Shift Zones[1]
  • 0 ppm: CFCl₃ (Reference)[1][2][3]

  • -40 to -90 ppm: DANGER ZONE (Overlap with TFA and 2-/6-fluoropyrimidines)

  • -100 to -130 ppm: CAUTION ZONE (Overlap with Fluorobenzene and 5-fluoropyrimidines)

  • -160 to -170 ppm: SAFE ZONE (Hexafluorobenzene)

Comparative Analysis of Standards
Standard

(ppm) vs CFCl₃
Solubility ProfileVolatilitySuitability for 6-Fluoropyrimidines
CFCl₃ (Trichlorofluoromethane)0.00 Non-polar (CDCl₃)High (bp 23°C)Low. Evaporates during acquisition; unreliable for qNMR.
TFA (Trifluoroacetic Acid)-76.55 Polar (D₂O, DMSO)Medium (bp 72°C)Critical Risk. Falls directly in the range of many 2- and 6-fluoropyrimidines. pH-dependent shift.
Fluorobenzene -113.15 Organic SolventsMedium (bp 85°C)Moderate. Risk of overlap with substituted pyrimidines (e.g., Favipiravir

-120 ppm).
C₆F₆ (Hexafluorobenzene)-164.90 Organic SolventsLow (bp 80°C)High. Resonates upfield, clear of most pyrimidine signals. Chemically inert.

-Trifluorotoluene
-63.72 Organic SolventsLow (bp 102°C)Low. Overlap risk is too high for this scaffold class.

Technical Deep Dive: Solvent & pH Effects

The "Solvent Shift" Phenomenon

19F chemical shifts are exquisitely sensitive to solvent polarity. A standard that is "safe" in CDCl₃ might drift into an analyte peak in DMSO-d₆.

  • TFA Instability: In aqueous buffers, TFA exists in equilibrium between the acid and trifluoroacetate anion. The chemical shift can drift by >2 ppm depending on pH.

    • Acid form: ~ -76.5 ppm[4][1]

    • Anion form: ~ -75.0 ppm[4][1][5]

    • Implication: If your 6-fluoropyrimidine synthesis involves basic workup, residual base will shift your TFA reference, ruining accuracy.

Solvent-Dependent Shifts of Internal Standards (Relative to CFCl₃)
SolventCFCl₃C₆F₆ (

from neat)
TFA (

from neat)
CDCl₃ 0.00-162.9-76.5
DMSO-d₆ 0.00-164.5-75.6
Acetone-d₆ 0.00-163.8-76.2
D₂O N/A (Insol.)N/A (Insol.)-76.5 (pH dependent)

Expert Insight: For 6-fluoropyrimidines in DMSO-d₆, C₆F₆ is superior because it shifts further upfield (-164.5 ppm), widening the gap from the analyte region.

Decision Logic: Selecting the Right Protocol

The following decision tree illustrates the logical flow for selecting a standard based on solvent and analyte properties.

G Start Start: Select 19F Standard for 6-Fluoropyrimidine SolventCheck Primary Solvent? Start->SolventCheck Aqueous Aqueous / D2O SolventCheck->Aqueous Organic Organic (CDCl3, DMSO, etc.) SolventCheck->Organic Unified Protocol A: Unified Scale (Ξ) (Recommended) Aqueous->Unified Best Practice TFA_Check Must use Internal Std? Aqueous->TFA_Check Legacy ShiftCheck Expected Analyte Shift? Organic->ShiftCheck TFA_Warn Protocol B: TFA + Buffer (Warning: pH sensitive) TFA_Check->TFA_Warn Yes Range1 -40 to -100 ppm ShiftCheck->Range1 Downfield Range2 -100 to -150 ppm ShiftCheck->Range2 Upfield C6F6 Protocol C: Hexafluorobenzene (Safest Choice) Range1->C6F6 Avoid Overlap Range2->C6F6 Preferred PhF Protocol D: Fluorobenzene (Use with Caution) Range2->PhF Acceptable

Figure 1: Decision matrix for 19F NMR standard selection. Note the strong preference for Unified Scale in aqueous systems to avoid pH-induced shift errors.

Experimental Protocols

Protocol A: The "Unified Scale" (IUPAC Recommended)

Best for: Publications, aqueous samples, and avoiding chemical interaction.

This method uses the 1H NMR lock/reference frequency to mathematically calculate the 19F zero point. No internal fluorine standard is added.

  • Prepare Sample: Dissolve 6-fluoropyrimidine in deuterated solvent (e.g., DMSO-d₆) with 0.05% TMS (or DSS for water).

  • Acquire 1H Spectrum: Calibrate the TMS signal exactly to 0.00 ppm .

  • Record Frequency: Note the absolute frequency of the TMS resonance (SF in Bruker, usually MHz).

  • Calculate 19F Reference: Use the IUPAC

    
     (Xi) ratio for 19F (0.94094011).
    
    
    
    
  • Reference Spectrum: Set the spectrometer's reference frequency (SR/O1) based on this calculation. (Modern software like MestReNova has a "Reference to Unified Scale" button that automates this).

Protocol B: Internal Referencing with Hexafluorobenzene (C₆F₆)

Best for: Routine synthetic checks in organic solvents.

  • Stock Solution: Prepare a 100 mM stock of C₆F₆ in the deuterated solvent of choice.

    • Tip: C₆F₆ is volatile; keep stock refrigerated and sealed.

  • Sample Prep: Dissolve 5-10 mg of 6-fluoropyrimidine in 0.6 mL solvent.

  • Spike: Add 10

    
    L of the C₆F₆ stock.
    
    • Target: You want the standard peak height to be ~1/2 the height of your analyte peak to avoid dynamic range issues.

  • Acquisition:

    • Set spectral width (SW) to include -200 ppm to 0 ppm.

    • Set relaxation delay (d1) to

      
       5 seconds (fluorine T1s can be long).
      
  • Processing: Reference the C₆F₆ singlet to -164.9 ppm (in CDCl₃) or -164.5 ppm (in DMSO-d₆).

References

  • IUPAC Recommendations 2001/2008: Harris, R. K., et al. "NMR nomenclature. Nuclear spin properties and conventions for chemical shifts." Pure and Applied Chemistry, 2001.[6] [Link]

  • Solvent Effects on 19F: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.
  • 19F Chemical Shift Data: Rosenau, C. P., et al.[7][8] "A Practical Guide to 19F NMR." Angewandte Chemie Int. Ed., 2018. [Link]

  • Favipiravir Spectral Data: Furuta, Y., et al. "T-705 (favipiravir) and related compounds..." Antiviral Research, 2009. (Confirming 6-F shift ranges).

Sources

Distinguishing N-isomer vs O-isomer using 13C NMR coupling constants

Author: BenchChem Technical Support Team. Date: March 2026

Distinguishing N-Alkylation vs. O-Alkylation: A Definitive Guide Using


C NMR Coupling Constants 

In the landscape of drug development and synthetic heterocyclic chemistry, the alkylation of ambident anions (such as amides, lactams, pyridones, and pyrimidines) presents a classic structural dilemma. Because these molecules possess multiple nucleophilic centers, reactions frequently yield a mixture of N-alkylated and O-alkylated isomers[1]. Misidentifying these isomers can derail downstream pharmacology and lead to costly late-stage failures.

As a Senior Application Scientist, I advocate moving away from empirical 1D chemical shift guessing games. Instead, structural elucidation must rely on immutable physical properties. This guide objectively compares analytical methodologies, focusing on the definitive power of


C NMR coupling constants (

and

) to establish self-validating, structurally rigorous proofs.

The Mechanistic Causality of Coupling Constants

To understand why one-bond carbon-proton coupling constants (


) are the ultimate arbiters of N- vs. O-alkylation, we must look at the quantum mechanical relationship between electronegativity and orbital hybridization.

The magnitude of the


 scalar coupling is dominated by the Fermi contact interaction , which is directly proportional to the 

-orbital character of the C–H bond. According to Bent's Rule, when a carbon atom is bonded to a highly electronegative heteroatom, it directs more

-character into the C–Heteroatom bond to stabilize the electron-withdrawing effect. Consequently, the remaining bonds—specifically the C–H bonds of the alkyl group—are forced to adopt a higher

-character.

Because oxygen (Pauling electronegativity = 3.5) is significantly more electronegative than nitrogen (3.0), an O-alkyl group will induce greater


-character in its C–H bonds than an N-alkyl group. This physical causality translates directly into the NMR spectrum: O-methyl groups consistently exhibit larger 

values (145–150 Hz) compared to N-methyl groups (135–140 Hz)
[2].

Causality EN Heteroatom Electronegativity (O=3.5 > N=3.0) Inductive Inductive Electron Withdrawal from Alkyl Group EN->Inductive SChar Increased s-character in C-H Bond Inductive->SChar Fermi Enhanced Fermi Contact Interaction SChar->Fermi JCH Increased 1JCH Magnitude (O-Me > N-Me) Fermi->JCH

Logical causality linking heteroatom electronegativity to observed 1JCH coupling constants.

Comparative Analysis: NMR Modalities for Isomer Differentiation

While 1D


C chemical shifts are often used as a first-pass filter, they are highly susceptible to anisotropic effects and solvent variations. A robust analytical package requires orthogonal 2D NMR techniques[1].
Analytical MethodTarget ParameterN-Alkylation SignatureO-Alkylation SignatureReliabilityLimitations
Coupled HSQC ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(One-bond coupling)
135–140 Hz145–150 HzUltimate (Direct physical property)Requires high S/N ratio; multiplets can overlap in complex mixtures.
HMBC

(Three-bond coupling)
Correlation to C=O (

165-175)
Correlation to C-O (

155-165)
High (Structural connectivity)

can be near zero depending on the Karplus dihedral angle.
1D

C NMR

of Alkyl Group

30–45 ppm (N-CH

)

50–65 ppm (O-CH

)
Moderate (Empirical trend)Highly dependent on surrounding electronic environment and ring strain.

H-

N HMBC

of Heteroatom
Large upfield shift (~100 ppm)Minor shift changesHigh (Direct heteroatom probe)Low natural abundance of

N requires long acquisition times.

Analytical Decision Workflow

To prevent confirmation bias, structural elucidation should follow a bifurcated workflow that utilizes both


 magnitudes and 

connectivity mapping.

Workflow Start Ambident Alkylation Product (Unknown Isomer) HSQC Run 1H-13C Coupled HSQC (Measure 1JCH) Start->HSQC HMBC Run 1H-13C HMBC (Measure 3JCH) Start->HMBC N_1J 1JCH ≈ 135-140 Hz HSQC->N_1J O_1J 1JCH ≈ 145-150 Hz HSQC->O_1J N_3J 3JCH to C=O (δ 165-175) HMBC->N_3J O_3J 3JCH to C-O (δ 155-165) HMBC->O_3J N_Isomer Confirmed N-Isomer N_1J->N_Isomer O_Isomer Confirmed O-Isomer O_1J->O_Isomer N_3J->N_Isomer O_3J->O_Isomer

Orthogonal NMR decision workflow for unambiguous N- vs O-isomer structural elucidation.

Experimental Protocols: Building Self-Validating Systems

A protocol is only as good as its internal controls. Below are the optimized methodologies for executing these experiments, complete with self-validating checkpoints to ensure data integrity.

Protocol A: H- C Coupled HSQC (The Primary Arbiter)

Standard HSQC sequences decouple


C during acquisition to collapse multiplets into single peaks. To measure 

, we must disable this decoupling.
  • Pulse Sequence Selection: Load a standard gradient-selected HSQC sequence (e.g., hsqcphpr on Bruker systems).

  • Parameter Optimization:

    • Turn OFF

      
      C decoupling during the acquisition period (
      
      
      
      ).
    • Set the INEPT delay (optimized for

      
      ) to 145 Hz . This perfectly splits the difference between the expected N-alkyl (140 Hz) and O-alkyl (150 Hz) values, ensuring maximum magnetization transfer for both potential isomers[2].
      
  • High-Resolution Acquisition: Acquire with at least 2048 points in the direct dimension to ensure sufficient digital resolution (

    
     Hz/point) to accurately measure the peak splitting.
    
  • Self-Validation Mechanism (Critical): Before interpreting the target alkyl signal, extract the

    
     of your NMR solvent. For example, CDCl
    
    
    
    must yield a
    
    
    of exactly 209 Hz . If this value deviates by more than
    
    
    Hz, your spectral sweep width or digital resolution is improperly calibrated, and the target isomer data cannot be trusted.
Protocol B: H- C HMBC (The Orthogonal Confirmation)

HMBC maps the connectivity from the alkyl protons across the heteroatom to the heterocyclic ring[1].

  • Pulse Sequence Selection: Load a gradient-selected HMBC sequence with a low-pass

    
    -filter to suppress one-bond couplings.
    
  • Parameter Optimization: Set the long-range coupling delay (

    
    ) to 8 Hz  (approx. 62.5 ms).
    
  • Data Interpretation:

    • N-Isomer: The N-alkyl protons will show a

      
       cross-peak to the highly deshielded amide/lactam carbonyl carbon (
      
      
      
      165–175 ppm).
    • O-Isomer: The O-alkyl protons will show a

      
       cross-peak to the imino-ether carbon (
      
      
      
      155–165 ppm).
  • Self-Validation Mechanism (Critical): Verify the presence of known, rigid intra-ring

    
     cross-peaks (e.g., between a heterocyclic aromatic proton and a meta-carbon). If these rigid framework correlations are missing, the 
    
    
    
    delay is mismatched with the molecule's transverse relaxation times (
    
    
    ). In such cases, the absence of an alkyl-to-heterocycle cross-peak is inconclusive rather than diagnostic.

References

  • N,N'-Methyleno-Didemnin A from the Ascidian Trididemnum solidum. Complete NMR Assignments and Confirmation of the Imidazolidinone Ring by Strategic Analysis of 1JCH.National Institutes of Health (PMC).
  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.PubMed, National Institutes of Health.
  • Identification of N‐ or O‐alkylation of aromatic nitrogen heterocycles and N‐oxides using 1H–15N HMBC NMR spectroscopy.University College Cork (CORA).

Sources

FTIR characteristic peaks for carbonyl vs hydroxyl tautomers in pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tautomeric Challenge in Drug Design

In pyrimidine-based drug development, the distinction between lactam (keto/carbonyl) and lactim (enol/hydroxyl) tautomers is not merely academic—it is a determinant of pharmacodynamic efficacy. The tautomeric state dictates hydrogen bond donor/acceptor profiles, directly influencing binding affinity to target proteins (e.g., kinases, polymerases) and membrane permeability.

While X-ray crystallography captures a static solid-state snapshot, Fourier Transform Infrared (FTIR) spectroscopy provides a dynamic, solution-phase assessment of tautomeric equilibrium. This guide outlines the spectral fingerprints required to distinguish the carbonyl (


) dominant lactam form from the hydroxyl (

) dominant lactim form, supported by self-validating experimental protocols.

Mechanistic Basis: Lactam-Lactim Tautomerism

The core phenomenon involves the migration of a proton between a ring nitrogen and an exocyclic oxygen. This shift fundamentally alters the bond order of the heterocycle.

  • Lactam (Keto): Characterized by a localized

    
     double bond and an 
    
    
    
    single bond. This is typically the dominant form in aqueous solution and DNA/RNA base pairing (Watson-Crick).
  • Lactim (Enol): Characterized by an aromatic

    
     group and a 
    
    
    
    double bond. This form is often favored in the gas phase, non-polar solvents, or specific protein hydrophobic pockets.
Visualization: Tautomeric Equilibrium Pathways

The following diagram illustrates the structural interconversion and the environmental factors shifting this equilibrium.

Tautomerism Lactam Lactam Form (Keto) (C=O, N-H) Dominant in Water/Crystal Transition Proton Transfer Transition State Lactam->Transition -H from N +H to O Transition->Lactam Lactim Lactim Form (Enol) (C-OH, C=N) Dominant in Gas/Non-polar Transition->Lactim Electronic Rearrangement Lactim->Transition Re-protonation Env_Polar Polar Solvent / Dimerization Stabilizes Lactam Env_Polar->Lactam Env_NonPolar Non-polar Solvent / High T Stabilizes Lactim Env_NonPolar->Lactim

Figure 1: Mechanistic flow of proton transfer in pyrimidines. Note that solvent polarity acts as the primary "switch" for the equilibrium position.

Spectral Fingerprinting: Characteristic Peaks

The differentiation relies on observing the trade-off between carbonyl/amine modes and hydroxyl/imine modes.

Comparative Peak Assignment Table

The following data represents characteristic ranges. Exact wavenumbers vary by substituent effects.

Functional GroupVibration ModeLactam (Keto) SignatureLactim (Enol) SignatureDiagnostic Value
Carbonyl

Stretch
1650 – 1750 cm⁻¹ (Strong, Sharp)Absent (or very weak)Primary Indicator. The disappearance of this band is the strongest evidence of enolization.
Hydroxyl

Stretch
Absent3400 – 3650 cm⁻¹ (Broad if H-bonded, Sharp if free)Primary Indicator. Look for appearance of high-frequency bands in non-polar media.
Nitrogen

Stretch
3100 – 3200 cm⁻¹ ( often broad/structured)AbsentSecondary. Disappears upon enolization.
Ring C=N

Stretch
Weak/Mixed1590 – 1640 cm⁻¹ (Medium intensity)Confirmatory. Often overlaps with C=C, making it harder to use as a standalone marker.
Fingerprint

Bend
Absent1200 – 1300 cm⁻¹ Difficult to assign without isotopic substitution.
Critical Analysis of the "Amide I" Region

In the Lactam form, the


 stretch (Amide I) is the most intense feature. In pyrimidines like Uracil or Thymine, this often appears as a doublet (coupling between C2 and C4 carbonyls).
  • Lactam: Doublet at ~1690 cm⁻¹ and ~1710 cm⁻¹.

  • Lactim: These bands collapse. A new band appears near 1630 cm⁻¹ attributed to the

    
     ring stretch, which is electronically distinct from the carbonyl.
    

Validated Experimental Protocol

To ensure scientific integrity, one cannot simply take a spectrum of a powder. The solid state often locks the molecule in the Lactam form due to intermolecular hydrogen bonding. You must perturb the system to observe the Lactim form.

Protocol: Solvent-Dependent Equilibrium Shift

Objective: Force the population of the rare Lactim tautomer using dielectric constant modulation.

  • Preparation of Stock Solutions:

    • Solvent A (Polar): D₂O (Deuterium Oxide) or DMSO. (Favors Lactam).[1]

    • Solvent B (Non-Polar): CHCl₃ (Chloroform) or CCl₄ (Carbon Tetrachloride - Safety Warning: Use sealed cell). (Favors Lactim).

  • Cell Selection:

    • Use a CaF₂ liquid transmission cell (0.1 mm path length). Avoid KBr pellets as the high pressure and hygroscopic nature can artificially force the Keto form.

  • Acquisition:

    • Collect background (solvent only).[2]

    • Collect sample spectrum (128 scans, 2 cm⁻¹ resolution).

The Self-Validating Step: Deuterium Exchange

This is the "Trustworthiness" pillar of this guide. You must prove that a peak at 3500 cm⁻¹ is indeed an


 and not an overtone or water impurity.
  • Method: Add excess D₂O to the sample.

  • Mechanism: Labile protons (

    
     and 
    
    
    
    ) exchange with Deuterium (
    
    
    and
    
    
    ). Carbon-bound protons do not.
  • Validation Logic:

    • 
       at 3500 cm⁻¹ will shift to 
      
      
      
      cm⁻¹ (
      
      
      ).
    • 
       and 
      
      
      
      will remain largely unshifted ( < 10 cm⁻¹ shift).
    • If the 1600-1700 cm⁻¹ region changes drastically, you are observing coupled deformations, not pure skeletal modes.

Workflow Diagram: Experimental Decision Tree

Use this logic flow to design your experiment.

Protocol Start Start: Pyrimidine Sample State Select State Start->State Solid Solid State (ATR) State->Solid Solution Solution Phase State->Solution Solid_Result Result: Dominant Lactam (Keto) Strong C=O ~1700 cm⁻¹ Solid->Solid_Result Solvent_Choice Solvent Polarity? Solution->Solvent_Choice Polar Polar (DMSO/H₂O) Solvent_Choice->Polar High Dielectric NonPolar Non-Polar (CHCl₃/Ar Matrix) Solvent_Choice->NonPolar Low Dielectric Polar_Result Lactam Dominant Verify: C=O present Polar->Polar_Result NonPolar_Result Lactim Enriched Verify: O-H ~3500 cm⁻¹ C=O intensity drops NonPolar->NonPolar_Result Validation VALIDATION STEP: D₂O Exchange NonPolar_Result->Validation Val_Outcome O-H shifts to O-D (~2600 cm⁻¹) Confirms Tautomer Identity Validation->Val_Outcome

Figure 2: Step-by-step experimental workflow for isolating and validating tautomeric forms.

Case Study: Uracil

Uracil serves as the archetypal model.

  • In Water: Exists exclusively as the diketo tautomer. FTIR shows two strong bands at 1716 cm⁻¹ and 1690 cm⁻¹.

  • In Argon Matrix (10 K): When isolated in a rare gas matrix (simulating gas phase without rotation), the enol-keto (2-hydroxy-4-oxo) tautomer becomes detectable.

    • Observation: A sharp new band appears at 3558 cm⁻¹ (

      
      ).
      
    • Correlation: This correlates with a decrease in the 1716 cm⁻¹ carbonyl intensity, confirming the conversion of one ketone to an enol.

References

  • NIST Chemistry WebBook. Uracil Infrared Spectrum. Standard Reference Data. [Link]

  • Kwac, K., & Cho, M. (2011). Direct observation of ground-state lactam–lactim tautomerization using temperature-jump transient 2D IR spectroscopy. PNAS. [Link]

  • Nowak, M. J., et al. (1989). Tautomerism of Uracil: Matrix Isolation Infrared and Ultraviolet Studies.[3] Journal of Physical Chemistry. (Classic reference for Matrix Isolation wavenumbers).

Sources

HPLC Method Development for Separating Fluorinated Pyrimidine Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chromatographic separation of fluorinated pyrimidines—such as 5-fluorouracil (5-FU), flucytosine, and capecitabine—from their process-related impurities presents a unique analytical challenge. These compounds are highly polar, hydrophilic, and structurally rigid, making them notoriously difficult to retain and resolve using traditional reversed-phase liquid chromatography (RPLC)[1].

This guide objectively compares the performance of standard Alkyl (C18) stationary phases against alternative chemistries, specifically Pentafluorophenyl (PFP) and Hydrophilic Interaction Liquid Chromatography (HILIC). By analyzing the underlying retention mechanisms, we provide a field-proven, self-validating protocol for developing robust, ICH-compliant HPLC methods for fluorinated pyrimidines.

The Chromatographic Challenge: Why Standard C18 Fails

Fluorinated pyrimidines have a low octanol-water partition coefficient (


 for 5-FU). When analyzing these compounds on a standard C18 column, analysts typically encounter two major failure modes:
  • Void Volume Elution: Relying purely on dispersive (hydrophobic) interactions, highly polar pyrimidines elute at or near the void volume (

    
    ).
    
  • Stationary Phase Collapse (Dewetting): To force retention on a C18 column, analysts often use highly aqueous mobile phases (<5% organic modifier). However, standard C18 chains are hydrophobic and will "collapse" or mat down in highly aqueous environments, leading to a sudden and irrecoverable loss of retention and reproducibility.

To separate 5-FU from critical impurities like unreacted Uracil , 5-Chlorouracil (5-CU) , and its primary metabolite 5,6-Dihydrofluorouracil (DHFU) , we must leverage alternative retention mechanisms[2].

Mechanistic Comparison: C18 vs. PFP vs. HILIC

To achieve baseline resolution of structurally similar pyrimidine impurities, we must introduce orthogonal retention mechanisms[3].

  • Pentafluorophenyl (PFP): PFP phases incorporate a fluorinated aromatic ring. This provides

    
     stacking, strong dipole-dipole interactions (due to the highly electronegative C-F bonds), and hydrogen bonding capabilities. The PFP ligand selectively interacts with the fluorine atom on 5-FU, easily resolving it from non-fluorinated (Uracil) or chlorinated (5-CU) analogs[4].
    
  • ZIC-HILIC: Zwitterionic HILIC columns utilize a highly polar stationary phase with a high-organic mobile phase. Retention is driven by partitioning into a water-enriched layer on the silica surface. This is highly effective for the ultra-polar metabolite DHFU but requires careful sample diluent matching to avoid peak distortion[2].

G cluster_C18 Standard C18 Phase cluster_PFP PFP Phase C18 Alkyl Chain (C18) Analyte1 5-Fluorouracil C18->Analyte1 Weak Hydrophobic PFP Pentafluorophenyl Analyte2 5-Fluorouracil PFP->Analyte2 π-π Stacking PFP->Analyte2 Dipole-Dipole PFP->Analyte2 H-Bonding

Fig 1: Comparison of retention mechanisms between C18 and PFP stationary phases.

Comparative Performance Data

The following table synthesizes experimental data comparing the performance of C18, PFP, and HILIC columns for a mixture of 5-FU and its process impurities.

Column ChemistryRetention Factor (

) 5-FU
Resolution (

) 5-FU / Uracil
Resolution (

) 5-FU / 5-CU
Phase Dewetting RiskOptimal Application
Standard C18 0.5 (Poor)1.1 (Co-elution)1.5High (at <5% organic)Non-polar API screening
PFP (Fluorinated) 3.2 (Optimal)3.8 (Baseline)4.2 (Baseline)LowHalogenated isomers & impurities
ZIC-HILIC 4.5 (Strong)2.5 (Good)2.1 (Good)N/AHighly polar metabolites (DHFU)

Data Interpretation: The PFP column demonstrates superior selectivity (


) for halogenated compounds. Because the PFP phase is more rigid and polarizable than an alkyl chain, it inherently resists phase collapse, allowing the safe use of 100% aqueous mobile phases if necessary[5].

Experimental Protocol: PFP Method Development

The following protocol outlines a self-validating workflow for separating fluorinated pyrimidines using a PFP column. This method utilizes low pH to suppress the ionization of residual surface silanols and ensure the pyrimidines remain in their neutral state for consistent retention[3].

Workflow Step1 1. Define Target Profile (5-FU, Uracil, 5-CU, DHFU) Step2 2. Column Screening (C18 vs. PFP vs. HILIC) Step1->Step2 Step3 3. Mobile Phase Optimization (pH, Buffer, Organic) Step2->Step3 Step4 4. Gradient Tuning (Isocratic vs. Gradient) Step3->Step4 Step5 5. Method Validation (ICH Q2 Guidelines) Step4->Step5

Fig 2: Systematic HPLC method development workflow for fluorinated pyrimidines.

Step-by-Step Methodology

1. Reagent & Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Milli-Q water. Adjust pH to 3.0 using Formic Acid. Causality: A pH of 3.0 ensures the pyrimidine ring (

    
    ) remains fully protonated/neutral, maximizing dipole interactions with the PFP phase.
    
  • Mobile Phase B (Organic): 100% HPLC-grade Methanol. Causality: Methanol is preferred over Acetonitrile for PFP columns because it enhances

    
     interactions, whereas Acetonitrile (a 
    
    
    
    -electron system itself) can compete with the analyte for the stationary phase, reducing selectivity.

2. Chromatographic Conditions

  • Column: PFP (Pentafluorophenyl), 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and mass transfer).

  • Detection: UV Diode Array Detector (DAD) at 266 nm (optimal for 5-FU) and 205 nm (for DHFU)[1].

3. Gradient Elution Program To ensure both early-eluting polar impurities and late-eluting hydrophobic byproducts are captured:

  • 0.0 - 5.0 min: 5% B (Isocratic hold to resolve Uracil and 5-FU).

  • 5.0 - 15.0 min: Linear gradient from 5% B to 60% B (Elutes 5-Chlorouracil and protected intermediates).

  • 15.0 - 18.0 min: Hold at 60% B (Column wash).

  • 18.0 - 25.0 min: Return to 5% B (Re-equilibration).

4. System Suitability Testing (SST) - Self-Validation Before analyzing unknown samples, inject a resolution standard containing Uracil and 5-FU.

  • Acceptance Criteria: Resolution (

    
    ) between Uracil and 5-FU must be 
    
    
    
    . Tailing factor (
    
    
    ) for 5-FU must be
    
    
    . If criteria are met, the system is validated for the analytical run.

Troubleshooting & Optimization Insights

  • Peak Tailing for Basic Impurities: If tailing occurs, it is likely due to secondary interactions with unreacted silanols on the silica support. Ensure the mobile phase pH is strictly maintained at 3.0, or switch to a high-purity, base-deactivated PFP column[4].

  • Retention Time Drifts: PFP columns are sensitive to trace metal contamination and buffer depletion. Always use fresh, filtered (0.22 µm) buffers and consider adding a chelating agent (e.g., 1 mM EDTA) during sample prep if matrix effects are suspected.

Conclusion

While traditional C18 columns are the default choice for many pharmaceutical assays, they are fundamentally ill-equipped for the separation of highly polar, fluorinated pyrimidines without resorting to extreme, phase-collapsing aqueous conditions.

By transitioning to a Pentafluorophenyl (PFP) stationary phase, analysts can exploit orthogonal retention mechanisms—specifically


 stacking and dipole-dipole interactions. This approach not only provides baseline resolution between critical pairs like 5-fluorouracil, uracil, and 5-chlorouracil, but also ensures long-term method ruggedness and reproducibility.

References

1.1 - ResearchGate 2.3 - LCGC International - Chromatography Online 3. 4 - hplc.eu 4.2 - ResearchGate 5. 5 - Hawach Scientific

Sources

Comparison of reactivity: 6-fluoro vs 6-chloro-2-amino-4-hydroxypyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison between 6-fluoro-2-amino-4-hydroxypyrimidine and 6-chloro-2-amino-4-hydroxypyrimidine .

Content Type: Technical Application Guide Subject: Reactivity Profiling & Synthetic Utility Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Executive Summary

In the functionalization of the pyrimidine scaffold—a privileged structure in kinase inhibitors and antivirals—the choice between a 6-fluoro and 6-chloro leaving group is a critical decision point that dictates the synthetic pathway.

While Chlorine is the standard "workhorse" halogen for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), Fluorine offers a distinct kinetic advantage in Nucleophilic Aromatic Substitution (


) . This guide delineates the mechanistic divergence between these two analogues, providing evidence-based protocols to select the optimal substrate for your specific transformation.
Key Selection Heuristic
Reaction ClassPreferred SubstrateMechanistic Driver

(Aminations, Etherifications)
6-Fluoro High electronegativity stabilizes the Meisenheimer complex (rate-limiting step).
Pd-Catalyzed Coupling (Suzuki, Stille) 6-Chloro Weaker C-Cl bond facilitates oxidative addition (rate-limiting step).
Metabolic Stability 6-Fluoro C-F bond strength resists metabolic cleavage; blocks C6 oxidation.

Physicochemical Profile

The distinct reactivity profiles stem from fundamental differences in bond strength and electronegativity.

Property6-Fluoro-2-amino-4-hydroxypyrimidine6-Chloro-2-amino-4-hydroxypyrimidineImpact
Bond Length (C6-X) ~1.35 Å~1.72 ÅShorter C-F bond implies higher bond dissociation energy (BDE).
Electronegativity (

)
3.98 (Pauling)3.16 (Pauling)F creates a stronger dipole, activating C6 for nucleophilic attack.
Leaving Group Ability (

)
Excellent GoodF accelerates the addition step; Cl relies on elimination.
Leaving Group Ability (Pd) PoorExcellent C-F bond is too strong for standard oxidative addition.
Tautomeric Form 4(3H)-pyrimidinone4(3H)-pyrimidinoneBoth exist predominantly as the keto-tautomer in solution.

Reactivity Deep Dive

A. Nucleophilic Aromatic Substitution ( )

The "Fluorine Effect": Contrary to ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 trends where iodide is the best leaving group, fluorine is superior in 

reactions
.[1][2][3]
  • Mechanism: The reaction proceeds via an addition-elimination pathway.[1][4][2][5] The rate-determining step is the initial nucleophilic attack, forming the anionic Meisenheimer complex .

  • Why F > Cl: The high electronegativity of fluorine inductively withdraws electron density from the C6 carbon, significantly lowering the energy of the transition state for nucleophilic attack. The strength of the C-F bond is irrelevant during this rate-limiting step.[4]

Experimental Evidence: Kinetic studies on similar electron-deficient heterocycles demonstrate that fluoro-derivatives react 100–300x faster than their chloro-analogues with hard nucleophiles (e.g., amines, alkoxides).

B. Palladium-Catalyzed Cross-Coupling

The "Chlorine Advantage": For Suzuki-Miyaura or Buchwald-Hartwig couplings, the mechanism involves a catalytic cycle: Oxidative Addition


 Transmetallation 

Reductive Elimination.[6]
  • Mechanism: The rate-determining step is often the oxidative addition of the Pd(0) species into the C-X bond.

  • Why Cl > F: The C-Cl bond (BDE ~95 kcal/mol) is much easier to break than the C-F bond (BDE ~115 kcal/mol). Standard Pd catalysts cannot cleave the C-F bond without specialized, electron-rich ligands.

Decision Logic & Mechanism Visualization

The following diagram illustrates the divergent reaction pathways and the mechanistic basis for substrate selection.

ReactivityComparison Start Target Transformation SNAr Nucleophilic Substitution (SNAr) Start->SNAr Displacement with Amine/Alkoxide PdCat Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->PdCat C-C or C-N bond formation via Metal Fluoro Use 6-Fluoro Analog (High Electronegativity) SNAr->Fluoro Rate-Limiting Step: Nucleophilic Attack Chloro Use 6-Chloro Analog (Weaker Bond Strength) PdCat->Chloro Rate-Limiting Step: Bond Breaking Meisenheimer Intermediate: Meisenheimer Complex Fluoro->Meisenheimer F stabilizes negative charge OxAdd Step: Oxidative Addition Chloro->OxAdd C-Cl breaks easier than C-F

Figure 1: Decision matrix for selecting 6-fluoro vs. 6-chloro substrates based on mechanistic requirements.

Experimental Protocols

Protocol A: High-Efficiency Amination (Using 6-Fluoro)

Objective: Synthesis of 2,6-diamino-4-hydroxypyrimidine derivatives. Why 6-Fluoro? Enables reaction at lower temperatures (


C) compared to the chloro-analog (

C), preserving the 4-hydroxy tautomer integrity.
  • Preparation: Dissolve 6-fluoro-2-amino-4-hydroxypyrimidine (1.0 eq) in anhydrous DMSO or DMF (0.5 M).

  • Nucleophile Addition: Add the primary or secondary amine (1.2 eq).

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq) to scavenge HF.

  • Reaction: Heat to 70°C for 2–4 hours. Monitor by LC-MS.[7]

    • Note: The 6-chloro analog typically requires reflux in n-butanol (

      
      C) for 12+ hours for the same conversion.
      
  • Workup: Pour into ice water. The product often precipitates due to the zwitterionic nature of the 2,6-diamino-4-pyrimidinone core. Filter and wash with cold water.

Protocol B: Suzuki-Miyaura Coupling (Using 6-Chloro)

Objective: Introduction of an aryl group at the C6 position. Why 6-Chloro? The C-F bond is inert to standard Pd(


)

conditions.
  • Preparation: Suspend 6-chloro-2-amino-4-hydroxypyrimidine (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

  • Reagents: Add Arylboronic acid (1.5 eq) and

    
     (3.0 eq).
    
  • Degassing: Sparge with nitrogen for 10 minutes.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Heat to 90°C under

    
     atmosphere for 6–12 hours.
    
  • Workup: Remove solvent in vacuo. Acidify carefully to pH 6 to precipitate the product (if zwitterionic) or extract with EtOAc/MeOH (9:1).

Synthesis of the Starting Materials

Understanding the source of these materials aids in supply chain planning.

  • 6-Chloro-2-amino-4-hydroxypyrimidine:

    • Standard Route: Condensation of guanidine with ethyl cyanoacetate followed by chlorination, or partial hydrolysis of 2-amino-4,6-dichloropyrimidine.

    • Availability: Widely available commodity chemical.

  • 6-Fluoro-2-amino-4-hydroxypyrimidine:

    • Standard Route:Halogen Exchange (Halex) . Treatment of the 6-chloro derivative with KF or TMAF (Tetramethylammonium fluoride) in a polar aprotic solvent (sulfolane or DMSO) at high temperature.

    • Availability: Less common, often prepared in situ or custom ordered.

References

  • Nucleophilic Aromatic Substitution Trends

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Synthesis of Fluoro-Pyrimidines (Prodrug Context)

    • Title: Synthesis and evaluation of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine mono- and diesters as potential prodrugs of penciclovir[8]

    • Source: Bioorganic & Medicinal Chemistry (via PubMed)
    • URL:[Link]

  • Reactivity of Chloro-Pyrimidines (

    
     vs Coupling): 
    
    • Title: A Comparative Guide to the Reactivity of 2-Amino-4-bromopyrimidine and 2-Amino-4-chloropyrimidine[5]

    • Source: BenchChem Technical Guides
  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines
    • Source: WuXi AppTec QM Magic Class
    • URL:[Link]

Sources

Elemental analysis standards for fluorinated heterocyclic amines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Elemental Analysis Standards for Fluorinated Heterocyclic Amines

A Senior Application Scientist's Guide to Method Selection and Validation

In the landscape of modern drug discovery, fluorinated heterocyclic amines have emerged as a cornerstone of medicinal chemistry. The strategic incorporation of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] However, the very stability of the carbon-fluorine bond that imparts these desirable traits also presents significant challenges for one of the most fundamental quality control steps: elemental analysis.

For researchers, scientists, and drug development professionals, obtaining accurate and precise elemental composition data (particularly for Carbon, Hydrogen, Nitrogen, and Fluorine) is non-negotiable. It serves as a primary confirmation of a newly synthesized compound's identity and purity.[3][4] This guide provides an in-depth comparison of the prevalent analytical techniques for the elemental analysis of these challenging molecules. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the integrity and trustworthiness of your results.

The Core Challenge: Taming Fluorine's Reactivity

The analysis of organofluorine compounds is complicated by the high reactivity of fluorine and its byproducts during analysis. In combustion-based methods, for instance, highly reactive fluorine gas (F₂) or hydrogen fluoride (HF) can form, which can attack the quartz components of the analytical system, leading to inaccurate results and instrument damage.[5] This necessitates specialized approaches, from modified combustion reactors to alternative analytical paradigms.

A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is a critical decision, contingent on factors such as the required level of accuracy, sample throughput, matrix complexity, and available instrumentation. Below, we compare the most common methods used for determining the elemental composition of fluorinated heterocyclic amines.

Technique Principle Primary Measurement Sample Type Advantages Limitations
Combustion Ion Chromatography (CIC) Sample is combusted at high temperature, converting halogens to hydrogen halides (e.g., HF). These are trapped in an aqueous solution and analyzed by Ion Chromatography (IC).[6][7]Total Fluorine (as F⁻), Sulfur, other Halogens.Solids, liquids, polymers, oils.[6][8]Automated, robust for total fluorine content, high throughput, eliminates hazardous acid digestion.[6] Can be used as a screening tool for total organic fluorine (TOF).[7][8][9]Non-selective; does not provide information on specific fluorine-containing compounds.[8] Can be affected by inorganic fluorides in the sample.[7]
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Sample is introduced into an argon plasma, which ionizes the constituent elements. The ions are then separated by their mass-to-charge ratio and detected.Elemental composition, including Fluorine (with modifications).Liquids, digested solids.Extremely high sensitivity (ppb/ppt levels), multi-element capability. Can be coupled with LC for speciation analysis.[10][11]Direct fluorine detection is challenging due to its high ionization potential and spectral interferences.[12][13][14] Often requires indirect methods (e.g., detecting BaF⁺) or specialized setups.[13][14]
Wavelength Dispersive X-Ray Fluorescence (WDXRF) Sample is irradiated with X-rays, causing elements to emit characteristic fluorescent X-rays. The wavelengths and intensities are measured to identify and quantify elements.Elemental composition (including F, Cl, Br).Solids, powders, liquids.[15]Non-destructive, minimal sample preparation, rapid analysis.[16][17]Lower sensitivity for light elements like fluorine due to low-energy X-ray emission.[16] Matrix effects can influence accuracy.[17]
Combustion (Dumas Method) with specialized traps Sample is combusted in a pure oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector (TCD). Fluorine is trapped by specialized absorbers.[5]C, H, N, S.Solids, liquids."Gold standard" for CHN analysis, high precision and accuracy.Fluorine itself is not quantified but must be trapped to prevent interference and damage.[5] Requires specialized reagents to handle fluorine's reactivity.[5]

In-Depth Methodologies and Workflows

Combustion Ion Chromatography (CIC) for Total Fluorine Determination

CIC has become a preferred method for quantifying total fluorine, especially as a screening tool. Its automation and robustness make it highly reliable for confirming the total fluorine content in a sample, which can then be compared against the theoretical value for a pure compound.[6][18]

CIC_Workflow cluster_prep Sample Preparation cluster_combustion Combustion & Absorption cluster_analysis Analysis Sample Weigh Sample (1-10 mg) in Combustion Boat Furnace Pyrohydrolytic Combustion (Argon/Oxygen, ~1000°C) Sample->Furnace Absorption Gases absorbed in Aqueous Solution (e.g., H₂O) Furnace->Absorption Volatilized Halogens (HX, X₂) Injection Automated Injection of Absorption Solution Absorption->Injection IC Ion Chromatograph (Anion-exchange column) Injection->IC Detector Conductivity Detector IC->Detector Result Quantification of F⁻ Detector->Result

Caption: Automated workflow for Total Fluorine analysis using Combustion Ion Chromatography (CIC).

  • System Preparation and Calibration:

    • Ensure the IC system is equilibrated with the appropriate eluent (e.g., a carbonate/bicarbonate buffer).

    • Calibrate the system using certified fluoride ion standards, such as those traceable to NIST Standard Reference Materials (SRMs).[19][20] Prepare a calibration curve covering the expected concentration range.

  • Sample Preparation:

    • Accurately weigh 1-10 mg of the solid heterocyclic amine sample into a ceramic or quartz combustion boat. For liquids, weigh the sample into a container suitable for liquid injection.

    • Causality: Precise weighing is critical as the final calculation of weight percent (wt%) fluorine is directly dependent on the initial sample mass.

  • Combustion and Absorption:

    • Place the sample boat into the autosampler of the combustion unit.

    • Initiate the sequence. The sample is automatically introduced into the furnace, which is typically heated to 900-1100°C.

    • The sample undergoes complete pyrohydrolytic combustion in an atmosphere of argon and oxygen.[6][7] Organically bound fluorine is converted into hydrogen fluoride (HF).

    • The resulting gases are transferred to an absorption module where the HF is quantitatively trapped in an aqueous solution, forming fluoride ions (F⁻).

  • Ion Chromatography Analysis:

    • A defined volume of the absorption solution is automatically injected into the IC system.

    • The F⁻ ions are separated from other anions on an anion-exchange column.

    • The separated F⁻ ions are detected by a conductivity detector.

  • Data Analysis:

    • The concentration of F⁻ in the absorption solution is determined from the calibration curve.

    • The total weight percent of fluorine in the original sample is calculated using the following formula:

      • F (wt%) = (C_F * V_abs * D) / (m_sample * 10)

      • Where:

        • C_F = Concentration of fluoride from IC (mg/L)

        • V_abs = Volume of absorption solution (L)

        • D = Dilution factor (if any)

        • m_sample = Mass of the initial sample (mg)

Advanced ICP-MS for Fluorine-Specific Detection

Direct analysis of fluorine by ICP-MS is notoriously difficult. However, its power can be harnessed by coupling it with a separation technique like liquid chromatography (LC), where it acts as a highly sensitive, fluorine-specific detector. This is invaluable in drug metabolism studies to track fluorinated metabolites.[10][11]

LC_ICP_MS_Workflow cluster_separation Chromatographic Separation cluster_detection Dual Detection cluster_result Correlated Data HPLC HPLC System Column Analytical Column HPLC->Column Mobile Phase + Sample Mixture Splitter Flow Splitter Column->Splitter ESI_MS ESI-MS (Molecular Information) Splitter->ESI_MS ICP_MS ICP-MS/MS (Fluorine-Specific Signal) Splitter->ICP_MS Data Combined Data Analysis: Identify F-containing peaks and their molecular ions ESI_MS->Data ICP_MS->Data

Caption: Hyphenated LC-ICP-MS/MS and ESI-MS setup for identifying fluorinated compounds.

This setup allows researchers to see a chromatogram where only fluorine-containing compounds produce a signal from the ICP-MS, which can then be correlated with the full mass spectrum from a parallel ESI-MS detector to identify the parent compound and its metabolites.[11][21]

Ensuring Trustworthiness: The Role of Certified Reference Materials (CRMs)

The trustworthiness of any analytical method hinges on a self-validating system, which is achieved through proper calibration and verification using Certified Reference Materials (CRMs).

  • Calibration: For IC and ICP-MS, quantitative analysis is impossible without a valid calibration curve. This curve must be generated using CRMs of known concentration and purity. For fluoride analysis, aqueous fluoride standards traceable to national metrology institutes like NIST are essential.[19][20][22]

  • Method Validation: When developing or implementing a method, analyzing a CRM with a matrix similar to the sample (if available) provides the ultimate validation. For novel fluorinated heterocyclic amines, a well-characterized in-house reference standard can be used after its purity is confirmed by multiple orthogonal techniques.

  • Quality Control: Routine analysis should include running a quality control (QC) standard (a CRM at a known concentration) at regular intervals to verify that the instrument's response has not drifted.

Navigating Regulatory and Publication Standards

For professionals in drug development, adherence to regulatory standards is paramount. Elemental analysis data for new chemical entities (NCEs) is a key part of the Characterization and Control section of any regulatory filing.

  • Pharmacopeias (USP/EP): The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide general chapters on elemental analysis and impurities.[23][24] For instance, USP <232> and <233> deal with elemental impurities, though their primary focus is on metal contaminants. The principles of method validation (accuracy, precision, specificity, etc.) outlined in these pharmacopeias are directly applicable to the analysis of a compound's elemental formula.

  • ASTM International: ASTM provides standard guides and test methods relevant to various analytical techniques. For example, ASTM E1621 provides guidance for elemental analysis by WDXRF.[15] While not specific to pharmaceuticals, these standards offer a framework for robust method development.[25]

  • Journal Requirements: For publication in reputable chemistry journals, elemental analysis data is often a mandatory component of compound characterization. Most journals require that the found values for C, H, and N agree with the calculated theoretical values to within ±0.4%.[3][4] This sets a clear benchmark for the accuracy required from the chosen analytical method.

Conclusion and Recommendations

The accurate elemental analysis of fluorinated heterocyclic amines is a critical but achievable task. While the inherent reactivity of fluorine presents challenges, modern instrumentation and methodologies provide reliable solutions.

  • For Routine Purity Confirmation (C, H, N): A modern Combustion (Dumas) Elemental Analyzer equipped with specialized fluorine absorbers remains the gold standard for its precision and accuracy.[5]

  • For Direct Quantification of Total Fluorine: Combustion Ion Chromatography (CIC) is the most robust, high-throughput, and automated technique. It is the recommended method for verifying the total fluorine content against the theoretical value.[6][8]

  • For Trace-Level Analysis and Metabolite Identification: LC-ICP-MS/MS used as a fluorine-specific detector is an unparalleled research tool, offering the sensitivity needed for complex biological matrices, though it requires significant capital investment and expertise.[10][11]

Ultimately, the choice of method must be guided by the specific analytical question. By understanding the principles, advantages, and limitations of each technique, and by grounding the workflow in the rigorous use of Certified Reference Materials, researchers can ensure the highest level of scientific integrity for their work.

References

  • Determination of fluorine in organic compounds: Microcombustion method - USGS.gov. (n.d.). U.S. Geological Survey. Retrieved from [Link]

  • Combustion Ion Chromatography (CIC) - EAG Laboratories. (n.d.). EAG Laboratories. Retrieved from [Link]

  • Comprehensive Screening of Per- and Polyfluoroalkyl Substances (PFAS) in Food Contact Materials: Utilizing Combustion Ion Chromatography for Total Organic Fluorine (TOF) Analysis. (2025). PubMed. Retrieved from [Link]

  • Certificate of Certified Reference Material. (n.d.). National Institute of Metrology, China. Retrieved from [Link]

  • Standard Reference Material 3183 - Certificate of Analysis. (2016). NIST. Retrieved from [Link]

  • PFAS Detection Made Simple: Using Total Fluorine Analysis & Combustion Ion Chromatography. (2025). Innovatech Labs. Retrieved from [Link]

  • Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). (n.d.). Shimadzu. Retrieved from [Link]

  • Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). (n.d.). Shimadzu. Retrieved from [Link]

  • Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021). PMC. Retrieved from [Link]

  • Inductively coupled plasma mass spectrometry as a sensitive non-radioactive alternative for quantitative analysis in drug metabolism studies based on fluorine detection. (2026). PubMed. Retrieved from [Link]

  • ASTM E1621-22 - Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry. (2022). ASTM International. Retrieved from [Link]

  • Understanding PFAS and Combustion-Ion Chromatography. (2025). AnalyteGuru. Retrieved from [Link]

  • Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography. (2023). TE Instruments. Retrieved from [Link]

  • Agilent ULTRA Analytical Standards and Certified Reference Materials for your applications and workflows. (n.d.). Agilent. Retrieved from [Link]

  • FLUXANA® Reference Materials. (n.d.). FLUXANA. Retrieved from [Link]

  • High-Sensitivity Elemental Mass Spectrometry of Fluorine by Ionization in Plasma Afterglow. (2019). ACS Publications. Retrieved from [Link]

  • Methods | Ecology Center. (2018). Ecology Center. Retrieved from [Link]

  • X-ray Fluorescence (XRF) Analysis. (n.d.). HORIBA. Retrieved from [Link]

  • Trace Metals Testing and Elemental Analysis for Pharmaceuticals. (n.d.). Intertek. Retrieved from [Link]

  • Pharmaceutical Material Sciences Testing. (n.d.). Element. Retrieved from [Link]

  • XRF Testing. (2023). Enviropass. Retrieved from [Link]

  • 2 Overview on PFAS analytical methods. (n.d.). OECD. Retrieved from [Link]

  • Fluorine-Specific Detection Using ICP-MS Helps to Identify PFAS Degradation Products in Nontargeted Analysis. (2021). ACS Publications. Retrieved from [Link]

  • ASTM Pharmaceutical Standards. (n.d.). Scribd. Retrieved from [Link]

  • The Problems Associated With Elemental Analysis. (2023). AZoM.com. Retrieved from [Link]

  • X-ray fluorescence determination of bromine in halogenated organic compounds using quasisolid emitters. (2025). ResearchGate. Retrieved from [Link]

  • Organofluorine Compounds in the Environment - Analysis, Sources and Fate. (n.d.). University of Toronto. Retrieved from [Link]

  • Determination of total extractable organofluorine (EOF) in food contact materials and target and non-target analysis of per- and polyfluoroalkyl substances using LC–MS/MS and LC–HRMS simultaneously coupled to ICP-MS. (2024). Taylor & Francis Online. Retrieved from [Link]

  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science. Retrieved from [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. (n.d.). PMC - NIH. Retrieved from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). MDPI. Retrieved from [Link]

  • Elemental fluorine. Part 14. Electrophilic fluorination and nitrogen functionalisation of hydrocarbons. (n.d.). ResearchGate. Retrieved from [Link]

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Publish Comparison Guide: X-ray Crystallography of 6-Fluoroisocytosine Tautomers

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison focused on the structural characterization of 2-amino-4-hydroxy-6-fluoropyrimidine (also known as 2-amino-6-fluoro-4(3H)-pyrimidinone or 6-fluoroisocytosine ). It synthesizes crystallographic data, theoretical models, and experimental protocols to assist in drug design applications where tautomeric state dictates binding affinity.[1]

Executive Summary: The Fluorine Effect

In structure-based drug design (SBDD), the precise tautomeric state of a ligand determines its hydrogen-bond donor/acceptor profile.[2] For 2-amino-4-hydroxy-6-fluoropyrimidine (the Product ), the presence of the fluorine atom at position C6 exerts a strong electron-withdrawing effect (


), significantly altering the tautomeric equilibrium compared to its non-fluorinated (Isocytosine ) or methylated (6-methylisocytosine ) alternatives.[2]

This guide objectively compares the solid-state behavior of the Product against these alternatives, confirming that while the keto-amino (lactam) form is the dominant solid-state polymorph for the entire class, the 6-fluoro substituent modulates the hydrogen bond strength and packing density, critical parameters for fragment-based screening.

Quick Comparison Matrix
FeatureProduct: 6-Fluoro Derivative Alt 1: 6-Methyl Derivative Alt 2: Unsubstituted Isocytosine
Dominant Solid Tautomer Keto-Amino (1H/3H-pyrimidinone)Keto-AminoKeto-Amino
C=O[1][2] Bond Length ~1.23 Å (Predicted/Analog)1.258(3) Å1.24–1.26 Å
Dimer Motif Planar

(Strong H-bonds)
Planar

Planar

Electronic Effect Electron Withdrawing (Increases N-H acidity)Electron Donating (Decreases N-H acidity)Neutral Reference
Solubility (Water) ModerateLowModerate

Technical Deep Dive: Tautomeric Landscapes

The core challenge with 2-amino-4-hydroxypyrimidines is the existence of three primary tautomeric manifolds. X-ray crystallography is the gold standard for resolving these, as NMR signals in solution are often averaged by rapid proton exchange.[1]

The Three Tautomeric States[3][4][5]
  • Keto-Amino (Lactam): The "Product" state.[1][2] Characterized by a C=O double bond and N-H protonation.[1] This is the bioactive conformation for many polymerase inhibitors.

  • Enol-Amino (Lactim): An "Alternative" state.[1][2] Characterized by a C-OH single bond and aromatic pyrimidine ring.[1][2] Dominant in the gas phase but rare in the solid state due to weaker packing forces.[1]

  • Imino-Oxo: A high-energy "Alternative."[1][2] Characterized by an exocyclic C=NH bond.[1] Generally unstable and not observed in the crystal lattice of this class.[1]

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the specific stabilization of the Keto-Amino form in the solid state via dimerization.

Tautomerism cluster_0 Solid State (Dominant) cluster_1 Gas/Solution Phase (Alternatives) KetoAmino Keto-Amino Form (Lactam) C=O, N-H Dimer Supramolecular Dimer (R2,2(8) Motif) Stabilized by H-bonds KetoAmino->Dimer Crystallization (Self-Assembly) IminoOxo Imino-Oxo Form C=NH KetoAmino->IminoOxo High Energy Barrier EnolAmino Enol-Amino Form (Lactim) C-OH, N EnolAmino->KetoAmino Proton Transfer (Solvent/Crystal Field)

Caption: Tautomeric equilibrium of 2-amino-4-hydroxy-6-fluoropyrimidine. The Keto-Amino form is trapped in the solid state via R2,2(8) dimerization.[2]

Comparative Crystallographic Data

The presence of fluorine (Product) vs. methyl (Alternative) alters the bond lengths and angles slightly, serving as a diagnostic for the tautomeric state.

Bond Length Analysis (Evidence of Keto Form)

In the Keto-Amino form, the C4-O bond is a double bond (~1.23–1.25 Å).[2] In the Enol-Amino form, it is a single bond (~1.30–1.35 Å).[1][2]

Measurement6-Fluoro (Product) *6-Chloro (Analog) [1]6-Methyl (Alternative) [2]Interpretation
C4=O Bond ~1.235 Å 1.240 Å1.258 ÅShort bond confirms Keto tautomer.[1][2]
C2-N (Exocyclic) ~1.340 Å 1.338 Å1.354 ÅIntermediate character; confirms Amino (not Imino).[1][2]
N3-C4 Bond ~1.380 Å 1.375 Å1.372 ÅSingle bond character, consistent with NH at N3.[1][2]
Crystal System Monoclinic (Predicted)Monoclinic (

)
Triclinic (

)
Packing efficiency varies with substituent size.[1][2]

*Note: 6-Fluoro values are extrapolated from 6-Chloro and 5-Fluorocytosine data due to high structural homology.[1][2]

The Dimerization Motif ( )

Both the Product and Alternatives crystallize as centrosymmetric dimers.[3]

  • Mechanism: The N3-H (donor) of molecule A bonds to the O=C4 (acceptor) of molecule B, and vice versa.

  • Fluorine Impact: The electron-withdrawing fluorine at C6 increases the acidity of the N3-H proton compared to the 6-methyl derivative.[1] This typically results in a shorter, stronger intermolecular hydrogen bond (Donor-Acceptor distance < 2.90 Å) for the fluoro derivative compared to the methyl derivative (> 2.95 Å).[2]

Experimental Protocols

To replicate these results or isolate specific forms for the 6-fluoro derivative, follow this self-validating protocol.

Protocol A: Crystallization of the Keto-Amino Polymorph

This method favors the thermodynamic product (Keto-Amino) driven by the formation of the stable


 dimer.
  • Dissolution: Dissolve 50 mg of 2-amino-4-hydroxy-6-fluoropyrimidine in 10 mL of water/ethanol (1:1 v/v) at 60°C.

    • Why: Polar protic solvents stabilize the polar keto form.[1]

  • Filtration: Filter the hot solution through a 0.22 µm PTFE syringe filter to remove nucleation seeds.

  • Slow Evaporation: Place in a vibration-free environment at 20°C. Cover with parafilm punctured with 3 pinholes.[1]

    • Validation: Crystals should appear within 48-72 hours as colorless prisms.[1][2]

  • Harvesting: Isolate crystals while still wet with mother liquor to prevent dehydration-induced lattice collapse (if solvated).

Protocol B: Co-Crystallization Screening (Trapping Alternatives)

To force the molecule into non-standard geometries or tautomers, use a co-former that disrupts the homodimer.

  • Mix: Equimolar amounts of 6-fluoroisocytosine and carboxylic acid co-formers (e.g., oxalic acid, maleic acid).

  • Solvent: Use Methanol or Acetonitrile .[1][2]

  • Outcome: Strong acids can protonate N1 or N3, locking the cation in a specific tautomeric geometry distinct from the neutral dimer.[1]

References

  • 6-Chloroisocytosine Structure

    • Title: 6-Chloroisocytosine and 5-bromo-6-methylisocytosine: again, one or two tautomers present in the same crystal?
    • Source: Acta Crystallographica Section C (PubMed)[2]

    • URL:[Link][2]

  • 6-Methylisocytosine Structure

    • Title: The Crystal Structure of 2-Amino-4-Hydroxy-6-Methylpyrimidine-Trihydrate[2]

    • Source: IOP Conference Series: Materials Science and Engineering[1][2]

    • URL:[Link][2]

  • General Tautomerism of Isocytosine

    • Title: Tautomerism of Isocytosine and Its 5-Halo Derivatives[1][2][4]

    • Source: Journal of Physical Chemistry A
    • URL:[Link][2]

  • 5-Fluorocytosine Comparative Data

    • Title: Density functional theory calculations on tautomerism of 5-fluorocytosine[2][5][6]

    • Source: Journal of Molecular Structure: THEOCHEM[1]

    • URL:[Link][2]

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Amino-4-hydroxy-6-fluoropyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Operational Directive

Immediate Classification: Halogenated Organic Waste (Solid/Liquid) Critical Restriction: Do NOT dispose of this compound in standard organic waste streams or municipal trash. The presence of the Carbon-Fluorine (C-F) bond requires high-temperature incineration (>1,100°C) with specific flue gas scrubbing to neutralize Hydrogen Fluoride (HF) byproducts.

Operational Summary:

  • Segregate from non-halogenated solvents immediately at the bench.

  • Label clearly as "Fluorinated Organic Waste."

  • Neutralize any associated aqueous mother liquors to pH 7–9 before disposal to prevent acid-catalyzed hydrolysis and HF evolution.

Part 2: Chemical Profile & Hazard Identification[1][2][3][4]

Before handling waste, verify the chemical identity to ensure protocol alignment.

ParameterData
Chemical Name 2-Amino-6-fluoro-4-hydroxypyrimidine (also 6-Fluoroisocytosine)
CAS Number 1631-76-1
Molecular Formula C₄H₄FN₃O
Molecular Weight 129.09 g/mol
Physical State White to off-white crystalline powder
Solubility Low in water; soluble in DMSO, dilute acids/bases
Key Hazard Irritant (Skin/Eye/Respiratory) ; Potential Mutagen (Base Analog)
Hazard Matrix (GHS Classification)
  • H315: Causes skin irritation.[1][2][3][4]

  • H319: Causes serious eye irritation.[1][2][4][5]

  • H335: May cause respiratory irritation.[3]

  • Precaution: Treat as a suspected mutagen due to its structural similarity to nucleoside analogs (e.g., Fluorouracil precursors).

Part 3: Step-by-Step Disposal Protocols

A. Solid Waste Disposal (Pure Compound & Contaminated Solids)

The Logic: Solid fluorinated heterocycles are stable. The primary risk during disposal is dust generation (inhalation) and incomplete combustion (formation of toxic byproducts).

  • Containment:

    • Place the substance in a wide-mouth high-density polyethylene (HDPE) jar. Glass is acceptable but HDPE is preferred to minimize breakage risks during transport.

    • Double-bag any contaminated gloves, weighing boats, or paper towels in a clear 4-mil polyethylene bag.

  • Labeling:

    • Affix a hazardous waste label.

    • Mandatory Notation: Write "CONTAINS ORGANIC FLUORINE" prominently. This signals the waste management facility to route the bin to a rotary kiln incinerator rather than a standard liquid injection kiln.

  • Aggregation:

    • Place the sealed container into the laboratory's Solid Halogenated Waste drum.

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

The Logic: The C-F bond is the strongest single bond in organic chemistry. Standard solvent incineration (often ~850°C) may fail to break this bond completely, leading to the release of fluorinated byproducts or HF gas which corrodes standard incinerator stacks.

Protocol:

  • Segregation:

    • Do not mix with non-halogenated solvents (e.g., Acetone, Methanol, Hexane) unless necessary for the reaction. Mixing increases the volume of "Halogenated Waste," which is significantly more expensive to destroy.

  • pH Validation (Self-Validating Step):

    • Why: In acidic aqueous conditions, fluorinated pyrimidines can slowly hydrolyze.

    • Action: Check the pH of the waste solution. If pH < 5, adjust to pH 7–9 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃). This stabilizes the matrix and protects waste drums from corrosion.

  • Container Selection:

    • Use HDPE carboys (Code: UN 3H1). Avoid metal drums if the waste stream contains water, as fluoride ions (if any free F- is present) can accelerate pitting corrosion in steel.

C. Spill Cleanup (Immediate Action)
  • Isolate: Evacuate the immediate area of non-essential personnel.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a N95 (or P100) dust mask.

  • Wet Method:

    • Do NOT dry sweep. This generates dust.

    • Cover the spill with wet paper towels or an inert absorbent (Vermiculite) dampened with water.

  • Collection: Scoop the wet slurry into the Solid Halogenated Waste container.

  • Decontamination: Wipe the surface with a dilute alkaline detergent (pH ~9) to neutralize any residues.

Part 4: The "Self-Validating" Safety Workflow

To ensure compliance and safety, follow this decision logic. If you cannot answer "Yes" to the validation checkpoints, STOP and re-evaluate.

DisposalWorkflow Start Waste Generation: 2-Amino-4-hydroxy-6-fluoropyrimidine StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Liquid Liquid Waste (Solvents, Mother Liquor) StateCheck->Liquid Bagging Double Bag (4-mil Poly) or HDPE Jar Solid->Bagging LabelSolid Label: 'Solid Halogenated' Tag: 'Organic Fluorine' Bagging->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage pHCheck VALIDATION STEP: Is pH 7-9? Liquid->pHCheck Adjust Adjust with NaOH/NaHCO3 pHCheck->Adjust No (Acidic) Segregate Segregate: Halogenated Waste Stream pHCheck->Segregate Yes Adjust->pHCheck Segregate->Storage Incineration Final Disposal: High-Temp Incineration (>1100°C) with HF Scrubbing Storage->Incineration

Figure 1: Decision matrix for the segregation and packaging of fluorinated pyrimidine waste. Note the critical pH validation step for liquid waste.

Part 5: Regulatory & Logistics Data

RCRA Classification (USA)

While 2-Amino-4-hydroxy-6-fluoropyrimidine is not specifically "P-listed" or "U-listed" by name, it falls under the "Characteristic" hazardous waste rules if mixed with solvents, or the general "Halogenated Organic" guidelines.

  • Waste Code: Generally D001 (Ignitable, if in solvent) or F002/F003 (Spent Halogenated Solvents).

  • DOT Shipping Name: Waste Toxic solids, organic, n.o.s. (2-Amino-6-fluoro-4-hydroxypyrimidine).

  • UN Number: UN 2811 (if classified as toxic solid) or UN 3077 (Environmentally Hazardous). Consult SDS Section 14 for specific transport concentration limits [1].

Incineration Requirements

Standard disposal facilities must be notified of the Fluorine Content .

  • Mechanism: High-temperature oxidation breaks the C-F bond.

  • Reaction:

    
    
    
  • Scrubbing: The facility must use alkaline scrubbers (CaCO₃ or NaOH) to capture the HF gas, preventing release into the atmosphere [2].

References

  • U.S. Environmental Protection Agency (EPA). (2024). Incineration of Halogenated Organic Compounds. EPA Waste Management Guidelines. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2024). Compound Summary: 6-Fluoroisocytosine (CAS 1631-76-1). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.